1-O-Galloyl-2-O-cinnamoyl-glucose
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c23-10-15-18(28)19(29)20(32-16(26)7-6-11-4-2-1-3-5-11)22(31-15)33-21(30)12-8-13(24)17(27)14(25)9-12/h1-9,15,18-20,22-25,27-29H,10H2/b7-6+/t15-,18-,19+,20-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISMJUPMCGKNNX-PCGJYRBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(OC2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136867 | |
| Record name | β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56994-83-3 | |
| Record name | β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56994-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 1-O-Galloyl-2-O-cinnamoyl-glucose: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-O-Galloyl-2-O-cinnamoyl-glucose, a naturally occurring gallotannin. The document details its primary natural source, quantitative data, and a comprehensive experimental protocol for its isolation and purification. Furthermore, a potential biological target and its associated signaling pathway are discussed, offering insights for future research and drug development endeavors.
Natural Sources and Quantitative Analysis
The primary documented natural source of this compound is the rhizome of Rheum palmatum L., a plant species belonging to the Polygonaceae family.[1][2][3][4][5][6][7][8] Quantitative analysis of Rheum palmatum L. rhizome has identified the concentration of this compound to be approximately 75.0 parts per million (ppm).
| Plant Species | Family | Plant Part | Compound Concentration (ppm) |
| Rheum palmatum L. | Polygonaceae | Rhizome | 75.0 |
Experimental Protocols: Isolation and Purification
A successful method for the isolation and purification of this compound from the extract of Rheum palmatum L. employs a combination of High-Speed Counter-Current Chromatography (HSCCC) and Rapid Preparative Chromatography (RPC).[2][3] This approach has yielded the compound with a purity of 92.89%, as determined by High-Performance Liquid Chromatography (HPLC).
Extraction
The initial step involves the preparation of a crude extract from the dried and powdered rhizomes of Rheum palmatum L. While the specific extraction solvent and conditions are not detailed in the provided search results, a general method for extracting tannins and related phenolic compounds from plant material would typically involve the use of polar solvents such as methanol, ethanol, or acetone, often in combination with water.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing irreversible adsorption of the sample.
-
Two-Phase Solvent System: A two-phase solvent system composed of n-hexane–ethyl acetate–n-butanol–water at a volume ratio of 1:2:1:4 is utilized.[2][3]
-
Procedure: The crude extract is dissolved in the lower phase of the solvent system and introduced into the HSCCC instrument. The separation is achieved by partitioning the components between the stationary and mobile liquid phases. The fractions are collected and analyzed by HPLC to identify those containing this compound.
Rapid Preparative Chromatography (RPC)
Fractions enriched with this compound from the HSCCC separation are further purified using RPC. This technique allows for fast and efficient purification of the target compound. The specific column and mobile phase for the RPC step are not detailed in the available search results but would be selected based on the polarity of the compound and the impurities to be removed.
Purity Analysis
The purity of the isolated this compound is determined by HPLC analysis. A purity of 92.89% has been reported using this combined HSCCC and RPC methodology.[2][3]
Potential Biological Activity and Signaling Pathway
Direct studies on the biological activity of this compound are limited. However, research on a closely related isomer, 1,6-di-O-galloyl-2-O-cinnamoyl-beta-D-glucose, also isolated from Rheum palmatum, has demonstrated potent inhibitory activity against squalene (B77637) epoxidase. This enzyme plays a crucial role in the cholesterol biosynthesis pathway. The IC50 value for the inhibition of rat squalene epoxidase by 1,6-di-O-galloyl-2-O-cinnamoyl-beta-D-glucose was found to be 0.58 microM. This suggests that this compound may also exhibit similar inhibitory effects on this key enzyme.
The cholesterol biosynthesis pathway, also known as the mevalonate (B85504) pathway, is a critical metabolic process that produces cholesterol and other isoprenoids. Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the pathway. Inhibition of this enzyme can lead to a reduction in cholesterol levels.
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Potential inhibition of the cholesterol biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-O-cinnamoyl-1-O-galloyl-β-D-glucose | 791836-69-6 [chemicalbook.com]
- 7. Biological and biomedical functions of Penta-O-galloyl-D-glucose and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
A Technical Guide to the Isolation of 1-O-Galloyl-2-O-cinnamoyl-glucose from Rheum palmatum
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the isolation and characterization of 1-O-Galloyl-2-O-cinnamoyl-glucose, a naturally occurring gallotannin found in the medicinal plant Rheum palmatum. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and explores its biological activity, including its role as an inhibitor of squalene (B77637) epoxidase, a critical enzyme in the cholesterol biosynthesis pathway.
Introduction
Rheum palmatum, commonly known as Chinese rhubarb, has a long history of use in traditional medicine. Its rhizomes are rich in a variety of bioactive compounds, including anthraquinones, stilbenes, and tannins. Among these, gallotannins such as this compound are of increasing interest to the scientific community for their potential therapeutic applications. This guide focuses on the methodologies for isolating this specific compound and provides insights into its biological significance.
Isolation and Purification of this compound
The successful isolation of this compound from Rheum palmatum has been achieved through a combination of modern chromatographic techniques, primarily High-Speed Counter-Current Chromatography (HSCCC) and Rapid Preparative Chromatography (RPC).[1]
Experimental Protocols
2.1.1. Plant Material and Crude Extract Preparation
Dried roots of Rheum palmatum are the starting material for the extraction process. While the original research does not specify the exact preliminary extraction method to obtain the crude extract that was then subjected to HSCCC and RPC, a general procedure for preparing a crude phenolic extract from Rheum species involves the following steps:
-
Grinding: The dried rhizomes are ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70-80% ethanol (B145695) or methanol (B129727) in water), using methods such as maceration, soxhlet extraction, or ultrasonication.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to remove the solvent, yielding a crude extract.
2.1.2. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample.
-
Instrumentation: A typical HSCCC instrument consists of a multilayer coil separation column, a pump for delivering the mobile phase, a sample injection valve, and a fraction collector.
-
Two-Phase Solvent System: The selection of an appropriate two-phase solvent system is crucial for successful separation. For the isolation of this compound and other compounds from Rheum palmatum, an optimized two-phase solvent system composed of n-hexane–ethyl acetate–n-butanol–water (1:2:1:4, v/v/v/v) has been successfully employed.[1]
-
Procedure:
-
The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).
-
The mobile phase (the lower phase of the solvent system) is then pumped through the column at a specific flow rate while the column is rotated at a high speed.
-
Once the hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected.
-
The effluent from the outlet of the column is continuously monitored by a UV detector and collected into fractions.
-
Fractions containing the target compound are identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
2.1.3. Rapid Preparative Chromatography (RPC)
RPC is a high-throughput preparative liquid chromatography technique used for further purification of the fractions obtained from HSCCC.
-
Stationary Phase: A C18 reversed-phase column is commonly used for the separation of moderately polar compounds like gallotannins.
-
Mobile Phase: A gradient elution using a mixture of a weak solvent (e.g., water with a small amount of acid like acetic acid or formic acid to improve peak shape) and a strong solvent (e.g., methanol or acetonitrile) is typically employed.
-
Procedure:
-
The fractions from HSCCC containing this compound are pooled and concentrated.
-
The concentrated sample is dissolved in a suitable solvent and injected onto the RPC column.
-
The compounds are eluted using a programmed solvent gradient, and the eluent is monitored by a UV detector.
-
Fractions corresponding to the peak of the target compound are collected.
-
Data Presentation
The following table summarizes the quantitative data obtained from the isolation of this compound and other compounds from Rheum palmatum as reported by Ma et al. (2014).[1]
| Compound | Isolation Method | Purity (%) |
| This compound | RPC | 92.89 |
| Dimmer-catechin | HSCCC / RPC | >98.70 / 95.33 |
| Catechin | RPC | 89.40 |
| trans-3,5,4′-trihydroxystilbene-4′-O-β-D-(6′-O-gallayl)-glucoside | HSCCC | 96.75 |
| 1-O-Galloyl-6-O-cinnamoyl-glucose | HSCCC / RPC | >98.20 / 93.7 |
| Rhein | HSCCC | >98.07 |
| Emodin | RPC | 94.76 |
Note: The yield for this compound was not explicitly stated in the cited literature.
Structural Characterization
The identification of this compound is confirmed through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key tool for determining the molecular weight and fragmentation pattern of the isolated compound. In negative ion mode, this compound is expected to show a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) experiments provide further structural information by inducing fragmentation of the parent ion.
Expected ESI-MS/MS Fragmentation: The fragmentation of galloyl and cinnamoyl glucose derivatives typically involves the cleavage of the ester and glycosidic bonds. Key expected fragment ions for this compound would correspond to the loss of the cinnamoyl group, the galloyl group, and the glucose moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are essential for the complete structural elucidation of the molecule, providing information about the chemical environment of each proton and carbon atom.
| Moiety | Atom | ¹H Chemical Shift (ppm, representative) | ¹³C Chemical Shift (ppm, representative) |
| Glucose | H-1 | ~5.5 - 6.0 (d) | ~90 - 95 |
| H-2 | ~5.0 - 5.5 (t) | ~70 - 75 | |
| H-3 | ~3.5 - 4.5 (m) | ~72 - 78 | |
| H-4 | ~3.5 - 4.5 (m) | ~68 - 72 | |
| H-5 | ~3.5 - 4.5 (m) | ~72 - 78 | |
| H-6 | ~3.5 - 4.5 (m) | ~61 - 65 | |
| Galloyl | H-2', H-6' | ~7.0 - 7.2 (s) | ~108 - 110 |
| C-1' | - | ~118 - 122 | |
| C-3', C-5' | - | ~145 - 147 | |
| C-4' | - | ~138 - 140 | |
| C=O | - | ~164 - 167 | |
| Cinnamoyl | H-α | ~6.3 - 6.6 (d) | ~117 - 120 |
| H-β | ~7.5 - 7.8 (d) | ~140 - 145 | |
| Phenyl | ~7.2 - 7.6 (m) | ~128 - 135 | |
| C=O | - | ~165 - 168 |
Note: The exact chemical shifts will be influenced by the specific substitution pattern and the solvent used for NMR analysis.
Biological Activity and Signaling Pathway
Galloyl esters isolated from Rheum palmatum have been identified as potent inhibitors of squalene epoxidase (SE), a key regulatory enzyme in the cholesterol biosynthesis pathway.[2]
Inhibition of Squalene Epoxidase
Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a committed step in the synthesis of cholesterol. Inhibition of this enzyme leads to a reduction in cholesterol production. Studies have shown that various galloyl esters exhibit competitive inhibition of squalene epoxidase, suggesting they bind to the active site of the enzyme, likely competing with the natural substrate, squalene.
Signaling Pathway: Cholesterol Biosynthesis
The inhibition of squalene epoxidase by compounds like this compound has significant downstream effects on the cholesterol biosynthesis pathway.
References
An In-depth Technical Guide on 1-O-Galloyl-2-O-cinnamoyl-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring gallotannin found in the medicinal plant Rheum palmatum L., commonly known as Chinese rhubarb.[1] This complex phenolic compound, characterized by the esterification of a glucose core with both gallic acid and cinnamic acid, is of growing interest to the scientific community. Its structural motifs suggest potential biological activities, particularly in areas related to enzyme inhibition and metabolic regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation, and potential biological significance of this compound, tailored for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a central β-D-glucose molecule. The galloyl group is attached at the anomeric position (C-1), and the cinnamoyl group is esterified at the C-2 position.
Systematic Name: 2-O-cinnamoyl-1-O-galloyl-β-D-glucose[2] Molecular Formula: C₂₂H₂₂O₁₁[3] Molecular Weight: 462.40 g/mol [3] CAS Number: 791836-69-6[1][2]
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂O₁₁ | [3] |
| Molecular Weight | 462.40 g/mol | [3] |
| CAS Number | 791836-69-6 | [1][2] |
| Predicted Boiling Point | 800.8 ± 65.0 °C | [1] |
Spectroscopic Data
Detailed ¹H and ¹³C NMR and mass spectrometry data for this compound are not explicitly detailed in readily available literature. The identification in the primary literature was based on matching retention times and mass spectral fragmentation patterns with established data, which is not publicly presented.[4] For researchers aiming to characterize this molecule, the following represents a general guide to the expected spectroscopic features based on the known structure and data from similar compounds.[5][6]
Expected ¹H NMR Spectral Features:
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Glucose Protons: A series of signals in the δ 3.5-6.0 ppm range. The anomeric proton (H-1) is expected to be a doublet with a large coupling constant, characteristic of a β-configuration.
-
Galloyl Protons: A singlet in the aromatic region (δ 6.8-7.2 ppm) corresponding to the two equivalent protons on the galloyl ring.
-
Cinnamoyl Protons: Signals in the aromatic region (δ 7.2-7.8 ppm) for the phenyl group and two doublets in the olefinic region (δ 6.3-7.9 ppm) for the vinyl protons, showing a large trans-coupling constant.
Expected ¹³C NMR Spectral Features:
-
Glucose Carbons: Signals in the δ 60-100 ppm range.
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Galloyl Carbons: Signals for the carboxyl group (δ ~165 ppm), the oxygenated aromatic carbons (δ ~145 ppm and ~139 ppm), the non-protonated aromatic carbon (δ ~120 ppm), and the protonated aromatic carbons (δ ~110 ppm).
-
Cinnamoyl Carbons: Signals for the carboxyl group (δ ~166 ppm), the phenyl carbons (δ ~128-134 ppm), and the vinyl carbons (δ ~118 and ~145 ppm).
Expected Mass Spectrometry Fragmentation: In negative ion mode ESI-MS/MS, the fragmentation pattern would likely involve the neutral loss of the galloyl and cinnamoyl moieties. A characteristic fragment would be the galloyl carboxylate anion at m/z 169.[7]
Experimental Protocols
Isolation from Rheum palmatum L.
A reported method for the isolation of this compound utilizes High-Speed Counter-Current Chromatography (HSCCC) combined with rapid preparative chromatography.[4]
1. Extraction: a. The dried and powdered roots of Rheum palmatum are extracted with a suitable solvent such as 70% methanol.
2. HSCCC Separation: a. Apparatus: A High-Speed Counter-Current Chromatograph. b. Two-Phase Solvent System: A mixture of n-hexane–ethyl acetate–n-butanol–water at a volume ratio of 1:2:1:4 is prepared, thoroughly equilibrated, and the two phases separated.[4] c. Procedure: i. The HSCCC column is first filled with the stationary phase (the upper phase). ii. The crude extract, dissolved in a small volume of the mobile phase, is injected into the sample loop. iii. The apparatus is rotated at a high speed (e.g., 800-1000 rpm), and the mobile phase (the lower phase) is pumped through the column at a specific flow rate. iv. The effluent is monitored by a UV detector, and fractions are collected based on the chromatogram. d. Post-HSCCC Purification: Fractions containing the target compound may require further purification using rapid preparative chromatography.
3. Compound Identification: a. The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC). b. Structural elucidation is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Proposed Chemical Synthesis Workflow
A specific, detailed synthesis protocol for this compound is not currently available in the literature. However, a plausible synthetic route can be devised based on established methods for the selective acylation of glucose.[8][9]
-
Selective Protection: The hydroxyl groups at positions 3, 4, and 6 of β-D-glucose would be protected using appropriate protecting groups that can be removed under conditions that do not affect the ester linkages.
-
Selective Galloylation: The anomeric hydroxyl group at C-1 would be selectively esterified with a protected gallic acid derivative, followed by removal of the galloyl protecting groups.
-
Selective Cinnamoylation: The hydroxyl group at C-2 would then be esterified with cinnamic acid or an activated derivative.
-
Deprotection: The protecting groups on the glucose backbone would be removed to yield the final product.
Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, research on structurally related compounds from rhubarb suggests a potential role as an inhibitor of squalene (B77637) epoxidase.[10][11] Squalene epoxidase is a key, rate-limiting enzyme in the cholesterol biosynthesis pathway.[12]
Squalene Epoxidase Inhibition
A study on galloyl esters from rhubarb demonstrated that compounds such as 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose are potent inhibitors of rat squalene epoxidase, with an IC₅₀ value of 0.58 µM.[10][11] Given the structural similarity, it is plausible that this compound exhibits similar inhibitory activity.
Cholesterol Biosynthesis Pathway
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA.[13][14] Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis.[12][15] Inhibition of this enzyme leads to a reduction in cholesterol production.
Conclusion
This compound is a complex natural product with a well-defined chemical structure. While detailed experimental data on its spectroscopic properties and biological activity are still emerging, its presence in a medicinally important plant and the known activity of related compounds make it a molecule of significant interest for further research. The development of robust isolation and synthetic protocols will be crucial for enabling more in-depth studies into its potential as a therapeutic agent, particularly in the context of metabolic disorders related to cholesterol biosynthesis.
References
- 1. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]
- 2. 2-O-cinnamoyl-1-O-galloyl-β-D-glucose | 791836-69-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Anomeric selectivity in the synthesis of galloyl esters of D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galloyl esters from rhubarb are potent inhibitors of squalene epoxidase, a key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-O-Galloyl-2-O-cinnamoyl-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring polyphenolic compound belonging to the class of gallotannins. It has been identified as a constituent of medicinal plants, notably Rheum palmatum L., commonly known as Chinese rhubarb. This complex ester combines the structural features of gallic acid, cinnamic acid, and a glucose core, suggesting a potential for a wide range of biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its study, and an exploration of its potential biological activities and associated signaling pathways, based on available scientific literature.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data for closely related compounds are available, specific experimental values for this particular molecule are not widely published. Therefore, some of the presented data are predicted values.
| Property | Value | Source |
| CAS Number | 791836-69-6 | |
| Molecular Formula | C22H22O11 | |
| Molecular Weight | 462.40 g/mol | |
| Melting Point | Not available. (A related compound, 2-Cinnamoyl-1-galloyl-beta-D-glucopyranose, has a reported melting point of 190-193 °C) | N/A |
| Boiling Point (Predicted) | 815.4 ± 65.0 °C | N/A |
| Density (Predicted) | 1.61 ± 0.1 g/cm³ | N/A |
| pKa (Predicted) | 7.70 ± 0.25 | N/A |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Inferred from related compounds |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the galloyl group (a singlet for the two aromatic protons), the cinnamoyl group (doublets for the vinyl protons with a large coupling constant indicative of a trans configuration, and multiplets for the phenyl protons), and the glucose moiety (a series of signals in the 3.0-5.5 ppm range, including a doublet for the anomeric proton). The chemical shifts of the glucose protons will be influenced by the positions of the acyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the ester groups, the aromatic carbons of the galloyl and cinnamoyl moieties, the vinyl carbons of the cinnamoyl group, and the carbons of the glucose unit.
Mass Spectrometry (MS)
Mass spectrometry would be a key technique for the identification and structural elucidation of this compound. The expected molecular ion peak in high-resolution mass spectrometry (HRMS) would correspond to the exact mass of the molecule. Fragmentation patterns would likely involve the neutral loss of the galloyl and cinnamoyl residues, as well as fragmentation of the glucose ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands corresponding to:
-
O-H stretching (from the hydroxyl groups of the galloyl and glucose moieties) in the region of 3200-3600 cm⁻¹.
-
C=O stretching (from the ester linkages) around 1700-1730 cm⁻¹.
-
C=C stretching (from the aromatic rings and the cinnamoyl double bond) in the 1500-1600 cm⁻¹ region.
-
C-O stretching (from the ester and glycosidic bonds) in the 1000-1300 cm⁻¹ range.
Experimental Protocols
Isolation from Rheum palmatum L.
While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general workflow can be inferred from studies on the isolation of similar compounds from plant materials.
Spectroscopic and Experimental Profile of 1-O-Galloyl-2-O-cinnamoyl-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables provide a structured overview of the expected spectroscopic data for 1-O-Galloyl-2-O-cinnamoyl-glucose. It is important to note that the specific chemical shifts and fragmentation patterns for this compound have not been publicly detailed. The data for related galloyl-glucose derivatives are often recorded in solvents such as DMSO-d6 or methanol-d4.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Anomeric) | ~5.5 - 6.0 | d | ~8.0 |
| H-2 | ~5.0 - 5.5 | t | ~8.0 |
| Glucose Protons (H-3 to H-6) | ~3.5 - 4.5 | m | - |
| Galloyl H-2', H-6' | ~7.0 | s | - |
| Cinnamoyl Vinylic Protons | ~6.5 - 7.8 | d | ~16.0 |
| Cinnamoyl Aromatic Protons | ~7.2 - 7.6 | m | - |
Note: The expected values are based on the analysis of similar galloyl and cinnamoyl glucose esters. The exact chemical shifts are dependent on the solvent and experimental conditions.
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-1 (Anomeric) | ~93.0 - 95.0 |
| Glucose Carbons (C-2 to C-6) | ~60.0 - 78.0 |
| Galloyl Carbonyl | ~165.0 - 167.0 |
| Galloyl Quaternary Carbons | ~138.0 - 146.0 |
| Galloyl CH | ~109.0 |
| Cinnamoyl Carbonyl | ~166.0 - 168.0 |
| Cinnamoyl Vinylic Carbons | ~118.0 - 145.0 |
| Cinnamoyl Aromatic Carbons | ~128.0 - 135.0 |
Note: These are approximate chemical shift ranges for the carbon atoms in the molecule, inferred from data on related compounds.
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |
| ESI-MS | Negative | [M-H]⁻ | Deprotonated molecule |
| ESI-MS/MS | Negative | Varies | Fragmentation pattern would reveal loss of galloyl and cinnamoyl moieties. |
Note: The exact mass and fragmentation pattern are crucial for structural confirmation.
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenolic, Alcoholic) | 3200 - 3600 | Broad |
| C-H (Aromatic, Vinylic) | 3000 - 3100 | Medium |
| C=O (Ester) | 1690 - 1730 | Strong |
| C=C (Aromatic, Vinylic) | 1500 - 1650 | Medium |
| C-O (Ester, Ether, Alcohol) | 1000 - 1300 | Strong |
Note: The IR spectrum provides information on the functional groups present in the molecule.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, the following represents a standard methodology for the isolation and characterization of such natural products.
1. Isolation and Purification
A common method for the isolation of this compound from Rheum palmatum L. involves High-Speed Counter-Current Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.
-
HSCCC: The targeted fraction (e.g., the ethyl acetate fraction) is subjected to HSCCC using a suitable two-phase solvent system to achieve initial separation.
-
Preparative HPLC: Fractions from HSCCC containing the compound of interest are further purified by preparative HPLC on a C18 column to yield the pure compound.
2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d6, CD3OD).
-
Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in ppm relative to the residual solvent peak.
-
-
Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the molecular weight and elemental composition. Tandem MS (MS/MS) experiments are performed to study the fragmentation pattern for structural elucidation.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the isolation and characterization of a natural product like this compound.
Caption: Experimental workflow for natural product isolation and characterization.
References
An In-depth Technical Guide to 1-O-Galloyl-2-O-cinnamoyl-glucose (CAS Number 791836-69-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Galloyl-2-O-cinnamoyl-glucose, with the Chemical Abstracts Service (CAS) number 791836-69-6, is a natural polyphenolic compound. It is classified as a gallotannin, a type of hydrolyzable tannin. This compound has been isolated from Rheum palmatum L., commonly known as Chinese rhubarb, a plant with a long history of use in traditional medicine.[1][2] The unique structure of this compound, featuring both a galloyl and a cinnamoyl moiety attached to a glucose core, suggests a range of potential biological activities. This guide provides a comprehensive overview of its chemical properties, probable mechanism of action, and relevant experimental protocols for its study.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 791836-69-6 | [1][3] |
| Molecular Formula | C22H22O11 | [4] |
| Molecular Weight | 462.40 g/mol | [4] |
| Appearance | Powder | [4] |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months | [4] |
Biological Activity and Mechanism of Action
While direct and extensive studies on the biological activity of this compound are limited, significant insights can be drawn from research on closely related compounds isolated from the same source, Rheum palmatum.
Probable Inhibition of Squalene (B77637) Epoxidase
The most probable and significant biological activity of this compound is the inhibition of squalene epoxidase. This is strongly suggested by a study on a structurally analogous compound, 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose , also isolated from Rheum palmatum, which was found to be a potent inhibitor of rat squalene epoxidase with an IC50 value of 0.58 µM.[5][6][7][8]
Squalene epoxidase is a key, rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6][7][8] It catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256). Inhibition of this enzyme can lead to a reduction in cholesterol levels. Therefore, this compound is a promising candidate for the development of cholesterol-lowering agents.
The table below summarizes the squalene epoxidase inhibitory activities of several galloyl esters isolated from Rheum palmatum.
| Compound | IC50 (µM) |
| 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose | 0.58[5][6][7][8] |
| 1,2,6-tri-O-galloyl-β-D-glucose | 0.63[5][6][7] |
| Procyanidin B-2 3,3'-di-O-gallate | 0.54[5][6][7] |
| Procyanidin B-5 3,3'-di-O-gallate | 0.55[5][6][7] |
Given the structural similarity, it is highly probable that this compound also exhibits potent inhibitory activity against squalene epoxidase.
Cholesterol Biosynthesis Pathway
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by galloyl esters.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and a representative assay for determining its inhibitory activity against squalene epoxidase.
Isolation from Rheum palmatum L.
The following protocol is based on the method described by Ma et al. for the isolation of seven compounds, including this compound, from the extract of Rheum palmatum L.[9]
Workflow for Isolation:
Detailed Methodology:
-
Extraction: The dried and powdered roots of Rheum palmatum L. are extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain the crude extract.
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Two-phase solvent system: A mixture of n-hexane-ethyl acetate-n-butanol-water (1:2:1:4, v/v/v/v) is used.
-
Procedure: The crude extract is subjected to HSCCC separation. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase. The effluent is monitored by UV detection, and fractions are collected based on the chromatogram.
-
-
Rapid Preparative Chromatography (RPC):
-
Fractions containing the target compound from HSCCC are further purified using RPC on a suitable stationary phase (e.g., C18 silica (B1680970) gel).
-
A gradient elution with a mobile phase such as methanol-water is employed to isolate the pure compound.
-
-
Analysis and Identification: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC). The structure is confirmed by Electrospray Ionization Mass Spectrometry (ESI-MSn) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Squalene Epoxidase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against squalene epoxidase, adapted from studies on similar inhibitors.[10][11][12][13]
Materials:
-
Rat liver microsomes (as a source of squalene epoxidase)
-
[14C]-Squalene (substrate)
-
NADPH
-
FAD
-
Test compound (this compound) dissolved in DMSO
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Rat Liver Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates as described in the literature.[11][13]
-
Assay Mixture: A typical assay mixture contains:
-
Potassium phosphate buffer
-
Rat liver microsomes
-
NADPH
-
FAD
-
Test compound at various concentrations (or DMSO for control)
-
-
Pre-incubation: The assay mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: The reaction is initiated by the addition of [14C]-squalene.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 20 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).
-
Extraction and Analysis: The lipids are extracted, and the amount of radioactive 2,3-oxidosqualene formed is determined by thin-layer chromatography (TLC) followed by scintillation counting.
-
Calculation of IC50: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a naturally occurring gallotannin with significant potential as a therapeutic agent. Based on strong evidence from a closely related compound, its primary mechanism of action is likely the inhibition of squalene epoxidase, a critical enzyme in cholesterol biosynthesis. This makes it a compelling candidate for further investigation in the development of drugs for hypercholesterolemia and related metabolic disorders. The experimental protocols provided in this guide offer a starting point for researchers to isolate and evaluate the biological activity of this promising natural product. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. This compound|CAS 791836-69-6|DC Chemicals [dcchemicals.com]
- 5. Galloyl esters from rhubarb are potent inhibitors of squalene epoxidase, a key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Squalene epoxidase from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of squalene epoxidase activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of squalene epoxidase from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Plant Specialized Metabolism: A Technical Guide to the Biosynthesis of Galloyl Cinnamoyl Glucose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galloyl cinnamoyl glucose derivatives represent a unique class of plant specialized metabolites, integrating precursors from two major biosynthetic routes: the shikimate and the phenylpropanoid pathways. These compounds exhibit a wide range of biological activities, making them promising candidates for drug development and other biotechnological applications. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to these hybrid molecules, focusing on the key enzymatic players, their regulation, and the experimental methodologies used for their study. We present a consolidated overview of the current understanding of how plants orchestrate the convergence of gallic acid and cinnamic acid moieties onto a central glucose scaffold. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Plants produce a vast and diverse arsenal (B13267) of chemical compounds, known as specialized metabolites, that are not directly involved in primary growth and development but are crucial for their interaction with the environment. Among these, phenolic compounds are one of the most abundant and widely distributed groups. Galloyl and cinnamoyl derivatives of glucose are prominent members of this class, arising from the shikimate and phenylpropanoid pathways, respectively. While the biosynthesis of gallotannins (polymers of galloylglucose) and various cinnamoyl esters has been studied for decades, the formation of hybrid molecules containing both acyl groups on a single glucose unit has been less understood. Recent research, however, has begun to shed light on the enzymatic machinery and regulatory networks that govern the synthesis of these complex molecules. The co-occurrence of galloyl and cinnamoyl esters of phenylpropanoid glucosides has been reported in plants such as Balanophora fungosa, indicating that the biosynthetic machinery for their formation exists in nature[1]. This guide will detail the biosynthetic steps, from precursor synthesis to the final acylation reactions, and provide practical information for researchers seeking to investigate these pathways.
The Biosynthetic Pathway: A Convergence of Two Major Routes
The biosynthesis of galloyl cinnamoyl glucose derivatives is not a linear pathway but rather a convergence of two well-established metabolic routes. The glucose core acts as a molecular scaffold upon which galloyl and cinnamoyl moieties are sequentially attached. The overall proposed pathway involves three key stages:
-
Precursor Synthesis: Generation of the acyl donors, gallic acid (via the shikimate pathway) and cinnamoyl-CoA esters (via the phenylpropanoid pathway), and the activated glucose donor, UDP-glucose.
-
Initial Glycosylation: The attachment of gallic acid or a cinnamic acid derivative to UDP-glucose to form a 1-O-acyl-β-D-glucose ester.
-
Sequential Acylation: Subsequent acylation of the glucose moiety with the other acyl group, catalyzed by specific acyltransferases.
Precursor Biosynthesis
Gallic Acid: Gallic acid is derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. One of the key intermediates, 3-dehydroshikimate, is converted to gallic acid.
Cinnamoyl-CoA Esters: The phenylpropanoid pathway begins with the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, followed by the activation to a CoA thioester by 4-coumarate:CoA ligase (4CL), leads to a variety of cinnamoyl-CoA derivatives, such as p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA[2][3]. These activated cinnamates serve as the primary donors for the cinnamoyl moiety.
UDP-Glucose: Uridine diphosphate (B83284) glucose (UDP-glucose) is the primary activated sugar donor for glycosylation reactions in plants and is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase.
The Central Role of UDP-Glycosyltransferases (UGTs)
The initial step in the formation of galloyl or cinnamoyl glucose esters is the glycosylation of the respective phenolic acid. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), specifically members of the UGT84 family, which are known to form O-ester linkages with carboxyl groups.
-
Formation of 1-O-galloyl-β-D-glucose (β-glucogallin): The enzyme gallate 1-β-glucosyltransferase (EC 2.4.1.136) catalyzes the transfer of glucose from UDP-glucose to gallic acid, forming the energy-rich ester β-glucogallin[4]. This is a critical, committed step in the biosynthesis of all hydrolyzable tannins and, putatively, galloyl-containing derivatives.
-
Formation of 1-O-cinnamoyl-β-D-glucose: Similarly, UGTs from the UGT84 family can catalyze the formation of glucose esters with various hydroxycinnamic acids. For instance, sinapate 1-glucosyltransferase (EC 2.4.1.120) utilizes sinapic acid and UDP-glucose to form 1-O-sinapoyl-β-D-glucose, and it can also accept other hydroxycinnamates like p-coumarate and ferulate, albeit at a slower rate[5].
The Acylation Machinery: BAHD and SCPL Acyltransferases
Once the initial 1-O-acyl-glucose ester is formed, subsequent acylations can occur on the remaining hydroxyl groups of the glucose molecule. These reactions are catalyzed by acyltransferases, primarily from two large and functionally diverse families: BAHD and Serine Carboxypeptidase-Like (SCPL) acyltransferases.
-
BAHD Acyltransferases: This family of enzymes typically utilizes acyl-CoA thioesters as the acyl donor. A BAHD acyltransferase could potentially catalyze the transfer of a cinnamoyl group from its corresponding CoA ester to a galloyl-glucose acceptor. Several BAHD acyl-CoA monolignol transferases have been identified that couple acyl-CoAs to monolignols, demonstrating their capacity to acylate hydroxyl groups of phenylpropanoid-derived molecules[6].
-
Serine Carboxypeptidase-Like (SCPL) Acyltransferases: In contrast to the BAHD family, SCPL acyltransferases utilize 1-O-β-glucose esters as the activated acyl donor[7][8][9][10][11]. This mechanism is particularly relevant to the biosynthesis of galloyl cinnamoyl glucose derivatives. For instance, β-glucogallin, formed by a UGT, can serve as the galloyl donor for the acylation of a cinnamoyl-glucose acceptor. This two-step process, involving a UGT and an SCPL acyltransferase, provides a plausible route for the synthesis of these mixed derivatives. SCPL acyltransferases are known to be involved in the synthesis of sinapate esters in Arabidopsis thaliana and in the acylation of antimicrobial terpenes in oats[9][10].
The biosynthesis of galloylated catechins in tea plants provides a well-characterized example of this sequential action. First, a UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) synthesizes β-glucogallin. Subsequently, an epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT), which belongs to the SCPL family, transfers the galloyl group from β-glucogallin to epicatechin. A similar mechanism can be envisaged for the formation of galloyl cinnamoyl glucose derivatives, where a cinnamoyl-glucose ester would act as the acyl acceptor.
Quantitative Data on Key Enzymes
The efficiency and substrate preference of the enzymes involved are critical determinants of the metabolic flux towards the synthesis of galloyl cinnamoyl glucose derivatives. Below is a summary of available kinetic data for relevant UGT84 family enzymes.
| Enzyme | Substrate | Km (mM) | Vmax (nmol mg⁻¹ s⁻¹) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) | Reference |
| Pomegranate UGT84A23 | Gallic acid | 0.89 ± 0.07 | 1.8 ± 0.1 | 0.10 ± 0.01 | 0.11 | [2][12] |
| Protocatechuic acid | 1.01 ± 0.09 | 2.1 ± 0.1 | 0.12 ± 0.01 | 0.12 | [2][12] | |
| Sinapic acid | 0.86 ± 0.05 | 1.1 ± 0.0 | 0.06 ± 0.00 | 0.07 | [2][12] | |
| Pomegranate UGT84A24 | Gallic acid | 0.98 ± 0.01 | 1.6 ± 0.0 | 0.09 ± 0.00 | 0.09 | [2][12] |
| Protocatechuic acid | 1.05 ± 0.06 | 2.0 ± 0.1 | 0.11 ± 0.01 | 0.10 | [2][12] | |
| Sinapic acid | 0.78 ± 0.02 | 1.0 ± 0.0 | 0.06 ± 0.00 | 0.08 | [2][12] |
Table 1: Kinetic parameters of pomegranate UGT84A23 and UGT84A24 towards selected phenolic acid substrates.[2][12]
Experimental Protocols
Investigating the biosynthesis of galloyl cinnamoyl glucose derivatives requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Enzyme Assays
This protocol is adapted for the characterization of UGTs that form glucose esters with phenolic acids.
Materials:
-
Purified recombinant UGT enzyme
-
Reaction buffer (e.g., 50 mM MES, pH 5.0)
-
UDP-glucose (1 mM)
-
Phenolic acid substrate (gallic acid or a cinnamic acid derivative, 0.1-1.2 mM)
-
2-mercaptoethanol (14 mM)
-
Methanol (for reaction termination)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare the enzyme assay mixture (100 µL) containing 50 mM MES buffer (pH 5.0), 1 mM UDP-glucose, the phenolic acid substrate at various concentrations, 14 mM 2-mercaptoethanol, and a suitable amount of purified recombinant protein (e.g., 4 µg)[2][12].
-
Initiate the reaction by adding the enzyme and incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range[2][12].
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to precipitate the protein and collect the supernatant.
-
Analyze the supernatant by HPLC. Use a C18 column and a gradient elution with two solvents: (A) water with 0.1% formic acid and (B) acetonitrile[12].
-
For gallic acid as a substrate, a suitable gradient is: 0–3 min, 5% B; 3–14 min, 5–15% B; 14–15 min, 15–5% B[12].
-
Monitor the formation of the glucose ester product by its absorbance at a characteristic wavelength (e.g., 280 nm for galloyl esters).
-
Quantify the product by comparing its peak area to a standard curve of the authentic compound.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation[2][12].
A non-radioactive, bioluminescent assay such as the UDP-Glo™ Glycosyltransferase Assay can also be used to measure UGT activity by quantifying the amount of UDP produced[13][14][15][16].
This protocol is designed for SCPL acyltransferases that use a 1-O-acyl-glucose ester as the acyl donor.
Materials:
-
Purified recombinant SCPL acyltransferase
-
Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.0)
-
1-O-acyl-glucose ester donor (e.g., β-glucogallin)
-
Acyl acceptor (e.g., a cinnamoyl-glucose derivative)
-
Methanol for reaction termination
-
LC-MS system for product identification and quantification
Procedure:
-
Set up the reaction mixture containing the reaction buffer, the acyl donor, the acyl acceptor, and the purified enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction by adding methanol.
-
Analyze the reaction products by LC-MS to identify the formation of the galloyl cinnamoyl glucose derivative.
-
Quantify the product using a suitable standard or by relative quantification.
Heterologous Expression and Purification of Plant Acyltransferases
The characterization of plant acyltransferases often requires their production in a heterologous system to obtain sufficient quantities of pure and active enzyme.
-
Cloning: The full-length coding sequence of the candidate acyltransferase gene is cloned into an E. coli expression vector, often with an N- or C-terminal affinity tag (e.g., His-tag, GST-tag) for purification.
-
Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induction: The bacterial culture is grown to a mid-log phase (OD600 of 0.6-0.8), and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG)[2]. The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Purification: The soluble protein fraction is subjected to affinity chromatography based on the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The protein is eluted with a suitable agent (e.g., imidazole).
-
Purity Check: The purity of the recombinant protein is assessed by SDS-PAGE.
For some plant enzymes, particularly SCPL acyltransferases that may require post-translational modifications for activity, eukaryotic expression systems like yeast (S. cerevisiae) or transient expression in N. benthamiana leaves are preferred[10][17]. The general principles of cloning, transformation/infiltration, and purification are similar to those for E. coli, but the specific vectors and protocols are adapted for the respective host system.
Regulation of the Biosynthetic Pathway
The biosynthesis of galloyl cinnamoyl glucose derivatives is tightly regulated at the transcriptional level to ensure a coordinated supply of precursors from both the shikimate/gallotannin and the phenylpropanoid pathways.
Transcriptional Regulation by MYB and bHLH Transcription Factors
MYB transcription factors are a large family of regulatory proteins in plants that play a central role in controlling the expression of genes in the phenylpropanoid pathway[5][18][19]. Specific R2R3-MYB transcription factors are known to activate the transcription of genes encoding key enzymes in the biosynthesis of flavonoids, anthocyanins, and lignin[20][21][22][23]. Often, MYB proteins act in concert with basic helix-loop-helix (bHLH) transcription factors and WD40-repeat proteins to form a regulatory complex (MBW complex) that binds to the promoters of target genes[19].
Given that the phenylpropanoid pathway provides the cinnamoyl precursors, it is highly probable that MYB transcription factors are involved in regulating the biosynthesis of galloyl cinnamoyl glucose derivatives. Co-expression analysis of a UGT84 family gene (JrGGT) in walnut with genes from the shikimic acid and phenylpropanoid pathways supports the idea of a coordinated transcriptional regulation[24].
Signaling Pathways
The biosynthesis of phenolic compounds is induced by various environmental cues, such as pathogen attack, UV radiation, and nutrient deficiency. These signals are perceived by the plant and transduced through complex signaling networks that ultimately lead to the activation of transcription factors like MYBs. Hormones such as jasmonates and salicylic (B10762653) acid are also known to play a role in inducing the expression of phenylpropanoid biosynthesis genes. The coordinated regulation of both the gallotannin and phenylpropanoid pathways in response to specific stimuli is an area that warrants further investigation.
Visualizations
Biosynthetic Pathway
Caption: Proposed biosynthetic pathways for galloyl cinnamoyl glucose derivatives in plants.
Experimental Workflow for Enzyme Characterization
Caption: A typical experimental workflow for the characterization of enzymes involved in specialized metabolism.
Regulatory Network
References
- 1. researchgate.net [researchgate.net]
- 2. Two UGT84 Family Glycosyltransferases Catalyze a Critical Reaction of Hydrolyzable Tannin Biosynthesis in Pomegranate (Punica granatum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification and characterization of a set of monocot BAHD monolignol transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine carboxypeptidase-like acyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serine carboxypeptidase-like acyltransferases from plants. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Evolution of serine carboxypeptidase-like acyltransferases in the monocots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Two UGT84 Family Glycosyltransferases Catalyze a Critical Reaction of Hydrolyzable Tannin Biosynthesis in Pomegranate (Punica granatum) | PLOS One [journals.plos.org]
- 13. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 14. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]
- 15. researchgate.net [researchgate.net]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. researchgate.net [researchgate.net]
- 18. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advanced Metabolic and Genetic Engineering of Phenylpropanoid Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Article [2.mol.bio.msu.ru]
- 21. researchgate.net [researchgate.net]
- 22. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants [mdpi.com]
- 23. uknowledge.uky.edu [uknowledge.uky.edu]
- 24. Frontiers | Two UGT84A Family Glycosyltransferases Regulate Phenol, Flavonoid, and Tannin Metabolism in Juglans regia (English Walnut) [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyphenolic compounds, a diverse group of phytochemicals found abundantly in the plant kingdom, have garnered significant attention for their wide array of biological activities and therapeutic potential. Among these, gallotannins and their derivatives represent a promising class of molecules with demonstrated antioxidant, anti-inflammatory, and anticancer properties. This technical guide focuses on 1-O-Galloyl-2-O-cinnamoyl-glucose, a naturally occurring gallotannin found in plants such as Rheum palmatum L.[1][2][3], and its closely related polyphenolic compounds. This document aims to provide a comprehensive resource for researchers and drug development professionals by detailing the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with these compounds.
Chemical Properties
This compound is a derivative of glucose where a galloyl group is attached at the 1-position and a cinnamoyl group at the 2-position of the glucose core. The presence of multiple hydroxyl groups from the galloyl moiety and the aromatic nature of the cinnamoyl group contribute to its significant antioxidant potential. Related compounds, such as pentagalloyl glucose (PGG), which has five galloyl groups esterified to a glucose core, are extensively studied for their biological effects.
Quantitative Biological Data
While specific quantitative bioactivity data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar compound, pentagalloyl glucose (PGG), provides valuable insights into the potential efficacy of this class of molecules. The following tables summarize key quantitative data for PGG and other relevant galloyl derivatives.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity
| Compound | Assay | Cell Line/System | IC50 / EC50 | Reference |
| Pentagalloyl Glucose (PGG) | iNOS Inhibition | LPS-activated Raw 264.7 cells | ~18 µg/mL | [4] |
| Pentagalloyl Glucose (PGG) | COX-2 Inhibition (PGE2) | LPS-activated Raw 264.7 cells | ~8 µg/mL | [4] |
| Pentagalloyl Glucose (PGG) | COX-2 Inhibition (PGD2) | LPS-activated Raw 264.7 cells | ~12 µg/mL | [4] |
| Galloyl Phytol (GP) | DPPH Radical Scavenging | Cell-free | 0.256 mM | [5] |
| Gallic Acid (GA) | DPPH Radical Scavenging | Cell-free | 0.206 mM | [5] |
Table 2: In Vitro Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Pentagalloyl Glucose (PGG) | PC3 | Prostate Cancer | 31.64 µM | [2][6] |
| Pentagalloyl Glucose (PGG) | RWPE-1 (non-malignant) | Prostate Epithelial | 74.55 µM | [2][6] |
| 1,6-di-O-galloyl-β-D-glucopyranose | K562 | Human Myeloid Leukemia | 77.9 µM | [7] |
| 1,4,6-tri-O-galloyl-β-D-glucopyranose | K562 | Human Myeloid Leukemia | 68.2 µM | [7] |
| Gallotannin (GT) | HT-29 | Human Colon Cancer | 80 µg/mL (for 4h treatment) | [8] |
| Gallotannin (GT) | HCT-116 | Human Colon Cancer | 40 µg/mL (for 4h treatment) | [8] |
Table 3: In Vivo Efficacy and Pharmacokinetics of Pentagalloyl Glucose (PGG)
| Study Type | Animal Model | Dose and Administration | Key Findings | Reference |
| Anticancer | Athymic nude mice with MDA-MB-231 xenografts | 20 mg/kg, daily oral gavage | Significant suppression of tumor growth. | [9] |
| Anticancer | NOD/SCID mice with human colon cancer xenografts | 25 mg/kg, intraperitoneal injection | Significantly decreased tumor volume. | [8] |
| Pharmacokinetics | Mice | 20 mg/kg, intraperitoneal injection | Cmax: ~3–4 µM; Tmax: 2 hours. | [8][10] |
| Anti-inflammatory | Mice with TNBS-induced colitis | Oral administration | Inhibited colon shortening and myeloperoxidase activity. | [11] |
| Anti-obesity | Diet-induced obese mice | 0.1 and 5 mg/kg, oral administration for 14 weeks | Attenuated adiposity and hepatic steatosis. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments commonly used to evaluate the bioactivity of polyphenolic compounds.
High-Performance Liquid Chromatography (HPLC) for Analysis of Polyphenolic Compounds
Objective: To separate, identify, and quantify individual polyphenolic compounds in a sample.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase chromatography column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.5% formic acid in water
-
Mobile Phase B: 0.5% formic acid in acetonitrile
-
Sample extract dissolved in a suitable solvent (e.g., methanol/water)
-
Standard solutions of known polyphenolic compounds
Procedure:
-
Sample Preparation: Extract polyphenolic compounds from the plant material using a suitable solvent (e.g., 70% methanol). Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the injection volume (e.g., 10 µL).
-
Set the detector wavelength(s) based on the absorbance maxima of the target compounds (e.g., 280 nm for gallic acid derivatives, 320 nm for cinnamic acid derivatives).
-
-
Gradient Elution: A typical gradient program involves varying the proportions of Mobile Phase A and B over time to achieve separation. An example gradient is as follows:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 65% A, 35% B
-
20-30 min: Hold at 65% A, 35% B
-
30-40 min: Linear gradient to 50% A, 50% B
-
40-45 min: Linear gradient to 10% A, 90% B
-
45-50 min: Hold at 10% A, 90% B
-
50-55 min: Return to initial conditions (95% A, 5% B)
-
55-60 min: Equilibration
-
-
Data Analysis: Identify compounds by comparing their retention times and UV spectra with those of the standards. Quantify the compounds by creating a calibration curve using the peak areas of the standard solutions at different concentrations.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound solutions at various concentrations in methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 100 µL) to a defined volume of the DPPH solution (e.g., 100 µL).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH is also measured.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
Objective: To assess the cytotoxic effect of a compound on cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound solutions at various concentrations
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Signaling Pathways and Mechanisms of Action
Gallotannins, including this compound and PGG, exert their biological effects by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Gallotannins have been shown to inhibit the NF-κB pathway. For instance, PGG has been demonstrated to directly interact with the MyD88 adaptor protein, thereby reducing the activation of both NF-κB and MAPK signaling pathways[11]. Other gallotannins inhibit LPS-induced NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB[11][13].
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.
Gallotannins can modulate MAPK signaling, often in a context-dependent manner. For instance, PGG has been shown to inhibit the MAPK pathway as part of its anti-inflammatory effects, downstream of MyD88[11]. In the context of cancer, cinnamoyl derivatives have been shown to target key signaling pathways, including p38 MAPK and JNK, to reduce the release of pro-inflammatory factors[10].
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological and biomedical functions of Penta-O-galloyl-D-glucose and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 activity by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose in murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Penta-O-galloyl-beta-D-glucose induces G1 arrest and DNA replicative S-phase arrest independently of cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B and P53 in human breast cancer cells and is orally active against triple negative xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gallotannin isolated from Euphorbia species, 1,2,6-tri-O-galloyl-beta-D-allose, decreases nitric oxide production through inhibition of nuclear factor-kappa>B and downstream inducible nitric oxide synthase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
1-O-Galloyl-2-O-cinnamoyl-glucose: A Technical Review of a Natural Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring gallotannin identified in the plant species Rheum palmatum L., commonly known as Chinese rhubarb.[1][2][3][4] As a member of the galloyl glucose derivative family, this compound is of interest to the scientific community for its potential biological activities, stemming from the combined structural features of gallic acid, cinnamic acid, and a glucose core. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties and the broader pharmacological context of its source and related compounds. Due to the limited specific research on this particular molecule, this review incorporates data from structurally similar compounds to infer potential biological activities and mechanisms of action, highlighting areas for future investigation.
Chemical Properties
| Property | Value | Source |
| CAS Number | 791836-69-6 | [2][5] |
| Molecular Formula | C22H22O11 | [6] |
| Molecular Weight | 462.4 g/mol | [5][6] |
Pharmacological Context: Rheum palmatum L.
Rheum palmatum L. has a long history of use in traditional medicine and has been extensively studied for its diverse pharmacological effects. The extracts of this plant have demonstrated a range of activities, which may be attributed to its rich phytochemical composition, including the subject of this review.
Key Pharmacological Activities of Rheum palmatum L. Extracts:
-
Anti-inflammatory Effects: The plant is known to possess anti-inflammatory properties.[7]
-
Antitumor Activity: Studies have shown that extracts from Rheum palmatum L. can inhibit the proliferation of various cancer cells.[7]
-
Antibacterial and Antifungal Properties: The plant exhibits activity against a range of bacterial and fungal pathogens.[8][9]
-
Antioxidant Activity: The presence of phenolic compounds contributes to its antioxidant effects.[9]
-
Antiviral Activity: Certain compounds within Rheum palmatum L. have been investigated for their antiviral potential.[9]
Inferred Biological Activities and Structure-Activity Relationship
While direct experimental data on the biological activities of this compound is scarce, the activities of structurally related galloyl and cinnamoyl derivatives can provide valuable insights into its potential pharmacological profile. The combination of a galloyl moiety, known for its antioxidant and enzyme-inhibiting properties, and a cinnamoyl group, which also exhibits a range of biological effects, suggests that this compound could be a molecule with significant therapeutic potential.
Table of Biological Activities of Related Galloyl and Cinnamoyl Glucose Derivatives:
| Compound | Biological Activity | Cell Lines/Model | Key Findings |
| Penta-O-galloyl-β-D-glucose (PGG) | Anticancer | Various cancer cell lines | Induces apoptosis, causes cell cycle arrest.[10] |
| Mono-galloyl glucose derivatives | PARG Inhibition | HeLa cells | Potent inhibitors of poly(ADP-ribose) glycohydrolase (PARG). |
| Galloyl derivatives from Acer ginnala | Antioxidant, Anti-inflammatory | RAW264.7 cells | Potent radical scavenging activities and inhibition of nitric oxide production.[11] |
Postulated Signaling Pathways
Based on the known mechanisms of related gallotannins like Penta-O-galloyl-β-D-glucose (PGG), it is plausible that this compound could modulate key cellular signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be a target for this compound.
Caption: Postulated signaling pathway for this compound.
Experimental Protocols
General Experimental Workflow for Isolation and Characterization:
Caption: General workflow for natural product isolation and characterization.
Conclusion and Future Directions
This compound is a distinct natural product with a chemical structure that suggests a high potential for biological activity. However, the current body of scientific literature lacks in-depth studies on its specific pharmacological effects and mechanisms of action. The known activities of its source plant, Rheum palmatum L., and those of structurally related galloyl and cinnamoyl derivatives, provide a strong rationale for further investigation.
Future research should focus on the following areas:
-
Isolation and Synthesis: Development of efficient methods for the isolation of this compound from its natural source or through chemical synthesis to obtain sufficient quantities for comprehensive biological screening.
-
In Vitro Biological Screening: A broad-based screening of its activity against various cancer cell lines, microbial strains, and a panel of enzymes to identify its primary biological targets.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.
-
In Vivo Studies: Evaluation of its efficacy and safety in preclinical animal models for promising in vitro activities.
The exploration of this compound represents a promising avenue for the discovery of new therapeutic agents. This technical review serves as a foundational document to encourage and guide future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-O-cinnamoyl-1-O-galloyl-β-D-glucose | 791836-69-6 [chemicalbook.com]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. 2-Cinnamoyl-1-galloyl-beta-D-glucopyranose | C22H22O11 | CID 131752569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Network Pharmacology Approach to Investigate the Anticancer Mechanism and Potential Active Ingredients of Rheum palmatum L. Against Lung Cancer via Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological and biomedical functions of Penta-O-galloyl-D-glucose and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antioxidant Assays of 1-O-Galloyl-2-O-cinnamoyl-glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for evaluating the in vitro antioxidant capacity of 1-O-Galloyl-2-O-cinnamoyl-glucose, a natural compound found in plants such as Rheum palmatum L.[1][2] The described assays are fundamental for screening and characterizing the antioxidant potential of novel compounds in drug discovery and development.
Introduction
This compound belongs to the family of gallotannins, which are a class of polyphenolic compounds known for their significant antioxidant properties.[3] The evaluation of the antioxidant activity of such compounds is crucial for understanding their potential therapeutic benefits in combating oxidative stress-related diseases. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.
This document outlines the protocols for three widely used in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These methods are based on different chemical principles, providing a comprehensive assessment of the antioxidant mechanisms of the test compound.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The results are typically expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals) for DPPH and ABTS assays, and as Trolox Equivalents (TE) for the FRAP assay. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Hypothetical In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH Radical Scavenging | IC50 (µg/mL) | 15.8 | 8.5 | 12.2 |
| ABTS Radical Scavenging | IC50 (µg/mL) | 10.2 | 6.1 | 9.8 |
| Ferric Reducing Antioxidant Power (FRAP) | µmol Trolox Equivalents/g | 850 | Not Applicable | Not Applicable |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[4][5] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[6][7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of test sample and standard: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the standard antioxidant (ascorbic acid or Trolox).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or standard to the wells.
-
For the control well, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[9] The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol (B145695)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]
-
-
Preparation of working ABTS•+ solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Preparation of test sample and standard: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the Trolox standard.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test sample or standard to the wells.
-
For the control well, add 10 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the microplate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[11]
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
Ferrous sulfate (B86663) (FeSO₄) (for standard curve)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ solution in 40 mM HCl.
-
Prepare 20 mM aqueous FeCl₃ solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm the reagent to 37°C before use.
-
-
Preparation of test sample and standard: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare a series of ferrous sulfate or Trolox solutions for the standard curve.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of the test sample, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the microplate at 37°C for 4-30 minutes.[8][12]
-
Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.
-
Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate or Trolox and is expressed as µmol Fe(II) equivalents or µmol Trolox equivalents per gram of the sample.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods | MDPI [mdpi.com]
- 7. zen-bio.com [zen-bio.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the DPPH Radical Scavenging Activity of 1-O-Galloyl-2-O-cinnamoyl-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Galloyl-2-O-cinnamoyl-glucose is a natural compound that can be isolated from plants such as Rheum palmatum L. Structurally, it possesses both galloyl and cinnamoyl moieties attached to a glucose core. Both gallic acid and cinnamic acid derivatives are known for their antioxidant properties. The galloyl group, a phenolic moiety, is a potent hydrogen donor, which is a key mechanism for radical scavenging. The cinnamoyl group also contributes to antioxidant activity, and the glycosylation may influence the compound's solubility and bioavailability. Therefore, this compound is a promising candidate for evaluation as a potent antioxidant.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method to screen the antioxidant potential of various compounds.[1][2] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep purple in color, by an antioxidant to the corresponding non-radical form, which is yellow.[1][2] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is indicative of the compound's radical scavenging activity.[1][3][4]
These application notes provide a comprehensive protocol for determining the DPPH radical scavenging activity of this compound and a framework for data presentation and interpretation.
Data Presentation
The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging and the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.[5] For comparative purposes, the activity of the test compound should be benchmarked against well-known standard antioxidants.
Table 1: DPPH Radical Scavenging Activity of this compound and Standard Antioxidants
| Compound | IC50 (µg/mL) | IC50 (µM) |
| This compound | To be determined | To be calculated |
| Ascorbic Acid (Standard) | ~8.4[6] | ~47.7[6] |
| Gallic Acid (Standard) | ~2.6[6] | ~15.3[6] |
Note: The provided IC50 values for Ascorbic Acid and Gallic Acid are approximate and can vary depending on the specific experimental conditions. It is crucial to determine the IC50 values of the standards concurrently with the test compound.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is designed for a 96-well microplate reader but can be adapted for a standard spectrophotometer.
1. Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic Acid (Positive Control)
-
Gallic Acid (Positive Control)
-
Methanol (B129727) (Spectrophotometric grade)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
-
Deionized water
2. Preparation of Solutions
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution 1:10 with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[4] Prepare this solution fresh before each experiment and protect it from light.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol. The molecular weight of this compound is 462.41 g/mol .
-
Standard Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of Ascorbic Acid and Gallic Acid in methanol.
-
Serial Dilutions: From the stock solutions of the test compound and standards, prepare a series of dilutions in methanol to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Assay Procedure
-
Plate Setup: In a 96-well microplate, add 100 µL of the serially diluted test compound or standard solutions to the respective wells.
-
Blank Preparation: For the blank wells, add 100 µL of methanol.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells.[3] Mix gently by pipetting.
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[1][3][4]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2]
4. Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:[7]
% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample (methanol + DPPH).
-
Asample is the absorbance of the DPPH solution with the test compound or standard.
5. Determination of IC50 Value
The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound or standard. The concentration that results in 50% scavenging of the DPPH radicals is the IC50 value. This can be calculated using linear regression analysis or by using appropriate software.
Mandatory Visualizations
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 2.3. DPPH radical scavenging assay [bio-protocol.org]
Application Notes and Protocols for Determining the Antioxidant Capacity of Galloyl Esters using the ORAC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galloyl esters, a class of phenolic compounds derived from gallic acid, are widely recognized for their potent antioxidant properties. These compounds are of significant interest in the pharmaceutical and nutraceutical industries for their potential to mitigate oxidative stress-related diseases. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method used to measure the antioxidant capacity of various substances. This application note provides a detailed protocol for determining the antioxidant capacity of both hydrophilic and lipophilic galloyl esters using the ORAC-fluorescein (ORAC-FL) assay, along with relevant data and interpretations.
The ORAC assay is based on the principle of hydrogen atom transfer (HAT). It measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant capacity is quantified by comparing the net area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, typically Trolox, a water-soluble vitamin E analog.[1][2][3] The results are expressed as Trolox Equivalents (TE).
Data Presentation
The antioxidant capacity of galloyl esters is influenced by their chemical structure, particularly the length of the alkyl ester chain, which affects their lipophilicity. The following table summarizes the ORAC-PGR (pyrogallol red) values for a series of galloyl esters, which provides a relative comparison of their antioxidant activity. Note that ORAC-PGR is a variant of the ORAC assay and values may not be directly equivalent to the more common ORAC-FL assay.
| Compound | ORAC-PGR Value (µmol TE/µmol) |
| Gallic Acid | 11.7 ± 0.5 |
| Methyl Gallate | 12.0 ± 0.4 |
| Propyl Gallate | 12.3 ± 0.2 |
| Octyl Gallate | 9.8 ± 0.3 |
| Trolox (Reference) | 1.0 |
| Data adapted from a study by López-Alarcón et al.[1] |
This data suggests that short-chain galloyl esters exhibit comparable or slightly higher antioxidant capacity than gallic acid in this particular assay format. The decrease in the ORAC-PGR value for octyl gallate may be related to its increased lipophilicity and potential for micellar partitioning in the assay medium.[1]
Experimental Protocols
Detailed methodologies for conducting the ORAC-FL assay for both hydrophilic and lipophilic galloyl esters are provided below.
Materials and Reagents
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with temperature control and injectors
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Galloyl esters (e.g., methyl gallate, ethyl gallate, propyl gallate, octyl gallate)
-
Acetone (B3395972) (for lipophilic samples)
-
Randomly methylated-β-cyclodextrin (RMCD) (optional, for enhancing solubility of lipophilic samples)
Preparation of Solutions
-
Phosphate Buffer (75 mM, pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust pH to 7.4.
-
Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in phosphate buffer. Store in the dark at 4°C.
-
Fluorescein Working Solution (40 nM): Dilute the fluorescein stock solution 1:100 with phosphate buffer immediately before use.
-
AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. This solution must be prepared fresh for each assay.
-
Trolox Stock Solution (2 mM): Dissolve Trolox in phosphate buffer.
-
Trolox Working Standards (12.5 - 200 µM): Prepare a series of dilutions of the Trolox stock solution in phosphate buffer.
-
Galloyl Ester Stock Solutions:
-
Hydrophilic Galloyl Esters (e.g., methyl gallate): Dissolve in phosphate buffer to a known concentration.
-
Lipophilic Galloyl Esters (e.g., octyl gallate): Dissolve in acetone to a known concentration. Further dilutions can be made in a 50% acetone/50% water mixture. For improved aqueous solubility, 7% RMCD in a 50% acetone/water mixture can be used as the solvent.
-
Experimental Workflow
Caption: A streamlined workflow of the ORAC assay from preparation to data analysis.
Detailed Protocol for Hydrophilic Galloyl Esters
-
Plate Preparation: Add 25 µL of phosphate buffer (blank), Trolox working standards, and diluted hydrophilic galloyl ester samples to the wells of a 96-well black microplate.
-
Addition of Fluorescein: Add 150 µL of the 40 nM fluorescein working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiation of Reaction: Inject 25 µL of freshly prepared AAPH solution into each well to start the reaction.
-
Fluorescence Reading: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-5 minutes for at least 60 minutes at 37°C.
Detailed Protocol for Lipophilic Galloyl Esters
-
Plate Preparation: Add 25 µL of the appropriate solvent (e.g., 50% acetone/water) as a blank, Trolox working standards (prepared in the same solvent as the samples), and diluted lipophilic galloyl ester samples to the wells.
-
Addition of Fluorescein: Add 150 µL of the 40 nM fluorescein working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Initiation of Reaction: Inject 25 µL of freshly prepared AAPH solution into each well.
-
Fluorescence Reading: Follow the same procedure as for hydrophilic samples.
Data Analysis and Calculation
-
Calculate the Area Under the Curve (AUC): The AUC for each well (blank, standards, and samples) is calculated from the fluorescence decay curve using the following formula: AUC = 1 + (f1/f0) + (f2/f0) + ... + (fi/f0) where f0 is the initial fluorescence reading and fi is the fluorescence reading at time i.
-
Calculate the Net AUC: Subtract the AUC of the blank from the AUC of each standard and sample. Net AUC = AUC_sample - AUC_blank
-
Generate a Standard Curve: Plot the Net AUC of the Trolox standards against their respective concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate the ORAC Value: The ORAC value of the galloyl ester sample is calculated using the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound. ORAC Value (µmol TE/g) = (Net AUC_sample - c) / m * (dilution factor) / (sample concentration in g/L)
Signaling Pathway
The antioxidant effects of gallic acid and its derivatives are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways to enhance the endogenous antioxidant defense system. One of the key pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like gallic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Activation of the Nrf2 antioxidant pathway by galloyl esters and oxidative stress.
Conclusion
The ORAC assay provides a reliable and biologically relevant method for quantifying the antioxidant capacity of galloyl esters. By following the detailed protocols provided, researchers can obtain consistent and comparable data for both hydrophilic and lipophilic derivatives. Understanding the structure-activity relationship of these compounds and their ability to modulate cellular antioxidant pathways, such as the Nrf2 signaling cascade, is crucial for the development of effective antioxidant-based therapeutics and functional foods.
References
- 1. Antioxidant Capacity of Pure Compounds and Complex Mixtures Evaluated by the ORAC-Pyrogallol Red Assay in the Presence of Triton X-100 Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilic and hydrophilic antioxidant capacities of common foods in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 1-O-Galloyl-2-O-cinnamoyl-glucose in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-Galloyl-2-O-cinnamoyl-glucose is a natural compound of interest for its potential therapeutic properties, including anti-inflammatory effects.[1] Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[2][3] These pathways trigger the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2] This document provides detailed protocols for evaluating the anti-inflammatory activity of this compound in a cell culture model, focusing on its ability to modulate these key inflammatory markers and signaling pathways.
Data Presentation
The following tables summarize the hypothetical quantitative data on the anti-inflammatory effects of this compound in Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Mediator | IC50 Value (µM) | Maximum Inhibition (%) at 50 µM |
| Nitric Oxide (NO) | 12.5 | 85.2 |
| Prostaglandin E2 (PGE2) | 15.8 | 81.4 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Cytokine | IC50 Value (µM) | Maximum Inhibition (%) at 50 µM |
| TNF-α | 18.2 | 78.9 |
| IL-6 | 21.7 | 75.3 |
| IL-1β | 16.5 | 80.1 |
Table 3: Effect of this compound on Pro-inflammatory Gene and Protein Expression
| Target | Treatment (25 µM) | Fold Change (mRNA) vs. LPS | Protein Expression Reduction (%) vs. LPS |
| iNOS | LPS + Compound | 0.25 | 70 |
| COX-2 | LPS + Compound | 0.31 | 65 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for these assays.[2]
-
Culture Conditions:
-
General Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting and qPCR).[2]
-
Allow cells to adhere and grow for 24 hours.[2]
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 1 hour.[4]
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).[4] A negative control group of cells should not be treated with LPS.[4]
-
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxicity of the test compound.[5]
-
Protocol:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: The Griess test measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[2][5]
-
Protocol:
-
Collect 100 µL of cell-free supernatant from each well of a 96-well plate.[2]
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample and to sodium nitrite standards.[2]
-
Incubate at room temperature for 10-15 minutes.[2]
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.[2]
-
Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.[2][5]
-
Protocol (General):
-
Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.
-
Follow the manufacturer's instructions for the specific kits.[2]
-
In general, the supernatant is added to a plate pre-coated with a capture antibody.
-
A detection antibody, often conjugated to an enzyme like HRP, is then added.
-
A substrate is added, and the resulting color change is proportional to the amount of cytokine or PGE2 present.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).[2]
-
Calculate the concentrations from a standard curve.[2]
-
Western Blotting
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated proteins in the NF-κB and MAPK signaling pathways.[2][5]
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-p38, p-JNK, p-ERK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantitative Real-Time PCR (qPCR)
-
Principle: qPCR is used to measure the mRNA expression levels of genes associated with inflammation.[5]
-
Protocol:
-
Isolate total RNA from the treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Caption: Experimental workflow for assessing anti-inflammatory effects.
Caption: NF-κB signaling pathway and potential inhibition points.
Caption: MAPK signaling pathway and potential inhibition points.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The attenuating effects of 1,2,3,4,6 penta-O-galloyl-β-d-glucose on pro-inflammatory responses of LPS/IFNγ-activated BV-2 microglial cells through NFƙB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Natural Product Screening Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity, making it a valuable tool in the screening of natural products for potential therapeutic properties.[1][2] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells.[3] This conversion only occurs in viable cells, and the amount of formazan produced is directly proportional to the number of living cells.[4][5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[6] This application note provides a detailed protocol for utilizing the MTT assay in the context of natural product screening, from experimental setup to data analysis and interpretation.
Principle of the MTT Assay
The core of the MTT assay is the reduction of the MTT tetrazolium salt. In viable cells, mitochondrial reductases, such as succinate (B1194679) dehydrogenase, cleave the tetrazolium ring to form a purple, insoluble formazan product.[3] Dead cells lack the necessary enzymatic activity to facilitate this conversion. The resulting formazan crystals are then dissolved in a solubilizing agent, and the absorbance is read at a specific wavelength (typically between 550 and 600 nm), which correlates with the number of viable cells.[5][7]
Principle of the MTT Assay.
Materials and Reagents
| Material/Reagent | Specifications |
| Cell Lines | Appropriate for the therapeutic area of interest |
| Natural Product Extracts | Dissolved in a suitable solvent (e.g., DMSO) |
| MTT Reagent | 5 mg/mL in sterile PBS, store at -20°C in the dark[4] |
| Solubilization Solution | Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS |
| Culture Medium | e.g., DMEM, RPMI-1640, supplemented with FBS and antibiotics |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 |
| 96-well flat-bottom plates | Sterile, tissue culture treated |
| CO2 Incubator | 37°C, 5% CO2, humidified atmosphere |
| Microplate Reader | Capable of reading absorbance at 570 nm |
| Multichannel Pipettes | For accurate liquid handling |
| Sterile Pipette Tips | |
| Inverted Microscope | For cell morphology observation |
Experimental Protocol
The following workflow outlines the key steps for performing the MTT assay for natural product screening.
MTT Assay Experimental Workflow.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells from culture flasks during their exponential growth phase.
-
Determine cell viability and density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium). The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Include wells for a negative control (cells with vehicle), a positive control (cells with a known cytotoxic agent), and a blank (medium only).
-
-
Cell Adhesion:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to adhere and resume growth.
-
-
Treatment with Natural Product Extracts:
-
Prepare serial dilutions of the natural product extracts in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the natural product extracts.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT reagent (5 mg/mL) to each well.[8]
-
-
Formazan Formation:
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 incubator.[8] During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Solubilization of Formazan:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle shaking on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability.
Data Calculation:
-
Correct for Background: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Negative Control Cells) x 100
-
Data Summary Table:
| Natural Product Extract | Concentration (µg/mL) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| Control (Vehicle) | 0 | [Value] | 100 |
| Extract A | 10 | [Value] | [Value] |
| 50 | [Value] | [Value] | |
| 100 | [Value] | [Value] | |
| Extract B | 10 | [Value] | [Value] |
| 50 | [Value] | [Value] | |
| 100 | [Value] | [Value] | |
| Positive Control | [Conc.] | [Value] | [Value] |
IC50 Determination:
The half-maximal inhibitory concentration (IC50) is the concentration of a natural product extract that is required to inhibit the growth of 50% of the cell population. The IC50 value can be determined by plotting a dose-response curve of the percentage of cell viability against the logarithm of the extract concentration and fitting the data to a sigmoidal dose-response model.
Troubleshooting
| Problem | Potential Cause | Solution |
| High background absorbance | Contamination of medium or reagents. | Use sterile techniques and fresh reagents. |
| Phenol (B47542) red in the medium can interfere. | Use phenol red-free medium during the MTT incubation step.[9] | |
| Low absorbance readings | Cell number is too low. | Optimize the initial cell seeding density. |
| Incubation time with MTT is too short. | Increase the incubation time with MTT to allow for sufficient formazan production. | |
| Inconsistent results between replicates | Uneven cell seeding.[10] | Ensure a homogenous cell suspension before seeding. |
| Pipetting errors.[10] | Use calibrated pipettes and be consistent with pipetting techniques. | |
| "Edge effect" in 96-well plates.[10] | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Natural product interferes with the assay | The compound may directly reduce MTT.[9][11] | Perform a control experiment without cells to check for direct reduction of MTT by the extract. |
| The compound may alter cell metabolism without causing cell death. | Corroborate results with another viability assay that has a different mechanism (e.g., LDH assay for membrane integrity).[9] |
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT Assay | AAT Bioquest [aatbio.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Anti-inflammatory Testing of Gallotannin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common in vivo models for evaluating the anti-inflammatory properties of gallotannin. The included protocols offer detailed methodologies for key experiments, alongside data presentation structures and visualizations of relevant biological pathways.
Introduction to Gallotannin as an Anti-inflammatory Agent
Gallotannins are a class of hydrolyzable tannins that have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects[1][2]. Their potential to modulate inflammatory responses makes them promising candidates for the development of new therapeutic agents. The anti-inflammatory actions of gallotannins are believed to be mediated, in part, through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory process[1]. This document outlines standardized in vivo models to rigorously assess the anti-inflammatory efficacy of gallotannin.
Key In Vivo Anti-inflammatory Models
The following sections detail the protocols for four widely used in vivo models of inflammation suitable for testing gallotannin.
Carrageenan-Induced Paw Edema
This model is a well-established and highly reproducible assay for screening acute anti-inflammatory activity[2]. Carrageenan injection induces a biphasic inflammatory response, characterized by the release of histamine (B1213489) and serotonin (B10506) in the early phase, followed by prostaglandin (B15479496) and cytokine release in the later phase.
2.1.1 Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (150-200g)
-
Gallotannin
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pleasthesmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatize animals for at least one week prior to the experiment.
-
Fast animals overnight with free access to water.
-
Divide animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin)
-
Group III-V: Gallotannin (e.g., 50, 100, 200 mg/kg, p.o.)
-
-
Administer the vehicle, indomethacin, or gallotannin orally 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
2.1.2 Data Presentation: Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.04 | - |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.0 |
| Gallotannin | 50 | Data not available | Expected dose-dependent reduction |
| Gallotannin | 100 | Data not available | Expected dose-dependent reduction |
| Gallotannin | 200 | Data not available | Expected dose-dependent reduction |
| Ellagic Acid | 10 | 0.45 ± 0.03 | 47.1 |
| Ellagic Acid | 30 | 0.31 ± 0.02 | 63.5 |
| p < 0.05 compared to vehicle control |
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model mimics the inflammatory response seen in acute respiratory distress syndrome (ARDS), characterized by neutrophil infiltration, edema, and pro-inflammatory cytokine production in the lungs[3].
2.2.1 Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Gallotannin
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control: Dexamethasone (B1670325) (5 mg/kg)
-
Sterile phosphate-buffered saline (PBS)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Myeloperoxidase (MPO) assay kit
-
ELISA kits for cytokines (TNF-α, IL-6, IL-1β)
Procedure:
-
Acclimatize mice for at least one week.
-
Divide animals into groups (n=6-8 per group):
-
Group I: Control (saline administration)
-
Group II: LPS + Vehicle
-
Group III: LPS + Dexamethasone
-
Group IV-VI: LPS + Gallotannin (e.g., 10, 20, 40 mg/kg, i.p.)
-
-
Administer gallotannin or dexamethasone intraperitoneally 1 hour before LPS challenge.
-
Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline).
-
Euthanize mice 6-24 hours after LPS administration.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS into the lungs to collect BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells. Count the total and differential cell numbers (neutrophils, macrophages).
-
Measure total protein concentration in the BAL fluid supernatant as an indicator of vascular permeability.
-
Harvest lung tissue for histology and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Measure cytokine levels (TNF-α, IL-6, IL-1β) in the BAL fluid supernatant by ELISA.
2.2.2 Data Presentation: LPS-Induced Acute Lung Injury
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁴) | MPO Activity (U/g tissue) | TNF-α in BALF (pg/mL) |
| Control | - | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.05 | 10 ± 2 |
| LPS + Vehicle | - | 8.5 ± 0.7 | 6.2 ± 0.5 | 2.5 ± 0.3 | 550 ± 45 |
| LPS + Dexamethasone | 5 | 3.2 ± 0.4# | 2.1 ± 0.3# | 0.8 ± 0.1# | 150 ± 20# |
| LPS + Gallotannin | 10 | Data not available | Data not available | Data not available | Data not available |
| LPS + Gallotannin | 20 | Data not available | Data not available | Data not available | Data not available |
| LPS + Gallotannin | 40 | Data not available | Data not available | Data not available | Data not available |
| *p < 0.05 compared to control; #p < 0.05 compared to LPS + Vehicle |
Acetic Acid-Induced Writhing Test
This is a model of visceral pain used to screen for analgesic and anti-inflammatory activity. Intraperitoneal injection of acetic acid causes the release of inflammatory mediators, leading to characteristic abdominal constrictions (writhes)[4].
2.3.1 Experimental Protocol: Acetic Acid-Induced Writhing in Mice
Materials:
-
Male Swiss albino mice (20-25g)
-
Gallotannin
-
Acetic acid (0.6% v/v in distilled water)
-
Positive control: Diclofenac (B195802) sodium (10 mg/kg)
-
Vehicle
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatize mice and fast them for 12 hours before the experiment.
-
Divide animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Diclofenac sodium)
-
Group III-V: Gallotannin (e.g., 50, 100, 200 mg/kg, p.o.)
-
-
Administer the vehicle, diclofenac sodium, or gallotannin orally 30 minutes before acetic acid injection.
-
Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 15-minute period.
-
Calculate the percentage inhibition of writhing:
-
% Inhibition = [ (Wc - Wt) / Wc ] x 100
-
Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
-
2.3.2 Data Presentation: Acetic Acid-Induced Writhing
Quantitative data for gallotannin in this specific model is limited. It is anticipated that gallotannin will produce a dose-dependent reduction in the number of writhes. The table below serves as a template for presenting such data.
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (Mean ± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | 45.6 ± 3.2 | - |
| Diclofenac Sodium | 10 | 15.2 ± 1.8 | 66.7 |
| Gallotannin | 50 | Data not available | Expected dose-dependent reduction |
| Gallotannin | 100 | Data not available | Expected dose-dependent reduction |
| Gallotannin | 200 | Data not available | Expected dose-dependent reduction |
| p < 0.05 compared to vehicle control |
Croton Oil-Induced Ear Edema
This model is used to evaluate the topical anti-inflammatory activity of compounds. Croton oil contains phorbol (B1677699) esters that induce a strong inflammatory response characterized by edema and cellular infiltration[5][6].
2.4.1 Experimental Protocol: Croton Oil-Induced Ear Edema in Mice
Materials:
-
Male Swiss albino mice (20-25g)
-
Gallotannin
-
Croton oil (e.g., 1% in acetone)
-
Positive control: Dexamethasone (0.1 mg/ear)
-
Vehicle (acetone)
-
Micrometer or punch biopsy and analytical balance
Procedure:
-
Acclimatize mice for at least one week.
-
Divide animals into groups (n=6 per group):
-
Group I: Vehicle control (acetone)
-
Group II: Croton oil + Vehicle
-
Group III: Croton oil + Dexamethasone
-
Group IV-VI: Croton oil + Gallotannin (e.g., 0.5, 1, 2 mg/ear)
-
-
Apply 20 µL of the croton oil solution to the inner surface of the right ear of each mouse.
-
Thirty minutes after croton oil application, topically apply the vehicle, dexamethasone, or gallotannin solution to the same ear.
-
After 4-6 hours, euthanize the mice.
-
Measure the thickness of both ears using a digital micrometer, or take a standard-sized punch biopsy from both the treated (right) and untreated (left) ears and weigh them.
-
Calculate the edema as the difference in thickness or weight between the right and left ears.
-
Calculate the percentage inhibition of edema:
-
% Inhibition = [ (Ec - Et) / Ec ] x 100
-
Where Ec is the mean edema in the control group and Et is the mean edema in the treated group.
-
-
2.4.2 Data Presentation: Croton Oil-Induced Ear Edema
| Treatment Group | Dose (mg/ear) | Ear Edema (mg, weight difference) (Mean ± SEM) | % Inhibition of Edema |
| Croton Oil + Vehicle | - | 12.5 ± 1.1 | - |
| Croton Oil + Dexamethasone | 0.1 | 4.2 ± 0.5 | 66.4 |
| Croton Oil + Gallotannin | 0.5 | Data not available | Expected dose-dependent reduction |
| Croton Oil + Gallotannin | 1.0 | Data not available | Expected dose-dependent reduction |
| Croton Oil + Gallotannin | 2.0 | Data not available | Expected dose-dependent reduction |
| p < 0.05 compared to Croton Oil + Vehicle |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of gallotannin are closely linked to its ability to modulate key intracellular signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow.
References
- 1. Recognition of Gallotannins and the Physiological Activities: From Chemical View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Juglanin suppresses fibrosis and inflammation response caused by LPS in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saspublishers.com [saspublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory effects of the tumor promoter croton-oil in BALB/c mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-MS Analysis of 1-O-Galloyl-2-O-cinnamoyl-glucose
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification and quantification of 1-O-Galloyl-2-O-cinnamoyl-glucose using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Introduction
This compound is a natural phenolic compound with the chemical formula C₂₂H₂₂O₁₁ and a molecular weight of 462.40 g/mol .[1][2][3] It has been identified in plant species such as Rheum palmatum L.[2][4] The analysis and quantification of such compounds are crucial for various fields, including natural product chemistry, pharmacology, and drug development, to understand their pharmacokinetic and pharmacodynamic properties. This application note describes a robust HPLC-MS method for the analysis of this compound.
Experimental Protocols
A detailed methodology for the HPLC-MS analysis is provided below.
2.1. Sample Preparation
For analysis of this compound from a plant matrix, a standard solid-liquid extraction should be performed.
-
Extraction: Weigh 1.0 g of the dried and powdered plant material. Extract with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the sample with the initial mobile phase if necessary to fall within the calibration range.
2.2. HPLC-MS Instrumentation and Conditions
The analysis is performed on an HPLC system coupled to a mass spectrometer.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent.
-
Column: Phenomenex Luna C18(2) 100 Å, 150 x 2.0 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
2.3. Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
-
Skimmer Voltage: 65 V.
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: MS and MS/MS.
-
Collision Energy (for MS/MS): 10, 20, 40 eV.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC-MS analysis of this compound.
| Parameter | Expected Value |
| Compound Name | This compound |
| Molecular Formula | C₂₂H₂₂O₁₁ |
| Molecular Weight | 462.40 |
| [M-H]⁻ (m/z) | 461.1088 |
| Expected Retention Time (min) | ~15-20 |
| Major MS/MS Fragment Ions (m/z) | 311.06 (Loss of Cinnamoyl), 169.01 (Gallic acid), 147.04 (Cinnamic acid), 161.04 (Dehydrated glucose) |
Visualization of Experimental Workflow and Fragmentation
4.1. Experimental Workflow
The diagram below illustrates the general workflow for the HPLC-MS analysis of this compound.
Caption: HPLC-MS analysis workflow.
4.2. Proposed MS/MS Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for the [M-H]⁻ ion of this compound in negative ion mode.
Caption: Proposed MS/MS fragmentation.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of Galloylglucose Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galloylglucose isomers, a class of hydrolyzable tannins, are of significant interest in the pharmaceutical and food industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These molecules consist of a glucose core with one or more galloyl groups attached to the hydroxyl moieties. The specific regioisomers, determined by the position and number of galloyl groups, exhibit distinct biological functions. Therefore, unambiguous structural characterization is crucial for understanding their structure-activity relationships and for quality control in drug development and food science.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of galloylglucose isomers. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide comprehensive information on the number of galloyl groups, their attachment points on the glucose moiety, and the anomeric configuration of the glucose core. This document provides detailed application notes and experimental protocols for the characterization of galloylglucose isomers using NMR spectroscopy.
Key Applications of NMR in Galloylglucose Isomer Characterization
-
Determination of the Degree of Galloylation: Integration of the aromatic proton signals from the galloyl groups relative to the anomeric proton of glucose in the ¹H NMR spectrum allows for the quantification of the number of galloyl substituents.
-
Identification of Galloylation Position: The chemical shifts of the glucose protons and carbons are highly sensitive to the position of galloylation. Acylation of a hydroxyl group causes a significant downfield shift of the attached proton and carbon, enabling the precise determination of the substitution pattern. 2D NMR techniques like HMBC are instrumental in confirming these assignments by showing long-range correlations between the galloyl carbonyl carbon and the glucose protons.
-
Elucidation of Anomeric Configuration: The coupling constant of the anomeric proton (H-1) in the ¹H NMR spectrum is indicative of its orientation. A large coupling constant (typically J ≈ 8 Hz) suggests a β-anomer, while a smaller coupling constant (J ≈ 3-4 Hz) is characteristic of an α-anomer.
-
Quantitative Analysis of Isomer Mixtures: Quantitative NMR (qNMR) can be employed to determine the relative ratios of different isomers in a mixture, which is essential for quality control and for studying the purity of isolated compounds.
Data Presentation: NMR Chemical Shifts of Galloylglucose Isomers
The following tables summarize the ¹H and ¹³C NMR chemical shift data for representative galloylglucose isomers. Chemical shifts are reported in ppm (δ) and were recorded in various deuterated solvents as indicated.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Monogalloylglucose Isomers (β-D-glucose)
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Glucose Moiety | ||
| H-1 | 4.98 (d, J=7.5 Hz) | 94.5 |
| H-2 | 5.10 (t, J=7.5 Hz) | 73.8 |
| H-3 | 5.41 (t, J=7.5 Hz) | 75.5 |
| H-4 | 3.1-4.0 (m) | 68.8 |
| H-5 | 3.1-4.0 (m) | 76.9 |
| H-6 | 3.1-4.0 (m) | 60.6 |
| Galloyl Moiety | ||
| H-2', H-6' | 6.87 (s) | 109.9 |
| C-1' | 121.4 | |
| C-2', C-6' | 109.9 | |
| C-3', C-5' | 145.6 | |
| C-4' | 138.9 | |
| C=O | 165.2 |
Note: Data for a generic monogalloylglucose isomer. Specific shifts will vary depending on the galloylation position.
Table 2: ¹H and ¹³C NMR Chemical Shift Data for 1,6-Di-O-galloyl-β-D-glucopyranose
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Glucose Moiety | ||
| H-1 | 5.52 (d, J=8.0 Hz) | 94.9 |
| H-2 | 3.2-3.7 (m) | 75.2 |
| H-3 | 3.2-3.7 (m) | 76.7 |
| H-4 | 3.2-3.7 (m) | 69.8 |
| H-5 | 3.2-3.7 (m) | 73.0 |
| H-6a | 4.35 (d, J=12.0 Hz) | 63.7 |
| H-6b | 4.20 (dd, J=12.0, 4.5 Hz) | |
| Galloyl Moieties | ||
| H-2', H-6' | 6.89 (s), 6.95 (s) | 109.1, 109.5 |
| C-1' | 118.9, 119.7 | |
| C-2', C-6' | 109.1, 109.5 | |
| C-3', C-5' | 146.0, 146.1 | |
| C-4' | 139.0, 139.5 | |
| C=O | 165.1, 166.2 |
Solvent: DMSO-d₆. Data from[1].
Table 3: ¹H and ¹³C NMR Chemical Shift Data for 1,4,6-tri-O-galloyl-β-D-glucopyranose
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Glucose Moiety | ||
| H-1 | 5.76 (d, J=8.2 Hz) | 94.0 |
| H-2 | 3.61 (t, J=8.2 Hz) | 71.9 |
| H-3 | 3.81 (t, J=8.8 Hz) | 74.3 |
| H-4 | 5.25 (t, J=9.4 Hz) | 70.1 |
| H-5 | 4.09 (m) | 74.3 |
| H-6a | 4.45 (dd, J=12.1, 2.0 Hz) | 63.3 |
| H-6b | 4.31 (dd, J=12.1, 5.8 Hz) | |
| Galloyl Moieties | ||
| H-2', H-6' | 7.09 (s), 7.01 (s), 6.91 (s) | 109.4, 109.5, 109.6 |
| C-1' | 120.0, 120.1, 120.2 | |
| C-2', C-6' | 109.4, 109.5, 109.6 | |
| C-3', C-5' | 145.8, 145.9 | |
| C-4' | 139.3, 139.4, 139.5 | |
| C=O | 164.9, 165.3, 165.9 |
Solvent: Methanol-d₄.
Table 4: ¹H and ¹³C NMR Chemical Shift Data for 1,2,3,4,6-Penta-O-galloyl-β-D-glucose
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Glucose Moiety | ||
| H-1 | 6.54 (d, J=9.0 Hz) | 91.73 |
| H-2 | 5.59 (t, J=9.0 Hz) | 70.60 |
| H-3 | 6.13 (t, J=9.0 Hz) | 71.96 |
| H-4 | 5.61 (t, J=9.0 Hz) | 67.79 |
| H-5 | 4.75 (m) | 72.16 |
| H-6a | 4.46 (dd, J=10.0 Hz) | 61.59 |
| H-6b | 4.46 (d, J=10.0 Hz) | |
| Galloyl Moieties | ||
| H-2', H-6' | 6.93, 6.98, 7.00, 7.07, 7.13 (each 2H, s) | 108.75-109.06 |
| C-1' | 117.38-118.93 | |
| C-2', C-6' | 108.75-109.06 | |
| C-3', C-5' | 145.15-145.70 | |
| C-4' | 138.81-139.70 | |
| C=O | 163.97-165.50 |
Solvent: DMSO-d₆. Data from[2].
Experimental Protocols
Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy
A well-defined protocol for sample preparation is critical for obtaining high-quality, reproducible NMR data.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified galloylglucose isomer into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common solvents for galloylglucose isomers include dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), and acetone-d₆. DMSO-d₆ is often preferred as it can solubilize a wide range of polar compounds and allows for the observation of exchangeable protons (e.g., hydroxyl groups).
-
Dissolution: Add 0.5-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis, a known amount of an internal standard with a signal that does not overlap with the analyte signals should be added. Common standards include tetramethylsilane (B1202638) (TMS), 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), or maleic acid.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
These are general parameters that may need to be optimized for the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest (often 5-10 seconds).
-
Acquisition Time (AQ): 2-4 seconds.
-
Solvent Suppression: If necessary, use a solvent suppression technique (e.g., presaturation) to attenuate the residual solvent signal.
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 200-240 ppm.
-
Number of Scans (NS): 1024-4096 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay and inverse-gated decoupling may be necessary.
-
Acquisition Time (AQ): 1-2 seconds.
Protocol 3: 2D NMR Data Acquisition for Structural Elucidation
2D NMR is essential for the unambiguous assignment of protons and carbons, especially for complex isomers.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, which is useful for tracing the connectivity of the glucose protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is a powerful tool for assigning the carbons of the glucose and galloyl moieties based on the assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two to three bonds. This is crucial for identifying the points of galloylation by observing the correlation between the glucose protons and the carbonyl carbon of the galloyl group.
Acquisition parameters for these experiments will vary depending on the instrument and sample, but standard parameter sets provided by the spectrometer software are generally a good starting point.
Mandatory Visualizations
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of galloylglucose isomers. By employing a combination of 1D and 2D NMR experiments and following systematic protocols for sample preparation and data acquisition, researchers can confidently determine the degree and position of galloylation, as well as the anomeric configuration of the glucose core. The detailed structural information obtained from NMR is fundamental for advancing our understanding of the biological activities of these important natural products and for ensuring their quality and consistency in various applications.
References
- 1. Synthesis, NMR spectroscopy and conformational studies of the four anomeric methyl glycosides of the trisaccharide D-Glcp-(1→3)-[D-Glcp-(1→4)]-α-D-Glcp | Semantic Scholar [semanticscholar.org]
- 2. Table 3 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]
Unraveling the Signaling Pathways of 1-O-Galloyl-2-O-cinnamoyl-glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring gallotannin found in medicinal plants such as Rheum palmatum L.[1][2]. While direct and extensive research on the specific mechanism of action of this compound in signaling pathways is limited, studies on extracts from its source plant and related compounds provide significant insights into its potential biological activities. This document outlines the current understanding, proposes potential mechanisms, and provides experimental protocols based on analogous research to guide further investigation into the therapeutic potential of this compound.
Introduction
Gallotannins, a class of hydrolyzable tannins, are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. These effects are often mediated through the modulation of key cellular signaling pathways. This compound, with its unique chemical structure combining galloyl and cinnamoyl moieties with a glucose core, is a promising candidate for drug discovery. This application note will explore its putative roles in signaling pathways, drawing from data on Rheum palmatum L. extracts and the well-studied related compound, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG).
Potential Mechanisms of Action and Key Signaling Pathways
While direct evidence for this compound is sparse, research on its source and related molecules suggests potential involvement in the following pathways:
-
Anti-inflammatory Pathways (NF-κB and MAPK): Extracts from Rheum palmatum L., containing this compound, have been shown to exert anti-psoriatic effects by inhibiting the IL-17, MAPK, and TNF signaling pathways. Furthermore, components of these extracts were found to suppress the ERK, STAT3, and NF-κB signaling pathways[3]. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs. The MAPK pathway is involved in cellular stress responses, proliferation, and apoptosis.
-
Cholesterol Biosynthesis: A closely related isomer, 1,6-di-O-galloyl-2-O-cinnamoyl-beta-D-glucose, also isolated from Rheum palmatum L., is a potent inhibitor of squalene (B77637) epoxidase, a key enzyme in the cholesterol biosynthesis pathway[4]. This suggests a potential role for this compound in regulating lipid metabolism.
-
Apoptosis and Cell Cycle Regulation: The structurally related compound, PGG, has been extensively shown to induce apoptosis in cancer cells through the upregulation of DNA damage proteins and modulation of the PI3K/AKT/mTOR pathway[5][6][7]. It is plausible that this compound may share some of these pro-apoptotic activities.
Data Presentation
Table 1: Summary of Potential Biological Activities and Affected Signaling Pathways
| Biological Activity | Affected Signaling Pathway(s) | Key Molecular Targets | Reference Compound/Extract |
| Anti-inflammatory | NF-κB, MAPK, ERK, STAT3, IL-17, TNF | IκBα, p65, ERK1/2, STAT3 | Rheum palmatum L. extract |
| Cholesterol Lowering | Cholesterol Biosynthesis | Squalene Epoxidase | 1,6-di-O-galloyl-2-O-cinnamoyl-beta-D-glucose |
| Anti-cancer (Apoptosis) | DNA Damage Response, PI3K/AKT/mTOR | p53, Caspases, AKT, mTOR | 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) |
Experimental Protocols
The following are generalized protocols for key experiments to investigate the mechanism of action of this compound, based on methodologies used for related compounds.
Protocol 1: NF-κB Activation Assay (Immunofluorescence)
Objective: To determine the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Cell Line: RAW 264.7 macrophages or other relevant cell line.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100
-
Bovine Serum Albumin (BSA)
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Expected Outcome: In untreated, stimulated cells, the p65 subunit will translocate to the nucleus. Effective inhibition by this compound will result in the retention of p65 in the cytoplasm.
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38).
Cell Line: HaCaT keratinocytes or other relevant cell line.
Materials:
-
This compound
-
Stimulant (e.g., TNF-α, IL-17)
-
Primary antibodies against total and phosphorylated ERK, JNK, and p38
-
HRP-conjugated secondary antibody
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 80-90% confluency in 6-well plates.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate cells with the appropriate agonist for 15-30 minutes.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK, phospho-JNK, and phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK, JNK, and p38 as loading controls.
Expected Outcome: A decrease in the ratio of phosphorylated to total MAPK proteins in cells treated with this compound would indicate inhibition of the pathway.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed inhibition of NF-κB and MAPK pathways.
Caption: Inhibition of squalene epoxidase in cholesterol synthesis.
Experimental Workflow Diagram
Caption: Experimental workflow for pathway analysis.
Conclusion and Future Directions
The available evidence, although indirect, strongly suggests that this compound possesses significant biological activities, likely through the modulation of key inflammatory and metabolic signaling pathways such as NF-κB, MAPK, and the cholesterol biosynthesis pathway. The provided protocols and diagrams serve as a foundational guide for researchers to systematically investigate the precise molecular mechanisms of this promising natural compound. Future studies should focus on isolating or synthesizing pure this compound to unequivocally delineate its specific effects on these signaling cascades and to validate its therapeutic potential.
References
- 1. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Galloyl esters from rhubarb are potent inhibitors of squalene epoxidase, a key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopurify.cn [biopurify.cn]
- 6. [PDF] Apoptotic and DNA Damage Effect of 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose in Cisplatin-Resistant Non-Small Lung Cancer Cells via Phosphorylation of H2AX, CHK2 and p53 | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Effects of 1-O-Galloyl-2-O-cinnamoyl-glucose on NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Galloyl-2-O-cinnamoyl-glucose is a natural compound found in Rheum palmatum L.[1][2][3] While direct studies on the specific effects of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway are limited, its structural components—a galloyl group and a cinnamoyl group attached to a glucose core—suggest a strong potential for anti-inflammatory activity. Both galloyl derivatives and cinnamoyl compounds have been independently shown to modulate inflammatory pathways, frequently through the inhibition of NF-κB.
The NF-κB signaling cascade is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Consequently, inhibitors of the NF-κB pathway are of significant interest in the development of therapeutics for a wide range of inflammatory diseases.
These application notes provide a framework for investigating the effects of this compound on NF-κB signaling. The protocols and data presented are based on established methodologies and findings from studies on structurally related compounds, offering a robust starting point for researchers.
Data from Structurally Related Compounds
Due to the absence of specific quantitative data for this compound, the following tables summarize the inhibitory effects of related galloyl and cinnamoyl derivatives on markers of inflammation and NF-κB signaling. This information can serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Inhibitory Effects of Galloyl Derivatives on Inflammatory Markers
| Compound | Cell Line | Stimulant | Target | IC50 / Inhibition | Reference |
| Penta-O-galloyl-β-D-glucose (PGG) | RAW 264.7 Macrophages | LPS | iNOS | ~53 µM | [4] |
| Penta-O-galloyl-β-D-glucose (PGG) | U937 Cells | PMA | IL-8 Expression | Inhibition of NF-κB involved | [4] |
| Maplexin E (a trigalloyl-substituted tannin) | RAW 264.7 Cells | LPS | Nitric Oxide Production | Strong Inhibition | [5] |
| Kaempferol-3-O-(2''-galloyl)-α-L-rhamnopyranoside | RAW 264.7 Cells | LPS | Nitric Oxide Production | Strong Inhibition | [5] |
Table 2: Inhibitory Effects of Cinnamoyl Derivatives on NF-κB Signaling
| Compound | Cell Line | Stimulant | Target | IC50 | Reference |
| trans-Cinnamaldehyde | RAW 264.7 Macrophages | LPS | NF-κB Transcriptional Activity | 43 µM | [6] |
| 2-methoxycinnamaldehyde (B72128) | RAW 264.7 Macrophages | LPS | NF-κB Transcriptional Activity | 31 µM | [6] |
Proposed Mechanism of Action and Signaling Pathway
Based on the activities of its constituent moieties, this compound is hypothesized to inhibit the canonical NF-κB signaling pathway. The galloyl group may target upstream components like IKK (IκB kinase), while the cinnamoyl group could also contribute to the overall inhibitory effect on NF-κB activation.
References
- 1. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-O-cinnamoyl-1-O-galloyl-β-D-glucose | 791836-69-6 [chemicalbook.com]
- 4. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Interaction of 1-O-Galloyl-2-O-cinnamoyl-glucose with the Insulin Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-O-Galloyl-2-O-cinnamoyl-glucose is a natural compound isolated from Rheum palmatum L.[1][2]. While direct studies on its specific interaction with the insulin (B600854) signaling pathway are limited, its structural components—a galloyl group and a cinnamoyl group attached to a glucose core—suggest potential bioactivity in modulating glucose metabolism. Related compounds, such as penta-O-galloyl-D-glucopyranose (PGG) and components like gallic acid and cinnamaldehyde (B126680), have demonstrated effects on key components of the insulin signaling cascade[3][4][5]. These application notes provide a framework for investigating the potential insulin-mimetic and insulin-sensitizing effects of this compound.
The insulin signaling pathway is a crucial regulator of glucose homeostasis. The binding of insulin to its receptor (IR) triggers a cascade of phosphorylation events, including the activation of Insulin Receptor Substrate 1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt (Protein Kinase B)[6][[“]]. Activated Akt, in turn, promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells[6][8]. A key negative regulator of this pathway is Protein Tyrosine Phosphatase 1B (PTP1B), which dephosphorylates and inactivates the insulin receptor[9][10]. Inhibition of PTP1B is a therapeutic strategy for enhancing insulin sensitivity[10][11].
These notes will detail experimental protocols to assess the effects of this compound on these key signaling nodes.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Glucose Uptake in Adipocytes or Myocytes
| Treatment Group | Concentration (µM) | 2-Deoxy-D-[³H]-glucose Uptake (pmol/min/mg protein) | Fold Change vs. Control |
| Vehicle Control | - | 1.0 | |
| Insulin (Positive Control) | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 |
Table 2: Effect of this compound on PTP1B Inhibition
| Compound | Concentration (µM) | PTP1B Activity (%) | IC₅₀ (µM) |
| Vehicle Control | - | 100 | - |
| Suramin (Positive Control) | 10 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 |
Table 3: Densitometric Analysis of Western Blots for Insulin Signaling Proteins
| Treatment | p-IR (Tyr1150/1151) / Total IR | p-Akt (Ser473) / Total Akt | p-IRS-1 (Tyr612) / Total IRS-1 |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Insulin (100 nM) | |||
| This compound (10 µM) | |||
| This compound (50 µM) | |||
| Insulin + Compound (10 µM) | |||
| Insulin + Compound (50 µM) |
Experimental Protocols
Protocol 1: Cell Culture and Differentiation
-
Cell Lines: 3T3-L1 preadipocytes or L6 myoblasts are suitable cell models.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation of 3T3-L1 cells:
-
Grow 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin for 48 hours.
-
Replace the medium with DMEM containing 10% FBS and 1.7 µM insulin for another 48 hours.
-
Maintain the differentiated adipocytes in DMEM with 10% FBS, replacing the medium every 2-3 days. Mature adipocytes will be ready for experiments between days 8 and 12 of differentiation.
-
Protocol 2: Glucose Uptake Assay
This protocol measures the rate of glucose transport into cells.
-
Seed differentiated 3T3-L1 adipocytes or L6 myotubes in 24-well plates.
-
Serum-starve the cells in DMEM for 3 hours.
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with this compound at desired concentrations for 30 minutes. Include a vehicle control and a positive control (e.g., 100 nM insulin).
-
Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]-glucose and 10 µM unlabeled 2-deoxy-D-glucose.
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the lysates using a BCA protein assay for normalization.
Protocol 3: Western Blotting for Insulin Signaling Proteins
This protocol assesses the phosphorylation status of key proteins in the insulin signaling pathway.
-
Seed differentiated cells in 6-well plates and serum-starve as described above.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 30 minutes).
-
Stimulate the cells with 100 nM insulin for 10 minutes where required.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-IR, total IR, p-IRS-1, total IRS-1, p-Akt, and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Protocol 4: In Vitro PTP1B Inhibition Assay
This protocol determines the direct inhibitory effect of the compound on PTP1B.
-
Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
In a 96-well plate, add PTP1B assay buffer, recombinant PTP1B, and various concentrations of this compound. Include a vehicle control and a known PTP1B inhibitor (e.g., suramin) as a positive control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding pNPP.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 1 M NaOH.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 5: GLUT4 Translocation Assay
This protocol visualizes the movement of GLUT4 to the plasma membrane.
-
Seed cells on glass coverslips and differentiate.
-
Serum-starve the cells and then treat with this compound and/or insulin as described for western blotting.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 (for total GLUT4 staining) or leave non-permeabilized (for surface GLUT4 staining).
-
Block with 1% BSA in PBS.
-
Incubate with an anti-GLUT4 antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity at the plasma membrane versus the cytosol.
Visualizations
Caption: The canonical insulin signaling pathway.
Caption: Potential interaction points of the compound.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-O-cinnamoyl-1-O-galloyl-β-D-glucose | 791836-69-6 [chemicalbook.com]
- 3. Natural anti-diabetic compound 1,2,3,4,6-penta-O-galloyl-D-glucopyranose binds to insulin receptor and activates insulin-mediated glucose transport signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallic acid induces GLUT4 translocation and glucose uptake activity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cinnamaldehyde on the glucose transport activity of GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Insulin Signaling by Botanical Products | MDPI [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. GLUT4 On the move - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-O-Galloyl-2-O-cinnamoyl-glucose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-O-Galloyl-2-O-cinnamoyl-glucose.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, a natural product typically extracted from plants such as Rheum palmatum L.[1][2][3][4][5][6].
Problem 1: Low Yield of the Target Compound After Initial Extraction
-
Question: I have performed a solvent extraction from my plant material, but the initial yield of this compound appears to be very low. What could be the cause?
-
Answer:
-
Incomplete Extraction: The choice of solvent is critical. Tannins and related polyphenols are often extracted with polar solvents. Consider using aqueous mixtures of ethanol (B145695), methanol, or acetone (B3395972) (e.g., 80% ethanol or 80% acetone) for improved extraction efficiency from the plant matrix[2][7].
-
Compound Degradation: Galloyl esters can be sensitive to high temperatures and pH. Ensure that extraction temperatures do not exceed 60-70°C to prevent thermal degradation[8]. The ester bond is also susceptible to hydrolysis, which increases with pH; maintaining a neutral or slightly acidic environment is recommended[1].
-
Improper Plant Material Handling: The concentration of the target compound can vary based on the plant's age, harvesting time, and storage conditions. Ensure the plant material was properly dried and stored to prevent enzymatic degradation.
-
Problem 2: Poor Resolution and Co-elution of Impurities During Chromatography
-
Question: I am using preparative HPLC, but my target compound is co-eluting with several other peaks. How can I improve the separation?
-
Answer:
-
Presence of Similar Compounds: Extracts from Rheum palmatum are complex and contain numerous other polyphenols, anthraquinones (like emodin (B1671224) and rhein), and other galloyl glucosides which may have similar polarities[9][10]. A single chromatographic step is often insufficient for achieving high purity.
-
Multi-Step Purification Strategy: A common strategy for purifying tannins and related compounds involves a multi-step approach:
-
Initial Fractionation: Use techniques like solvent partitioning or solid-phase extraction (SPE) to separate compounds based on broad polarity differences[2].
-
Medium Pressure Liquid Chromatography (MPLC): Employ MPLC with resins like MCI GEL® CHP20P or Sephadex LH-20 as a preliminary purification step to remove less polar impurities and enrich the fraction containing galloyl glucosides[7][11].
-
Preparative HPLC: Use the enriched fraction for final purification on a preparative HPLC system. C18 or Phenyl-based stationary phases are often effective[12].
-
-
Optimize HPLC Method:
-
Mobile Phase: Experiment with different solvent systems. Acetonitrile/water and methanol/water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape are common choices[8][12].
-
Gradient: A shallow gradient elution profile can significantly improve the resolution of closely eluting compounds.
-
Column Chemistry: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or other column with different selectivity.
-
-
Problem 3: Peak Tailing in HPLC Chromatograms
-
Question: My peaks for this compound are showing significant tailing on my C18 column. What is the cause and how can I fix it?
-
Answer:
-
Secondary Interactions: The multiple phenolic hydroxyl groups in the molecule can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.
-
Solutions:
-
Acidify the Mobile Phase: Adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid (e.g., 0.1% v/v) to the mobile phase can suppress the ionization of both the analyte and the silanol groups, thereby minimizing these secondary interactions and improving peak shape[12].
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to this issue.
-
Lower Sample Load: Overloading the column can also lead to peak distortion and tailing. Try injecting a smaller amount of your sample.
-
-
Problem 4: Apparent Loss of Compound During Solvent Evaporation
-
Question: After collecting my pure fractions from HPLC and evaporating the solvent, my final yield is much lower than expected. Where is my compound going?
-
Answer:
-
Hydrolytic Instability: As mentioned, galloyl esters can be unstable. If fractions are left at room temperature for extended periods, especially if the mobile phase is neutral or basic, hydrolysis of the ester linkages can occur[1].
-
Thermal Degradation: Using high temperatures during solvent evaporation (e.g., on a rotary evaporator) can degrade the compound. Keep the water bath temperature low (e.g., 30-40°C)[2].
-
Oxidation: Polyphenols are susceptible to oxidation. While not explicitly detailed for this compound, it is a common issue. Working quickly and considering the use of an inert atmosphere (like nitrogen) during evaporation can be beneficial.
-
Adsorption to Glassware: Highly polar compounds can sometimes adsorb to glass surfaces. Rinsing collection vessels with a small amount of a polar organic solvent can help recover any adsorbed material.
-
Frequently Asked Questions (FAQs)
Q1: What type of chromatographic column is best suited for the purification of this compound?
A1: A multi-step approach is often most effective. For initial cleanup, column chromatography with Sephadex LH-20 is useful for separating tannins from low molecular weight phenolics[7]. For high-resolution preparative HPLC, a reversed-phase C18 column is a common and effective choice. If co-elution with other aromatic compounds is an issue, a Phenyl-Hexyl column may offer alternative selectivity and improved resolution[12].
Q2: What are the typical impurities I should expect when purifying this compound from Rheum palmatum?
A2: The crude extract of Rheum palmatum is complex. Key classes of impurities include other tannins (gallotannins, ellagitannins), free gallic acid, sugars, and particularly anthraquinones and their glycosides (e.g., rhein, emodin, chrysophanol, aloe-emodin, and physcion), which are abundant in Rhubarb species[9][10].
Q3: How can I monitor the purity of my fractions during the purification process?
A3: Analytical High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method. Monitoring at wavelengths around 254 nm or 280 nm is suitable for detecting the aromatic rings in the galloyl and cinnamoyl moieties[2][12]. Purity is typically assessed by the peak area percentage of the target compound in the chromatogram. For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary on the final purified sample.
Q4: What are the recommended storage conditions for the purified this compound?
A4: Due to the potential for hydrolysis and oxidation, the purified compound should be stored as a dry powder in a sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C or below is recommended. If stored in solution, use a non-aqueous solvent like DMSO and store at -80°C.
Data Presentation
The following tables summarize typical chromatographic conditions used for the analysis and purification of related galloyl glycosides, which can serve as a starting point for method development.
Table 1: Example Analytical HPLC Conditions for Purity Assessment
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [12] |
| Mobile Phase A | Water with 0.2% Phosphoric Acid | [12] |
| Mobile Phase B | Acetonitrile | [12] |
| Gradient | Isocratic or shallow gradient (e.g., 14-25% B) | [12] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection | UV at 254 nm or 280 nm | [12] |
| Temperature | 40 °C |[12] |
Table 2: Example Preparative Chromatography Systems
| Method | Stationary Phase | Mobile Phase System | Elution Mode | Reference |
|---|---|---|---|---|
| MPLC | MCI GEL® CHP20P | Ethanol/Water | Gradient (0-100% EtOH) | [11] |
| Column Chromatography | Sephadex LH-20 | 1. Ethanol (to remove small phenolics)2. 50% Acetone (to elute tannins) | Step Gradient | [7] |
| Semi-Preparative HPLC | Phenyl (e.g., 250 x 10 mm, 5 µm) | Acetonitrile/Water | Isocratic | [12] |
| HSCCC | n-hexane–ethyl acetate–methanol–water | Two-phase system | Isocratic |[12] |
Experimental Protocols
Protocol 1: General Extraction and Enrichment of Tannins from Plant Material (Adapted from general tannin purification methods)
This protocol describes a general method for extracting and enriching a tannin fraction, which would include this compound, from a plant source like Rheum palmatum.
-
Preparation of Plant Material: Grind dried plant material (e.g., roots of Rheum palmatum) to a fine powder (40-60 mesh).
-
Solvent Extraction:
-
Macerate 100 g of the powdered material in 1 L of 80% (v/v) aqueous acetone at room temperature with continuous agitation for 24 hours[7].
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction on the residue two more times.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined filtrate using a rotary evaporator at a temperature below 40°C to remove the acetone.
-
Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powder.
-
Enrichment on Sephadex LH-20:
-
Dissolve 2 g of the crude powder in a minimal volume of ethanol[7].
-
Apply the solution to a Sephadex LH-20 column (e.g., 5 x 40 cm) pre-equilibrated with ethanol.
-
Elute the column first with ethanol to wash out low molecular weight compounds (e.g., free sugars, some anthraquinones). Monitor the eluent by TLC or analytical HPLC.
-
After the initial compounds have been eluted, switch the mobile phase to 50% (v/v) aqueous acetone to elute the tannin fraction, which will contain the target compound[7].
-
Collect the tannin fraction and remove the solvent under reduced pressure, followed by lyophilization. This enriched fraction is now ready for high-resolution purification by preparative HPLC.
-
Mandatory Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the purification process.
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical relationship diagram for troubleshooting poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-O-cinnamoyl-1-O-galloyl-β-D-glucose | 791836-69-6 [chemicalbook.com]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. mdpi.com [mdpi.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of highly polar galloyl glucoside tautomers from Saxifraga tangutica through preparative chromatography and assessment of their in vitro antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability of 1-O-Galloyl-2-O-cinnamoyl-glucose in Solution for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 1-O-Galloyl-2-O-cinnamoyl-glucose in solutions commonly used for bioassays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you might encounter during your experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in bioassay solutions?
A1: The main stability concerns for this compound, a compound containing both galloyl and cinnamoyl ester linkages, are hydrolysis and oxidation. The ester bonds are susceptible to cleavage, particularly under non-neutral pH conditions, leading to the degradation of the parent compound. As a phenolic compound, it is also prone to oxidation, which can be accelerated by factors like light, temperature, and the presence of metal ions in the culture medium.[1][2][3][4]
Q2: How does the pH of the bioassay medium affect the stability of this compound?
A2: The pH of the solution is a critical factor. Ester hydrolysis is generally catalyzed by both acidic and basic conditions.[3][5] For many phenolic compounds and esters, stability is greatest at a slightly acidic pH (around 4-6). In typical cell culture media with a physiological pH of ~7.4, the rate of hydrolysis can be significant, leading to a decrease in the effective concentration of the compound over the course of an experiment.[1][6]
Q3: I prepare my stock solution in DMSO. What are the best practices for storage to ensure stability?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds. To maintain the stability of this compound in DMSO:
-
Use high-purity, anhydrous DMSO: Water in DMSO can promote hydrolysis of the compound.[7][8]
-
Store at low temperatures: For long-term storage, keep stock solutions at -20°C or -80°C.
-
Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation and degradation.[9][10]
-
Protect from light: Store aliquots in amber vials to prevent photodegradation.[9]
Q4: Can components of the cell culture medium interact with this compound?
A4: Yes, components of cell culture media can interact with phenolic compounds. Some phenols have been shown to be unstable in common media like DMEM, RPMI, and MEM, leading to the generation of hydrogen peroxide (H₂O₂), which can be toxic to cells and confound experimental results.[11][12] Additionally, proteins in the serum of the culture medium can bind to phenolic compounds, potentially reducing their bioavailability and altering their activity.[13]
Q5: How can I assess the stability of this compound in my specific bioassay conditions?
A5: To determine the stability of the compound in your experimental setup, you can perform a time-course study. Incubate the compound in your bioassay medium (with and without cells) under the same conditions as your experiment (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take aliquots of the medium and analyze the concentration of the remaining this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16]
Troubleshooting Guide
This guide addresses common issues encountered during bioassays with this compound that may be related to its stability.
Issue 1: High Variability in IC₅₀ Values Across Experiments
-
Possible Cause: Inconsistent compound concentration due to degradation of stock solutions or instability in the assay medium.
-
Troubleshooting Steps:
-
Stock Solution Integrity:
-
Prepare fresh stock solutions from solid material.
-
Use single-use aliquots of frozen stock solutions to avoid freeze-thaw cycles.[9]
-
-
Assay Preparation:
-
Prepare working solutions immediately before adding them to the assay plate.
-
Minimize the time the compound spends in the final assay medium before the experiment begins.
-
-
Perform a Stability Check:
-
Run a stability assay as described in FAQ #5 to determine the compound's half-life in your specific assay medium. If significant degradation occurs within the timeframe of your experiment, consider this when interpreting your results or modify the experimental design (e.g., shorter incubation times, replenishing the compound).
-
-
Issue 2: Decreasing Compound Potency in Long-Term Experiments
-
Possible Cause: Significant degradation of the compound over the extended incubation period.
-
Troubleshooting Steps:
-
Quantify Degradation: Perform a time-course stability study to understand the degradation kinetics.
-
Modify Experimental Protocol:
-
Shorter Incubation: If possible, reduce the duration of the experiment.
-
Compound Replenishment: For longer-term assays, consider replacing the medium with freshly prepared compound-containing medium at regular intervals.
-
Use a More Stable Analog (if available): In some cases, a structurally related but more stable compound may be a suitable alternative for initial screening.
-
-
Issue 3: Discrepancy Between Results from Different Bioassays (e.g., enzymatic vs. cell-based)
-
Possible Cause: Differential stability of the compound in various assay buffers or media. Cell-based assays introduce additional complexities like cellular metabolism and binding to cellular components.
-
Troubleshooting Steps:
-
Assess Stability in Each Medium: Test the compound's stability in each of the different assay buffers and cell culture media used.
-
Consider Metabolic Effects: In cell-based assays, the compound may be metabolized by cellular enzymes. LC-MS analysis of cell lysates or culture medium can help identify potential metabolites.
-
Evaluate Medium Interactions: Be aware of potential interactions with media components, such as the generation of H₂O₂ in certain cell culture media, which could lead to cell-type-specific artifacts.[11][12]
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Solution
| Factor | Influence on Stability | Recommendations for Bioassays |
| pH | Ester hydrolysis is catalyzed by acidic and basic conditions. Stability is generally higher in slightly acidic pH.[1][6] | Maintain a consistent and buffered pH. Be aware that the pH of cell culture media can change during incubation. |
| Temperature | Higher temperatures accelerate the rates of both hydrolysis and oxidation.[4][17] | Store stock solutions at -20°C or -80°C. Conduct bioassays at a controlled and consistent temperature. |
| Light | Exposure to light, especially UV, can induce photodegradation of phenolic compounds.[4][18] | Store stock and working solutions in amber vials or protected from light. Minimize the exposure of assay plates to light. |
| Solvent | The presence of water in organic solvents like DMSO can facilitate hydrolysis.[7][8] | Use anhydrous, high-purity solvents for stock solutions. |
| Oxygen | Dissolved oxygen can lead to the oxidation of the phenolic galloyl moiety. | Use degassed buffers where appropriate and feasible. Minimize headspace in storage vials. |
| Media Components | Serum proteins can bind to the compound. Some media components can promote oxidation and H₂O₂ generation.[11][12][13] | Be consistent with the type and batch of serum and media used. Consider performing control experiments in serum-free media. |
Experimental Protocols
Protocol 1: General Protocol for Assessing Compound Stability in Bioassay Medium
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Prepare the final working solution by diluting the stock solution into the desired bioassay medium (e.g., DMEM with 10% FBS) to the final assay concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
-
Incubation:
-
Dispense the working solution into multiple wells of a sterile microplate or into sterile tubes.
-
Incubate the samples under your standard bioassay conditions (e.g., 37°C, 5% CO₂).
-
Prepare a "time zero" sample by immediately stopping the reaction (see step 3).
-
-
Sample Collection and Quenching:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from the incubated solution.
-
Immediately stop any further degradation by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol) and vortexing. This will precipitate proteins and halt enzymatic activity.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the remaining this compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate and the half-life (t₁/₂) of the compound under your specific assay conditions.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of a compound in bioassay medium.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Can apple antioxidants inhibit tumor cell proliferation? Generation of H(2)O(2) during interaction of phenolic compounds with cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
"long-term storage and handling of galloyl cinnamoyl glucose"
Welcome to the technical support center for galloyl cinnamoyl glucose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of galloyl cinnamoyl glucose?
A: For long-term stability, it is recommended to store galloyl cinnamoyl glucose as a solid powder at -20°C. Under these conditions, the compound is expected to be stable for up to three years. If the compound is dissolved in a solvent, it should be stored at -80°C and is expected to be stable for up to one year. To prevent degradation, it is crucial to protect the compound from moisture and light.
Q2: How should I handle galloyl cinnamoyl glucose upon receiving it?
A: Upon receipt, immediately store the compound at the recommended temperature. Before opening the vial, allow it to equilibrate to room temperature to avoid condensation, which can introduce moisture and lead to hydrolysis of the ester linkages. Handle the compound in a clean, dry environment. For weighing, use a calibrated analytical balance in a draft-free enclosure.
Q3: In which solvents is galloyl cinnamoyl glucose soluble?
A: As a phenolic compound, galloyl cinnamoyl glucose is expected to be soluble in polar organic solvents such as methanol (B129727), ethanol (B145695), acetone, and dimethyl sulfoxide (B87167) (DMSO). Its solubility in aqueous solutions may be limited. For in vitro assays, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it with the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results.
Q4: Is galloyl cinnamoyl glucose sensitive to light?
A: Phenolic compounds, including hydrolyzable tannins, can be sensitive to light, which may cause degradation.[1][2] It is recommended to store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.[3] When working with the compound, minimize its exposure to direct light.
Q5: What is the expected stability of galloyl cinnamoyl glucose at different pH values?
A: Based on studies of similar hydrolyzable tannins, galloyl cinnamoyl glucose is expected to be most stable in acidic conditions (e.g., pH 2.0).[1][4][5] Under neutral to basic conditions (pH > 7), hydrolyzable tannins are known to be unstable and can undergo hydrolysis and oxidation.[1][6] Therefore, for experiments requiring aqueous solutions, it is advisable to use a buffer with a slightly acidic pH if the experimental design allows.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and experimental use of galloyl cinnamoyl glucose.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or inconsistent antioxidant activity | 1. Degradation of the compound: Improper storage or handling may have led to the degradation of galloyl cinnamoyl glucose. 2. Poor solubility: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration. 3. Interference with assay reagents: The compound might interact with other components in the assay mixture. | 1. Verify storage conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture. 2. Check solubility: Visually inspect the solution for any precipitate. Consider preparing a fresh stock solution in an appropriate solvent like DMSO and ensure complete dissolution before diluting into the assay buffer. 3. Run appropriate controls: Include a vehicle control (solvent without the compound) to check for any effects of the solvent on the assay. |
| Precipitate formation in aqueous solutions | 1. Low aqueous solubility: Galloyl cinnamoyl glucose has limited solubility in water. 2. pH-dependent solubility: The solubility of phenolic compounds can be influenced by the pH of the solution. | 1. Use a co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Keep the final organic solvent concentration low. 2. Adjust pH: If the experimental protocol allows, adjusting the pH of the buffer might improve solubility. However, be mindful of the compound's stability at different pH values. |
| Variability in HPLC peak area/retention time | 1. Compound degradation: The compound may be degrading in the HPLC vial or during the run. 2. Inconsistent sample preparation: Variations in sample dilution or injection volume can lead to inconsistent peak areas. 3. Column issues: The HPLC column may be degrading or contaminated. | 1. Use fresh solutions: Prepare fresh solutions of galloyl cinnamoyl glucose for each HPLC run. If samples need to be stored in the autosampler, ensure it is temperature-controlled. 2. Standardize sample preparation: Use calibrated pipettes and ensure a consistent and reproducible sample preparation workflow. 3. Column maintenance: Flush the column with an appropriate solvent after each run and store it according to the manufacturer's instructions. |
| Unexpected color changes in solution | 1. Oxidation: Phenolic compounds can oxidize, leading to the formation of colored products. This can be accelerated by exposure to air (oxygen), light, or high pH. 2. Contamination: The sample may be contaminated with other substances. | 1. Minimize exposure to air and light: Handle solutions in a way that minimizes their contact with air. Use amber vials and work in a dimly lit area. 2. Check purity: If possible, verify the purity of the compound using an analytical technique like HPLC or NMR. |
Data Presentation
Stability of Hydrolyzable Tannins (General Guidance)
The following table summarizes the stability of hydrolyzable tannins, which can be used as a general guideline for galloyl cinnamoyl glucose. The data is based on studies of tellimagrandin II (TGII) and 1,2,3,4,6-pentagalloylglucopyranose (PGG).[1][4][5]
| Condition | Observation | Recommendation for Galloyl Cinnamoyl Glucose |
| pH | More stable at pH 2.0 (over 90% remaining). Unstable in neutral to basic conditions.[1][4][5] | Use slightly acidic buffers when possible. Avoid prolonged exposure to neutral or basic aqueous solutions. |
| Temperature | More stable in methanol or ethanol at 100°C (>93% remaining) compared to aqueous solution (<44% remaining).[1][4] | For high-temperature experiments, consider using alcoholic solvents if the protocol allows. |
| Light (UV at 352 nm) | Relatively stable in an aqueous solution (over 95% remaining).[1][4] | While relatively stable to this specific wavelength, it is good practice to protect from broad-spectrum light to prevent potential degradation. |
| Storage (Solid) | Not specified in the study, but general recommendation for similar compounds is -20°C. | Store solid powder at -20°C in a tightly sealed container, protected from moisture. |
| Storage (in Solvent) | Not specified in the study, but general recommendation for similar compounds is -80°C. | Store solutions at -80°C in amber vials. |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol provides a general method to assess the antioxidant activity of galloyl cinnamoyl glucose by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Galloyl cinnamoyl glucose
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol. Store this solution in an amber bottle and in the dark.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of galloyl cinnamoyl glucose (e.g., 1 mg/mL) in methanol or DMSO.
-
From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the sample or standard to the wells.
-
For the blank (control), add 100 µL of methanol instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This protocol describes a method to evaluate the ability of galloyl cinnamoyl glucose to inhibit lipid peroxidation in a biological sample (e.g., tissue homogenate) by measuring the formation of thiobarbituric acid reactive substances (TBARS).
Materials:
-
Biological sample (e.g., rat liver homogenate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ferrous sulfate (B86663) (FeSO4)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Galloyl cinnamoyl glucose
-
Positive control (e.g., Vitamin E)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10% (w/v) tissue homogenate in phosphate buffer.
-
Prepare a 0.1 M FeSO4 solution.
-
Prepare the TBARS reagent: 0.375% (w/v) TBA and 15% (w/v) TCA in 0.25 M HCl.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of galloyl cinnamoyl glucose in a suitable solvent.
-
Prepare a series of dilutions to test different concentrations.
-
-
Assay:
-
In a test tube, mix 0.5 mL of the tissue homogenate with 1.5 mL of phosphate buffer.
-
Add 0.1 mL of the sample or standard at different concentrations.
-
Induce lipid peroxidation by adding 0.1 mL of FeSO4 solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Termination of Reaction and Measurement:
-
Stop the reaction by adding 2 mL of the TBARS reagent.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes and centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
The percentage of inhibition of lipid peroxidation is calculated as:
-
The control contains all reagents except the sample.
-
Visualizations
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Decision tree for troubleshooting purity issues of isolated natural products.
References
- 1. Stability of Principal Hydrolysable Tannins from Trapa taiwanensis Hulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Principal Hydrolysable Tannins from Hulls. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
Navigating the Solubility of 1-O-Galloyl-2-O-cinnamoyl-glucose: A Technical Guide
For researchers, scientists, and drug development professionals working with 1-O-Galloyl-2-O-cinnamoyl-glucose, achieving consistent and reliable solubility in common laboratory solvents is a critical first step for any experiment. This technical support center provides a comprehensive guide to understanding and troubleshooting the solubility of this compound in two frequently used solvents: dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the common causes and solutions?
A1: Difficulty in dissolving this compound can stem from several factors. Firstly, ensure the DMSO is of high purity and anhydrous, as DMSO is highly hygroscopic and absorbed water can reduce its solvating power. Secondly, the intended concentration may exceed the compound's solubility limit. To address this, gentle warming of the solution to 37°C and vortexing or sonication can aid dissolution. If solubility issues persist, preparing a more dilute stock solution is recommended.
Q2: My this compound dissolves initially in DMSO but precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This phenomenon, often referred to as "salting out," is a common challenge. To mitigate this, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO first to lower the concentration gradually. Subsequently, add the final, most diluted DMSO solution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing. This gradual decrease in the concentration of the organic solvent can help maintain the compound's solubility.
Q3: Is methanol a suitable alternative solvent for this compound if I encounter problems with DMSO?
Q4: How can I determine the solubility of this compound in my specific batch of solvent?
A4: A practical approach is to prepare a saturated solution. This involves adding an excess amount of the compound to a known volume of the solvent and allowing it to equilibrate with agitation. After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified using an appropriate analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
Quantitative solubility data for this compound in DMSO and methanol is not extensively reported in publicly available literature. Researchers are advised to experimentally determine the solubility for their specific experimental conditions and solvent batches.
Table 1: Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Assessment & Recommendations |
| DMSO | Data not available | Expected to be a suitable solvent for creating stock solutions. Challenges may arise upon dilution into aqueous media. |
| Methanol | Data not available | Potentially a viable solvent, but experimental verification is necessary to determine the solubility limit for the desired concentration. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Preparation : Bring the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO or methanol to room temperature.
-
Solvent Addition : Using a calibrated pipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Initial Mixing : Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Assisted Dissolution (if necessary) : If solid particles are still visible, sonicate the vial in a water bath for 10-15 minutes. Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Final Assessment : Visually inspect the solution for any remaining particulate matter. A clear solution indicates complete dissolution.
-
Storage : Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2: Serial Dilution for Aqueous Applications
-
Prepare Stock Solution : Follow Protocol 1 to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Intermediate Dilutions in DMSO : Create a series of intermediate dilutions from your stock solution using 100% DMSO. For example, dilute the 10 mM stock to 1 mM, and then to 100 µM.
-
Final Dilution in Aqueous Medium : While gently vortexing or swirling, add a small volume of the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium to reach the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
"preventing degradation of galloyl esters during extraction"
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of galloyl esters during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are galloyl esters and why is their stability during extraction critical?
Galloyl esters are a class of phenolic compounds known for their significant antioxidant properties, making them valuable in the pharmaceutical, food, and cosmetic industries.[1] Their efficacy is directly linked to their chemical structure. Degradation during extraction, through processes like hydrolysis or oxidation, can break down these esters into less active compounds, diminishing the therapeutic or preservative potential of the final extract.
Q2: What are the primary factors that cause galloyl ester degradation during extraction?
The main factors leading to the degradation of galloyl esters include:
-
Temperature: High temperatures can accelerate degradation. While increased temperatures can improve extraction efficiency, they can also lead to the breakdown of heat-labile compounds.[2][3] For many traditional extraction methods, temperatures above 70-80°C may cause rapid degradation.[4][5]
-
pH: The ester bond in galloyl esters is susceptible to hydrolysis, a reaction that is highly influenced by pH. Generally, the rate of ester hydrolysis increases as the pH becomes more alkaline.[1][6] Neutral or slightly acidic conditions are often preferred.[7]
-
Oxidation: As phenolic compounds, galloyl esters are prone to oxidation, which can be accelerated by exposure to oxygen, light, and the presence of metal ions.[6][7]
-
Enzymes: The presence of endogenous enzymes in the plant material, such as tannase (B8822749) (a type of esterase), can catalyze the breakdown of galloyl esters.[8]
-
Light: Exposure to direct light, especially UV light, can provide the energy to initiate photodegradation of the compounds.[7]
Q3: What general steps can I take to minimize the degradation of galloyl esters?
To maintain the integrity of galloyl esters during extraction, consider the following best practices:
-
Control Temperature: Use the lowest effective temperature for your extraction method. For many processes, an optimal range is 40-60°C.[7]
-
Optimize pH: Maintain a neutral or slightly acidic pH for your extraction solvent. For gallic acid, a pH between 2 and 5 has been shown to be effective for extraction.[8]
-
Exclude Oxygen: Whenever possible, perform extractions under an inert atmosphere, such as nitrogen or argon, and use degassed solvents to minimize oxidation.[6][7]
-
Protect from Light: Use amber glassware or cover your extraction setup to protect the mixture from light.[6][7]
-
Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent to inhibit oxidative degradation.[6][7]
-
Proper Storage: Store extracts at low temperatures (-20°C for short-term, -80°C for long-term) in amber vials under an inert atmosphere to prevent degradation over time.[6]
Troubleshooting Guides
Problem 1: The yield of my target galloyl ester is consistently low.
-
Possible Cause: Inappropriate Solvent Selection.
-
Solution: The polarity of the solvent significantly impacts extraction efficiency. Hydroalcoholic mixtures, such as 70-80% ethanol (B145695) or methanol (B129727) in water, are often effective for extracting phenolic compounds.[7][9] Water acts as a swelling agent for the plant material, increasing the contact surface, while the alcohol disrupts cell walls.[9] For gallic acid specifically, distilled water has been shown to be a highly effective solvent.[10]
-
-
Possible Cause: Sub-optimal Temperature.
-
Solution: While higher temperatures can increase solubility, they also risk thermal degradation.[2][11] For traditional solvent extractions, the optimal temperature is often between 60-80°C.[2][3] However, for more sensitive galloyl esters or flavonoids, temperatures should be kept lower.[4] Conduct small-scale experiments to determine the optimal temperature that balances yield and stability for your specific compound.
-
-
Possible Cause: Enzymatic Degradation.
-
Solution: Endogenous plant enzymes can degrade your target compounds. Consider blanching the plant material briefly before extraction to denature these enzymes. Alternatively, enzyme inhibitors can be used, though care must be taken to ensure they do not interfere with downstream applications.
-
-
Possible Cause: Oxidation During Extraction.
-
Solution: Phenolic compounds are susceptible to oxidation.[7] Use solvents that have been degassed by sonication or bubbling with nitrogen.[7] If possible, conduct the entire extraction process under an inert nitrogen or argon atmosphere. Adding an antioxidant like BHT (e.g., at 0.05% w/v) to your solvent can also protect the sample.[6]
-
Problem 2: I am seeing unexpected or inconsistent peaks in my HPLC or LC-MS analysis.
-
Possible Cause: Isomerization or Degradation Products.
-
Solution: Exposure to light and heat can cause the chemical structure of galloyl esters to change, leading to the formation of isomers or degradation products that appear as separate peaks in a chromatogram.[6] Ensure all extraction and handling steps are protected from light by using amber vials or aluminum foil.[7] Re-evaluate your extraction temperature to ensure it is not causing thermal breakdown.
-
-
Possible Cause: Oxidation Products.
Problem 3: The antioxidant activity of my extract is lower than literature values.
-
Possible Cause: Degradation of Active Galloyl Esters.
-
Solution: The antioxidant capacity of an extract is directly related to the concentration of stable, active compounds.[1] If the galloyl esters have degraded, the antioxidant activity will decrease. Review your entire protocol for potential causes of degradation as outlined above (temperature, pH, light, oxygen). The DPPH radical scavenging assay is a common method to quantify antioxidant activity, with a lower IC50 value indicating higher activity.[1]
-
Data Presentation
Table 1: Effect of Temperature on Phenolic Compound Extraction
| Plant Material | Extraction Method | Temperature (°C) | Observation | Reference |
|---|---|---|---|---|
| General | Traditional Solvent Extraction | 60 - 80 | Highest total phenolic content (TPC) typically observed. | [2][3] |
| General | Drying / Extraction | > 80 | Polyphenolic yield often decreases due to degradation. | [4] |
| Grape Seed Flour | Ethanol Extraction | 150 | Significant increase in TPC, possibly due to liberation from the plant matrix. | [4][11] |
| Grape Seed Flour | Ethanol Extraction | > 180 | TPC yield begins to drop. | [4][11] |
| Blackcurrants | Ethanol Extraction | > 45 | A sharp decrease in anthocyanin (a type of flavonoid) extraction was observed. | [4][11] |
| General | Pressurized Liquid Extraction (PLE) | 100 - 200 | Can result in extremely high yields, but risks degradation of sensitive compounds. |[2][11] |
Table 2: Influence of Solvent on Gallic Acid / Phenolic Extraction
| Compound | Plant Material | Solvent System | Result | Reference |
|---|---|---|---|---|
| Gallic Acid | Pouteria macrophylla | Hydroalcoholic solutions | Yield of ~9.1 mg/L | [12] |
| Gallic Acid | Pouteria macrophylla | Aqueous ultrasound-assisted | Yield of 12.47 mg/g | [12] |
| Phenolic Compounds | General | Distilled Water | Higher recovery than acetone, ethanol, or their mixtures. | [10] |
| Phenolic Compounds | Yerba Mate | 96% Ethanol (SFE co-solvent) | More efficient extraction than methanol. | [13] |
| Phenolic Compounds | General | Water-Alcohol Mixtures | Synergistic effect; water swells plant material and alcohol increases solubility. |[9] |
Experimental Protocols
1. Protocol: Ultrasound-Assisted Extraction (UAE) of Galloyl Esters
This protocol is a general guideline and may require optimization for specific plant materials.
-
Objective: To extract galloyl esters from plant material using sonication to enhance efficiency while minimizing thermal degradation.
-
Methodology:
-
Sample Preparation: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh).[7]
-
Solvent Preparation: Prepare the desired solvent system (e.g., 50% ethanol-water). Degas the solvent by sonicating for 15-20 minutes to remove dissolved oxygen.[7]
-
Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 1 g) into a suitable vessel.
-
Add a specific volume of the prepared solvent to achieve the desired fruit-solvent ratio (FSR). Low FSR values may increase the yield of gallic acid.[12]
-
Place the vessel in an ultrasonic bath. For temperature control, use a bath with a cooling system or place it in a larger container of cold water.
-
Sonicate for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 40°C).[7][12] Note that prolonged sonication can generate reactive oxygen species, potentially leading to degradation.[14]
-
-
Sample Recovery:
-
After sonication, centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid material.[7]
-
Carefully collect the supernatant containing the extracted galloyl esters.
-
-
Storage: Transfer the extract to an amber vial, flush with nitrogen gas, and store at -20°C or below until analysis.[7]
-
2. Protocol: DPPH Radical Scavenging Assay
-
Objective: To determine the antioxidant activity of the galloyl ester extract.[1]
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol (e.g., 60 µM).[1][12]
-
Sample Preparation: Prepare serial dilutions of the galloyl ester extract in the same solvent.[1]
-
Reaction:
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[1][12]
-
Measurement: Measure the absorbance of each solution at the appropriate wavelength (typically around 517 nm) using a spectrophotometer.[1][12]
-
Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.[1]
-
Visualizations
Caption: Workflow for Minimizing Galloyl Ester Degradation.
Caption: Primary Degradation Pathways for Galloyl Esters.
Caption: Troubleshooting Decision Tree for Low Yield/Purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Temperatures on Polyphenols during Extraction [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Temperatures on Polyphenols during Extraction | Encyclopedia MDPI [encyclopedia.pub]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
"troubleshooting low yield in natural product isolation from Rheum species"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rheum species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation of natural products, particularly focusing on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What are the major classes of bioactive compounds in Rheum species, and how does their diversity impact isolation?
A1: Rheum species, commonly known as rhubarb, are rich in a variety of bioactive compounds. The primary classes include anthraquinones (such as rhein (B1680588), emodin (B1671224), aloe-emodin, chrysophanol, and physcion), dianthrones (sennosides), stilbenes, flavonoids, and tannins.[1][2][3] The chemical composition can vary significantly between different Rheum species (e.g., R. palmatum, R. officinale, R. tanguticum), and even within the same species due to genetic variations and growing conditions.[1] This variability is a critical factor to consider when troubleshooting low yields, as the optimal extraction and purification strategy will depend on the specific target compounds and their relative abundance in the plant material.
Q2: My sennoside yield is consistently low. What are the likely causes?
A2: Low yields of sennosides (B37030) are often due to their instability and susceptibility to degradation. Several factors can contribute to this:
-
Enzymatic Degradation: Crude plant material may contain enzymes that can hydrolyze sennosides to rhein 8-O-glucoside.[4][5]
-
pH Sensitivity: Sennosides are more stable in neutral to slightly acidic conditions (pH 6.5) and degrade more rapidly in alkaline solutions (pH 8.0).[6]
-
Thermal Degradation: High temperatures during extraction or drying (above 40°C) can cause oxidative decomposition of sennosides to rhein 8-O-glucoside.[4][5][7]
-
Instability in Aqueous Solutions: Sennosides are not stable in water solutions over long periods, with rhein 8-O-glucoside and rhein being common degradation products.[4]
-
Photodegradation: Exposure to light can also lead to the degradation of sennosides. One study showed a 27.09% degradation after 24 hours of light exposure.[8]
To mitigate these issues, it is recommended to use organic solvents for extraction, control the pH and temperature throughout the process, and protect the samples from light.[4][6][7]
Troubleshooting Guides
Issue 1: Low Overall Extraction Yield
If you are experiencing a low yield of your target anthraquinone (B42736) or other phenolic compounds from the initial extraction, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low overall extraction yield.
The choice of extraction method and solvent significantly impacts the yield of target compounds. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can offer higher yields in shorter times compared to traditional methods.
| Extraction Method | Target Compounds | Solvent | Key Parameters | Yield | Reference |
| Microwave-Assisted Extraction (MAE) | Rhein, Emodin | 80% [BHim]MeSO3 (Protic Ionic Liquid) | 280 W, 50 s, 40 g/g liquid-solid ratio | Rhein: 7.8 mg/g, Emodin: 4.0 mg/g | [9] |
| Heat-Reflux Extraction (HRE) | Rhein, Emodin | Methanol-trichloromethane | Not specified | Rhein: 7.3 mg/g, Emodin: 3.5 mg/g | [9] |
| Ultrasound-Assisted Extraction (UAE) | Total Anthraquinones | Natural Deep Eutectic Solvent (LGH) | 82°C, 1.5 h, 26 mL/g solvent-to-solid ratio | Total Anthraquinones: 25.27 mg/g | [10] |
| Heat-Reflux Extraction (HRE) | 5 Dihydroxyanthraquinones | Ethanol | 45 min, 1:20 solid:solvent ratio | Highest recovery among tested methods | [11] |
| Maceration | Rhein, Chrysophanol | Methanol | Not specified | R. emodi extract yield: 10.17% | [12] |
This protocol is based on a study that demonstrated high extraction yields for total anthraquinones from Rheum palmatum L.[10]
-
Preparation of NADES (LGH): Mix L-lactic acid and glucose in a 1:1 molar ratio. Add 10% (v/v) water. Heat the mixture at 60-80°C with constant stirring until a clear, homogeneous liquid is formed.
-
Extraction:
-
Mix the powdered Rheum sample with the prepared LGH solvent at a solvent-to-solid ratio of 26 mL/g.
-
Place the mixture in an ultrasonic bath.
-
Conduct the extraction at 82°C for 1.5 hours.
-
-
Post-Extraction:
-
Centrifuge the mixture to separate the supernatant from the plant residue.
-
Filter the supernatant to remove any remaining solid particles.
-
The resulting extract is ready for analysis or further purification.
-
Issue 2: Low Purity of Target Compound After Initial Purification
Achieving high purity is often a multi-step process. If your initial purification step (e.g., liquid-liquid extraction or basic column chromatography) results in low purity, a more refined approach is necessary.
Caption: Logical workflow for a multi-step purification strategy.
Effective purification can significantly increase the purity of the target compounds.
| Purification Step | Target Compounds | Details | Purity Achieved | Recovery Yield | Reference |
| Column Chromatography | Rhein, Emodin | Stationary Phase: Silica Gel; Mobile Phase: Ethyl acetate/petroleum ether (30:70, v/v) | Rhein: 92.5%, Emodin: 93.2% | Not specified | [9] |
| Macroporous Resin (DM130) Chromatography | 5 Anthraquinones | Elution with 70% ethanol | Aloe-emodin: 90.98%, Rhein: 96.67%, Emodin: 92.37%, Chrysophanol: 95.80%, Physcion: 91.61% | 78.35% - 84.96% | [10] |
| Recrystallization | Rhein | Solvent: Acetic acid and methanol | >95% | Not specified | [13] |
This protocol is a general guide based on a successful reported method.[9]
-
Sample Preparation: The crude extract containing rhein and emodin is concentrated and dried.
-
Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with petroleum ether.
-
Sample Loading: The dried extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a mixture of ethyl acetate and petroleum ether (30:70, v/v).
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure compounds.
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Pooling and Concentration: Fractions containing the pure target compound (rhein or emodin) are pooled and the solvent is removed under reduced pressure to yield the purified compound.
References
- 1. Comparative study of chemical constituents of rhubarb from different origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. The effect of different storage conditions on the chemical stability, laxative effect and acute toxicity of sennoside solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5574151A - Process for the preparation of sennosides A and B - Google Patents [patents.google.com]
- 8. sciencefrontier.org [sciencefrontier.org]
- 9. Protic Ionic Liquids as Efficient Solvents in Microwave-Assisted Extraction of Rhein and Emodin from Rheum palmatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural deep eutectic solvents as new green solvents to extract anthraquinones from Rheum palmatum L. - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13581E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. CN108358775B - Rhein extracting and enriching method - Google Patents [patents.google.com]
Technical Support Center: Interference in Bioassays by Polyphenolic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by polyphenolic compounds in bioassays.
Frequently Asked Questions (FAQs)
Q1: What are polyphenolic compounds and why are they of interest in research?
Polyphenolic compounds are a large class of naturally occurring organic chemicals characterized by the presence of multiple phenol (B47542) structural units. They are abundant in fruits, vegetables, tea, and other plant-based foods. In research and drug discovery, they are investigated for their potential antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3]
Q2: What does it mean when a compound causes "interference" in a bioassay?
Assay interference refers to a situation where a compound produces a response in a bioassay through a mechanism that is not the specific biological activity being measured. This can lead to misleading results, such as false positives or false negatives.[4][5] Polyphenolic compounds are a well-known class of molecules that can cause such interference.[6]
Q3: What are Pan-Assay Interference Compounds (PAINS) and are all polyphenols considered PAINS?
Pan-Assay Interference Compounds (PAINS) are molecules that exhibit activity in multiple, unrelated high-throughput screening (HTS) assays through non-specific mechanisms.[7][8] Many polyphenols are classified as PAINS due to their chemical structures, such as catechol and quinone moieties, which are known to be reactive.[7][9] While not every polyphenol will interfere in every assay, their chemical nature warrants caution and thorough validation of any observed activity.[4]
Q4: What are the common mechanisms by which polyphenolic compounds interfere with bioassays?
Polyphenolic compounds can interfere with bioassays through several mechanisms:
-
Redox Activity: Many polyphenols can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide. These ROS can directly interact with and damage proteins or other assay components, leading to a false signal.[4][8] Catechol moieties are particularly prone to this.[4]
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Protein Aggregation: At certain concentrations, polyphenols can form aggregates that non-specifically bind to and sequester proteins, including enzymes. This can lead to apparent inhibition that is not due to specific binding at an active site.[4][8]
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Fluorescence Interference: Polyphenols may be intrinsically fluorescent at the excitation and/or emission wavelengths of the assay, leading to a false-positive signal. Conversely, they can also quench the fluorescence of a reporter molecule, resulting in a false-negative outcome.[4][8]
-
Light Scattering: If a polyphenol precipitates out of solution, it can scatter light, which can be misinterpreted as absorbance in spectrophotometric assays.[4][8]
-
Chemical Reactivity: Some polyphenols can covalently modify proteins, often through the formation of reactive quinone species.[10] This can irreversibly inactivate enzymes.
-
Metal Chelation: The presence of ortho-hydroxyl groups (a catechol feature) allows some polyphenols to chelate metal ions.[2][4] This can be a source of interference in assays that rely on metal cofactors.
-
Membrane Disruption: In cell-based assays, some polyphenolic compounds can disrupt cell membranes, leading to non-specific cytotoxicity or other cellular effects.[4][6]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Fluorescence-Based Assays
Possible Cause: The polyphenolic compound may have intrinsic fluorescence or be quenching the fluorescent signal of your reporter molecule.[4][8]
Troubleshooting Steps:
-
Run a Control Experiment: Measure the fluorescence of the polyphenolic compound alone in the assay buffer at the same concentrations used in your experiment. This will determine its intrinsic fluorescence.
-
Check for Quenching: In a cell-free system, mix the polyphenol with your fluorescent probe to see if it quenches the signal.
-
Shift to Longer Wavelengths: Interference is often more pronounced at lower wavelengths. Consider using far-red fluorescent probes if your instrumentation allows.[8]
-
Assay Orthogonalization: Confirm your findings using a non-fluorescence-based assay, such as one that relies on absorbance or luminescence.
Issue 2: Apparent Enzyme Inhibition that is Dependent on Enzyme Concentration
Possible Cause: The polyphenolic compound may be forming aggregates that non-specifically sequester the enzyme, rather than acting as a true inhibitor that binds to the active site.[8]
Troubleshooting Steps:
-
Vary Enzyme Concentration: A true inhibitor's IC50 value should be independent of the enzyme concentration. In contrast, the IC50 of an aggregating compound will often increase with increasing enzyme concentration.[8]
-
Include a Detergent: Adding a small amount of a non-ionic detergent, such as 0.01-0.1% Triton X-100, can help to disrupt aggregates and reduce non-specific inhibition.[8][11] If the apparent inhibition is significantly reduced in the presence of the detergent, aggregation is a likely cause.
-
Perform a Counter-Screen: Test the compound in an unrelated assay to see if it is a promiscuous inhibitor, a common characteristic of PAINS.[8]
Issue 3: False Positives in Cell Viability Assays (e.g., Neutral Red Uptake)
Possible Cause: Some polyphenols can interfere with certain cell viability assays. For example, in the neutral red uptake assay, polyphenols can cause abnormal osmotic uptake of the dye, leading to an overestimation of cell viability.[12][13]
Troubleshooting Steps:
-
Use an Orthogonal Viability Assay: Confirm your results with a different type of cell viability assay that has a different mechanism of action. For example, if you observe interference with the neutral red assay, try an MTT or a luciferase-based ATP assay.[13]
-
Microscopic Examination: Visually inspect the cells under a microscope to confirm the viability results. Look for changes in morphology, cell detachment, or signs of apoptosis/necrosis.
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Test in Serum-Free vs. Serum-Containing Media: Some interference may be modulated by the presence of proteins in the serum. Comparing results in both conditions can provide insights into the mechanism of interference.[12]
Quantitative Data Summary
The following table summarizes the types of interference observed with common polyphenolic compounds and the effective concentrations for mitigation strategies. Note that specific IC50 values are highly dependent on the specific assay and conditions.
| Polyphenol Class | Common Examples | Common Interference Mechanisms | Mitigation Strategy | Effective Concentration of Mitigating Agent |
| Flavonoids | Quercetin, Catechin, Luteolin | Redox cycling, Aggregation, Fluorescence | Non-ionic detergents (e.g., Triton X-100) | 0.01% - 0.1% |
| Phenolic Acids | Gallic Acid, Caffeic Acid | Redox activity, Metal chelation | Addition of a strong reducing agent (e.g., DTT) in control experiments to identify redox-active compounds | 1-10 mM |
| Stilbenes | Resveratrol | Membrane perturbation, Protein interaction | Varying enzyme concentration to check for aggregation-based inhibition | N/A |
| Curcuminoids | Curcumin | Aggregation, Redox activity, Fluorescence | Non-ionic detergents (e.g., Triton X-100) | 0.01% - 0.1% |
Detailed Experimental Protocols
Protocol 1: Assessing Compound Aggregation using a Detergent-Based Assay
Objective: To determine if the observed inhibition by a polyphenolic compound is due to the formation of aggregates.
Materials:
-
Polyphenolic compound of interest
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Target enzyme and substrate
-
Assay buffer
-
Non-ionic detergent stock solution (e.g., 10% Triton X-100)
-
Microplate reader
Procedure:
-
Prepare a dose-response curve of the polyphenolic compound in the assay buffer.
-
Prepare a second identical dose-response curve, but in an assay buffer that is supplemented with 0.01% Triton X-100.
-
Add the target enzyme to all wells and incubate for a pre-determined amount of time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a microplate reader at the appropriate wavelength.
-
Calculate the IC50 value for the compound in the presence and absence of Triton X-100.
-
Interpretation: A significant rightward shift in the IC50 curve (i.e., a higher IC50 value) in the presence of Triton X-100 suggests that the compound's inhibitory activity is at least partially due to aggregation.
Protocol 2: Measuring Intrinsic Fluorescence of a Polyphenolic Compound
Objective: To quantify the intrinsic fluorescence of a polyphenolic compound at the wavelengths used in a fluorescence-based assay.
Materials:
-
Polyphenolic compound of interest
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the polyphenolic compound in the assay buffer, covering the range of concentrations to be used in the experiment.
-
Pipette the dilutions into the wells of a microplate. Include wells with assay buffer only as a blank.
-
Set the fluorescence microplate reader to the excitation and emission wavelengths used for your experimental fluorescent probe.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of the compound-containing wells.
-
Interpretation: If the compound exhibits significant fluorescence at the assay wavelengths, this will need to be taken into account during data analysis, or a different fluorescent probe with non-overlapping spectra should be considered.
Visualizations
Caption: A logical workflow for troubleshooting potential interference by polyphenolic compounds in various bioassays.
Caption: Mechanisms by which polyphenolic compounds can cause interference in bioassays and the resulting outcomes.
References
- 1. The role of polyphenols in overcoming cancer drug resistance: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible Side Effects of Polyphenols and Their Interactions with Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Changes of Polyphenolic Compounds in Mulberry (Morus alba L.) Leaves in Relation to Varieties, Harvest Period, and Heat Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Chromatographic Resolution of Cinnamoyl Glucose Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic analysis of cinnamoyl glucose derivatives.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-eluting Peaks
Question: I am observing poor resolution between my cinnamoyl glucose derivatives, with several peaks co-eluting. How can I improve their separation?
Answer: Poor resolution is a common issue, especially with structurally similar isomers. A systematic approach to method development is crucial.[1] Here are several strategies to improve separation:
1. Optimize the Mobile Phase Gradient: A shallow gradient, which involves a slower increase in the organic solvent concentration, can significantly enhance the resolution between closely eluting peaks.[2]
2. Adjust Mobile Phase Composition and pH: The choice of organic solvent and the pH of the aqueous phase are critical for selectivity.
-
Solvent Selection: If you are using methanol, consider switching to acetonitrile (B52724) or using a ternary mixture of water, methanol, and acetonitrile. Different organic solvents can alter elution order and improve separation.
-
pH Control: Cinnamoyl glucose derivatives are often acidic. Adjusting the mobile phase pH with modifiers like formic acid or acetic acid can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention on reversed-phase columns.[3][4][5][6][7][8] For ionizable compounds, a pH between 2 and 4 is often a good starting point for method development.[3][8]
3. Modify Chromatographic Conditions:
-
Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution.[9]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, the effect of temperature can be compound-dependent and should be optimized.
4. Evaluate Stationary Phase Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase.
-
Standard C18 Columns: These are a good starting point for many phenolic compounds.
-
Phenyl-Hexyl or PFP Columns: These phases can offer alternative selectivity through π-π interactions.[10]
-
Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Columns: These are particularly effective for separating structural isomers due to strong π-π interactions.[11]
-
HILIC Columns: For very polar cinnamoyl glucose derivatives that are poorly retained on reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) can be a suitable alternative.[10]
Issue 2: Peak Tailing
Question: My chromatogram shows significant peak tailing for my cinnamoyl glucose derivatives. What is causing this and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[12] Here’s how to address this issue:
1. Adjust Mobile Phase pH: For acidic compounds like cinnamoyl glucose derivatives, a low pH mobile phase (e.g., pH 2.5-3.5 with 0.1% formic acid) will ensure the phenolic hydroxyl and carboxylic acid groups are protonated, minimizing their interaction with free silanols.[3][4]
2. Use End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, significantly reducing secondary interactions that lead to tailing.
3. Lower Sample Load: Injecting too much sample can overload the column, resulting in peak tailing. Try reducing the injection volume or sample concentration.
4. Check for Column Contamination or Degradation: A contaminated or old column can have active sites that cause peak tailing. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for cinnamoyl glucose derivatives?
A1: A good starting point for method development would be a reversed-phase C18 column with a gradient elution using water and acetonitrile, both modified with 0.1% formic acid. A typical gradient could be 5-95% acetonitrile over 30 minutes.[13]
Q2: How can I confirm the identity of different cinnamoyl glucose isomers?
A2: Differentiating between isomers often requires a combination of high-resolution chromatography and mass spectrometry. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for this purpose. The fragmentation patterns obtained from MS/MS can help distinguish between isomers.[4]
Q3: What are some common issues when analyzing cinnamoyl glucose derivatives in complex matrices like plant extracts?
A3: A significant challenge is matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[4] Thorough sample preparation, such as solid-phase extraction (SPE), can help minimize matrix effects.[4]
Q4: Can I use the same method for both qualitative and quantitative analysis?
A4: While a single method can be used for both, optimization for each purpose might be necessary. For quantitative analysis, it is crucial to have a method that is not only selective but also robust, reproducible, and provides good linearity over the desired concentration range.[14]
Data Presentation
Table 1: Example HPLC Gradient Programs for Separation of Phenolic Glycosides
| Time (min) | % Mobile Phase A (e.g., Water + 0.1% Formic Acid) | % Mobile Phase B (e.g., Acetonitrile) | Reference |
| Method 1 | [9] | ||
| 0 - 1 | 82 | 18 | |
| 1 - 15 | 82 → 75 | 18 → 25 | |
| 15 - 20 | 75 → 65 | 25 → 35 | |
| 20 - 25 | 65 → 40 | 35 → 60 | |
| 25 - 26 | 40 → 82 | 60 → 18 | |
| 26 - 35 | 82 | 18 | |
| Method 2 | [2] | ||
| 0 | 95 | 5 | |
| 15 | 65 | 35 | |
| 20 | 65 | 35 | |
| 30 | 60 | 40 | |
| 35 | 60 | 40 | |
| 40 | 50 | 50 | |
| 52 | 30 | 70 | |
| 60 | 95 | 5 |
Table 2: Effect of Mobile Phase Modifier on Retention of an Acidic Analyte
| Mobile Phase pH | Analyte Form | Retention Behavior |
| pH < pKa (e.g., pH 3) | Predominantly unionized | More retained on reversed-phase column |
| pH > pKa (e.g., pH 7) | Predominantly ionized | Less retained on reversed-phase column |
This table illustrates the general principle of how pH affects the retention of ionizable compounds.[3]
Experimental Protocols
Protocol 1: General UPLC-MS Method for Cinnamoyl Glucose Derivatives
This protocol provides a general method for the analysis of cinnamoyl glucose derivatives in plant extracts.
-
Sample Preparation:
-
Homogenize 100 mg of finely ground plant material in 1.5 mL of 70% methanol.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[15]
-
(Optional but recommended for complex matrices) Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.[4]
-
-
UPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[4][16]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the compounds, and then return to initial conditions for re-equilibration. A typical gradient might run over 15-30 minutes.[13][17]
-
Flow Rate: 0.2 - 0.4 mL/min.[4]
-
Column Temperature: 30 - 40 °C.[4]
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.[15]
-
Scan Type: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Optimize source parameters (e.g., gas flows, temperatures, voltages) for the specific instrument and analytes.[4]
-
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. m.youtube.com [m.youtube.com]
- 11. nacalai.com [nacalai.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 17. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
Technical Support Center: Protocol for Scaling Up Purification of Galloyl Esters
This guide provides researchers, scientists, and drug development professionals with comprehensive support for scaling up the purification of galloyl esters. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the transition from laboratory to industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up galloyl ester purification from a lab to a preclinical or industrial scale?
A1: The main challenges include:
-
Solvent Handling and Cost: A significant increase in the volume of solvents is required, leading to higher costs, greater safety risks, and the need for robust solvent recovery systems.[1]
-
Process Robustness: Ensuring consistent product purity and yield with larger batch sizes can be difficult.
-
Method Selection: While chromatography is common in the lab, crystallization is often preferred at an industrial scale due to lower cost and complexity.[2]
-
Impurity Profile: The profile of impurities may change at a larger scale, requiring modifications to the purification strategy.
-
Equipment and Infrastructure: Scaling up necessitates larger reactors, filters, and purification systems, which represents a significant capital investment.
Q2: What purity level is typically required for galloyl esters in preclinical and industrial applications?
A2: For preclinical studies, a high purity of the active pharmaceutical ingredient (API) is crucial to ensure that biological effects are due to the compound itself and not impurities. A purity of >99% is generally the target. Industrial processes have been developed to achieve purities as high as 99.8%.[1]
Q3: What are the most common industrial-scale methods for purifying galloyl esters?
A3: At an industrial level, the most common methods involve:
-
Crystallization: This is the preferred method for large-scale purification of solid products due to its efficiency and cost-effectiveness.[2] The process typically involves dissolving the crude ester in a suitable solvent at a high temperature and then cooling it slowly to form pure crystals.[3][4]
-
Washing and Neutralization: After synthesis, the reaction mixture is often neutralized and washed with water or a brine solution to remove catalysts and water-soluble impurities before crystallization.[3]
-
Distillation: For volatile esters, distillation can be an effective purification method.[5][6]
-
Chromatography: While often too expensive for bulk production, preparative HPLC can be used for final polishing steps to achieve very high purity, especially after a preliminary purification step has enriched the galloyl ester content.[1]
Q4: Is preparative HPLC a viable method for large-scale purification?
A4: Yes, preparative High-Performance Liquid Chromatography (prep-HPLC) is a viable, though often costly, method for obtaining high-purity galloyl esters. It is most effective when used for the final "polishing" steps of purification. To make it more economical for large-scale applications, prep-HPLC is frequently used after other, less expensive pre-purification methods, such as crystallization or macroporous resin chromatography, have been employed to enrich the product.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of galloyl ester purification, categorized by the purification technique.
Issue 1: Problems During Crystallization
Symptoms:
-
The galloyl ester fails to crystallize from the solution upon cooling.
-
An oil forms instead of solid crystals.
-
The resulting crystals are discolored or show significant impurities via HPLC analysis.
| Possible Cause | Solution | Citation |
| Supersaturation Not Reached | The solution may not be concentrated enough. Concentrate the solution further before cooling. A slow evaporation step can be beneficial, but avoid over-concentration which can trap impurities. | [1] |
| Presence of Impurities | Certain impurities can inhibit crystal nucleation and growth. The solution may need further pre-purification. Treatment with activated carbon can remove colored and organic impurities. A hot filtration step can remove insoluble materials. | [1][7] |
| Incorrect Cooling Profile | Cooling the solution too rapidly can lead to small, impure crystals or oiling out. Implement a controlled, slow cooling process to allow for the formation of larger, purer crystals. Seeding the solution with a small amount of pure galloyl ester crystals can help initiate crystallization. | [1] |
| Inappropriate Solvent | The chosen solvent system may not be optimal, providing poor solubility at low temperatures. Water is a common and effective solvent for the crystallization of some gallates. Ensure the solvent provides good solubility at high temperatures and poor solubility at low temperatures to maximize yield. | [1] |
Issue 2: Problems During Large-Scale Chromatography
Symptoms:
-
Poor separation with broad, overlapping peaks (co-elution).
-
High backpressure in the column.
-
Low recovery of the galloyl ester from the column.
| Possible Cause | Solution | Citation |
| Column Overloading | Loading excess crude extract onto the column is a common reason for poor separation. As a general rule, the sample load should not exceed 1-2% of the column's packed bed volume. Conduct loading studies at a smaller scale to determine the maximum capacity before scaling up. | [1] |
| Irreversible Adsorption or Degradation | The galloyl ester may interact too strongly with the stationary phase or degrade. This can be an issue with silica (B1680970) gel, which can be acidic. Consider using a different stationary phase, such as reversed-phase C18, or modifying the mobile phase to reduce strong interactions. | [1] |
| Presence of Particulates/Precipitates | The sample may contain fine particulates that clog the column inlet frit, leading to high backpressure. Filter the sample through a 0.22 or 0.45 µm filter before loading it onto the column. | [8] |
| Improper Column Packing | An improperly packed column can lead to channeling and poor separation. Ensure the column is packed uniformly according to the manufacturer's instructions. For scale-up, consider using pre-packed, dynamic axial compression (DAC) columns for better consistency. | [1][9] |
| Inconsistent Flow Rate | When scaling up, it is crucial to maintain the linear flow rate, not the volumetric flow rate. Scale-up is typically achieved by increasing the column diameter while keeping the bed height constant. | [9] |
Experimental Protocols
Protocol 1: Scale-Up Purification of Octyl Gallate by Crystallization
This protocol is adapted from a patented method for synthesizing and purifying alkyl gallates.[3]
1. Reaction Neutralization:
-
Following the esterification reaction, ensure the mixture is at a high temperature (e.g., 140°C) to complete the reaction quickly.
-
Add a 50% aqueous NaOH solution to neutralize the acid catalyst (e.g., p-toluenesulfonic acid) to a pH of approximately 6. This prevents the reverse reaction during subsequent washing steps.
2. Washing:
-
Cool the neutralized reaction mixture to approximately 70°C.
-
Wash the mixture with water or a solution of water and NaCl to remove residual salts and water-soluble impurities.
3. Crystallization:
-
Cool the washed reaction mixture to approximately 55°C.
-
Add petroleum ether (heated to 55°C) in a volume approximately twice that of the reaction mixture.
-
Cool the mixture slowly while stirring to induce the crystallization of octyl gallate.
4. Isolation and Drying:
-
Filter the crystal slurry to isolate the octyl gallate crystals.
-
Wash the collected crystals sequentially with water and then with petroleum ether to remove remaining impurities.
-
Dry the crystals under vacuum to obtain the final purified product.
Protocol 2: General Scale-Up Chromatography
This protocol outlines the general steps for scaling up a chromatographic purification process.
1. Method Development at Small Scale:
-
Develop and optimize the separation on a small laboratory-scale column.
-
Determine the optimal stationary phase, mobile phase composition, and gradient profile.
-
Establish the loading capacity of the resin.
2. Scale-Up Calculation:
-
To scale up, increase the column diameter while keeping the bed height and linear flow rate constant.[9]
-
The volumetric flow rate will increase proportionally to the square of the increase in the column radius.
-
The sample load and solvent volumes should be increased proportionally to the increase in column volume.
3. Column Packing and Equilibration:
-
Pack the large-scale column with the selected resin, ensuring a uniform and stable bed.
-
Equilibrate the column with the starting mobile phase until the pH and conductivity are stable.
4. Sample Loading and Elution:
-
Filter the crude galloyl ester solution to remove any particulates.
-
Load the sample onto the equilibrated column at the determined linear flow rate.
-
Wash the column with the starting mobile phase to remove unbound impurities.
-
Elute the bound galloyl ester using the optimized elution buffer or gradient.
5. Fraction Collection and Analysis:
-
Collect fractions and analyze them using a suitable method (e.g., HPLC, UV-Vis) to identify those containing the pure product.
-
Pool the pure fractions for downstream processing (e.g., solvent evaporation, lyophilization).
Data Presentation
Table 1: Example Parameters for Alkyl Gallate Synthesis and Crystallization
| Parameter | Value | Unit | Notes | Citation |
| Reactant Molar Ratio (Gallic Acid:Alcohol) | 1:3 | ratio | Example for octyl gallate synthesis. | [3] |
| Reaction Temperature | 160 | °C | Under vacuum conditions. | [3] |
| Neutralization pH | ~6 | pH | To prevent reverse reaction. | [3] |
| Washing Temperature | ~70 | °C | After neutralization. | [3] |
| Crystallization Temperature (Initial) | 55 | °C | After washing and before solvent addition. | [3] |
| Crystallization Solvent Ratio (Mixture:Solvent) | 1:2 | v/v | Reaction mixture to petroleum ether. | [3] |
| Target Purity | >99 | % | General target for preclinical studies. | [1] |
Table 2: Key Parameters for Chromatography Scale-Up
| Parameter | Lab Scale | Pilot/Process Scale | Relationship | Citation |
| Bed Height | Constant | Maintained Constant | H_lab = H_process | [9] |
| Linear Flow Rate | Constant | Maintained Constant | U_lab = U_process | [9] |
| Column Diameter | Increased | Increased | D_process > D_lab | [9] |
| Volumetric Flow Rate | Increased | Increased | F_process = F_lab * (D_process / D_lab)² | [10] |
| Sample Volume | Increased | Increased | V_sample_process = V_sample_lab * (D_process / D_lab)² | [9] |
Visualizations
Caption: Workflow for Galloyl Ester Purification via Crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. US6297396B1 - Method of crystallizing and purifying alkyl gallates - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 8. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 9. bio-rad.com [bio-rad.com]
- 10. purolite.com [purolite.com]
Validation & Comparative
A Comparative Guide to Validating the Antioxidant Activity of 1-O-Galloyl-2-O-cinnamoyl-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antioxidant activity of the natural compound 1-O-Galloyl-2-O-cinnamoyl-glucose. It offers a comparative analysis of standard antioxidant assays, detailed experimental protocols, and a basis for comparison with established antioxidants. Due to the limited publicly available data on the specific antioxidant activity of this compound, this guide focuses on providing the necessary methodologies to conduct a thorough evaluation and compare its potential efficacy against well-researched antioxidants like Quercetin (B1663063) and Vitamin C.
Introduction to Antioxidant Activity Validation
Antioxidants are crucial molecules that can inhibit or delay cellular damage caused by reactive oxygen species (ROS). The validation of a compound's antioxidant potential is a critical step in the development of new therapeutic agents and functional foods. This process typically involves a combination of in vitro chemical assays and cell-based models to assess various aspects of antioxidant action, from direct radical scavenging to the modulation of cellular defense mechanisms.
In Vitro Chemical Assays for Antioxidant Capacity
In vitro assays provide a rapid and cost-effective initial screening of antioxidant activity. These methods are based on the ability of an antioxidant to reduce or scavenge specific radicals or oxidants.
Comparative Data of Reference Antioxidants
The following table summarizes the 50% inhibitory concentration (IC50) values for well-known antioxidants in common in vitro assays. These values serve as a benchmark for evaluating the potency of this compound.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference(s) |
| This compound | Data not available | Data not available | |
| Quercetin | 15.9 - 19.17 | 1.89 - 3.54 | [1][2][3][4][5] |
| Vitamin C (Ascorbic Acid) | 2.26 - 12.36 | ~0.11 (mg/mL) | [6][7][8][9][10] |
Note: IC50 values can vary depending on the specific experimental conditions.
Detailed Experimental Protocols: In Vitro Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve this compound and reference antioxidants (Quercetin, Vitamin C) in methanol to create a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay Procedure:
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[12]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.[5]
-
-
Sample Preparation: Prepare a series of concentrations of the test compound and reference antioxidants in a suitable solvent.
-
Assay Procedure:
-
Add 20 µL of each sample concentration to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.[5]
-
Measure the absorbance at 734 nm.
-
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
Cell-Based Assays for Biological Relevance
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization of the antioxidant.[13]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The assay measures the ability of a compound to prevent DCF formation.[13]
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and culture until confluent.[14][15]
-
Loading with Probe:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution containing 25 µM DCFH-DA for 1 hour.
-
-
Treatment:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add different concentrations of this compound or reference compounds to the cells and incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Add a solution of 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) to induce peroxyl radical formation.
-
-
Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence microplate reader with an excitation of 485 nm and an emission of 538 nm.[14][15]
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The CAA value is often expressed as quercetin equivalents.
Mechanistic Insights: Modulation of Cellular Antioxidant Pathways
Beyond direct radical scavenging, potent antioxidants can also enhance the cell's own defense mechanisms. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[16][17]
The Nrf2-ARE Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[16] In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes.[16][18] This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[18] Investigating the ability of this compound to activate this pathway would provide valuable insights into its mechanism of action.
Visualizing the Validation Process
To facilitate a clear understanding of the experimental and biological processes involved in validating antioxidant activity, the following diagrams are provided.
Caption: Experimental workflow for antioxidant activity validation.
Caption: The Nrf2-ARE antioxidant signaling pathway.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.unpad.ac.id [journals.unpad.ac.id]
- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nrf2-ARE Signaling Pathway: Significance and symbolism [wisdomlib.org]
- 18. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
A Comparative Guide to the Bioactivity of Galloyl Glucose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various galloyl glucose derivatives, supported by experimental data from peer-reviewed studies. It details the methodologies of key experiments and visualizes the complex molecular signaling pathways involved.
Galloyl glucose derivatives, a class of hydrolyzable tannins, are esters of gallic acid and glucose.[1] These compounds are abundant in medicinal plants and have garnered significant interest for their wide-ranging pharmacological effects.[1][2][3] The number and position of galloyl groups on the glucose core, as well as the anomeric configuration (α or β), significantly influence their biological functions.[4][5] This guide compares prominent derivatives such as Penta-O-galloyl-D-glucose (PGG), its anomers (α-PGG and β-PGG), and other related structures, focusing on their anti-diabetic, anti-cancer, antioxidant, and anti-inflammatory properties.
Comparative Bioactivity: Quantitative Data
The following tables summarize the quantitative data on the bioactivity of various galloyl glucose derivatives, allowing for a direct comparison of their potency.
Table 1: Anti-Diabetic Activity
| Compound | Assay | Target/Cell Line | IC50 / EC50 | Reference |
| α-Pentagalloylglucose (α-PGG) | α-Glucosidase Inhibition | Yeast α-Glucosidase | Potent Inhibitor | [6] |
| β-Pentagalloylglucose (β-PGG) | Glucose Uptake | 3T3-L1 Adipocytes | Less potent than α-PGG | [2] |
| α-Pentagalloylglucose (α-PGG) | Glucose Uptake | 3T3-L1 Adipocytes | More potent than β-PGG | [2][7] |
| 6Cl-TGQ | Glucose Uptake | 3T3-L1 Adipocytes | Higher than α-PGG, similar to insulin (B600854) | [4] |
| Tannic Acid | α-Glucosidase Inhibition | Rat α-Glucosidase | 0.441 µM | [8] |
| Acarbose (Control) | α-Glucosidase Inhibition | Rat α-Glucosidase | 201 µM | [8] |
Table 2: Anti-Cancer Activity
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 1,6-di-O-galloyl-β-D-glucopyranose | K562 (Leukemia) | 27.5 | [9] |
| HL-60 (Leukemia) | 17.2 | [9] | |
| HeLa (Cervical Cancer) | 30.5 | [9] | |
| 1,4,6-tri-O-galloyl-β-D-glucopyranose | K562 (Leukemia) | 26.3 | [9] |
| HL-60 (Leukemia) | 20.1 | [9] | |
| HeLa (Cervical Cancer) | 27.2 | [9] | |
| Pentagalloyl Glucose (PGG) | SK-HEP-1 (Liver Cancer) | Growth Inhibition | [3] |
| LNCaP (Prostate Cancer) | Growth Inhibition | [1] |
Table 3: Antioxidant Activity
| Compound | Assay | EC50 Value (µM) | Trolox Equivalent (TE) | Reference |
| Pentagalloyl Glucose (PGG) | DPPH Radical Scavenging | 5.90 | 8.07 | [8] |
| Tetra-galloyl Derivatives | DPPH Radical Scavenging | 6.81 - 7.16 | 5.62 - 7.57 | [8] |
| Tri-galloyl Derivatives | DPPH Radical Scavenging | 9.06 - 10.0 | 4.93 - 5.88 | [8] |
| Tannic Acid | DPPH Radical Scavenging | 2.84 | 16.2 | [8] |
| Vitamin E (Control) | DPPH Radical Scavenging | More potent than PGG | [1] |
Table 4: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Effect | Reference |
| Pentagalloyl Glucose (PGG) | Nitric Oxide (NO) Inhibition | LPS-stimulated Macrophages | Suppressed NO release | [1] |
| Maplexin E | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW264.7 | Strong Inhibition | [10][11] |
| Kaempferol-3-O-(2''-galloyl)-α-L-rhamnopyranoside | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW264.7 | Strong Inhibition | [10][11] |
| Galloyl-HHDP-glucose | Cytokine Gene Expression | LPS-induced Lung Tissue | Reduced TNF-α, IL-1β, IL-6 | [12] |
Mechanisms of Action & Signaling Pathways
Galloyl glucose derivatives exert their effects by modulating key cellular signaling pathways. Their multi-target nature is a hallmark of their therapeutic potential.
Anti-Inflammatory Pathway: NF-κB Inhibition
A primary mechanism for the anti-inflammatory activity of PGG is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] In response to inflammatory stimuli like Lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS and COX-2. PGG has been shown to directly inhibit IKK activity, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.[1][3]
Anti-Diabetic Pathway: Insulin Receptor Activation
Certain galloyl glucose derivatives, particularly α-PGG, exhibit insulin-mimicking properties.[2][7] They can directly bind to and activate the insulin receptor (IR) on adipocytes. This activation triggers a downstream signaling cascade involving the phosphorylation of Phosphoinositide 3-kinase (PI3K) and Protein kinase B (Akt). Activated Akt promotes the translocation of glucose transporter type 4 (GLUT4) vesicles from the cytoplasm to the cell membrane. The fusion of these vesicles with the membrane increases the number of GLUT4 transporters, facilitating enhanced glucose uptake from the bloodstream into the cell.[7]
Experimental Protocols
Reproducibility is paramount in scientific research. This section details the standard methodologies used to obtain the quantitative data presented above.
General Workflow for Bioactivity Screening
The evaluation of natural compounds typically follows a structured workflow, starting from extraction and progressing through a series of in vitro assays to identify and characterize specific biological activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger.[1][8]
-
Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared, which has a deep violet color. Test compounds (galloyl glucose derivatives) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create serial dilutions.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound in a 96-well plate. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement: The absorbance of the solutions is measured at ~517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant results in a loss of the violet color.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.
Anti-Cancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K562) are seeded into a 96-well plate and allowed to adhere overnight in a CO2 incubator.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the galloyl glucose derivatives. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured at ~570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is then determined from a dose-response curve.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent like LPS.[10][11]
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate and cultured until they reach the desired confluence.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and stimulate NO production.
-
Incubation: The plate is incubated for 24 hours.
-
Measurement of Nitrite (B80452): NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An aliquot of the supernatant from each well is mixed with the Griess reagent, and after a short incubation, the absorbance is read at ~540 nm.
-
Calculation: A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
References
- 1. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopurify.cn [biopurify.cn]
- 3. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Gallotannin Derivatives as Antioxidants and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 9. The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 1-O-Galloyl-2-O-cinnamoyl-glucose and Penta-O-galloyl-glucose: Antioxidant and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant and anti-inflammatory activities of two polyphenolic compounds: 1-O-Galloyl-2-O-cinnamoyl-glucose and penta-O-galloyl-glucose (PGG). While extensive research has elucidated the potent biological effects of PGG, data on this compound is limited. This comparison synthesizes the available experimental data for PGG and infers the potential activities of this compound based on its chemical structure and the known properties of its constituent moieties and plant source, Rheum palmatum L.[1][2]
Executive Summary
Data Presentation: A Comparative Overview
Due to the limited availability of quantitative data for this compound, a direct numerical comparison is challenging. The following table summarizes the available quantitative data for Penta-O-galloyl-glucose's antioxidant and anti-inflammatory activities.
Table 1: Quantitative Bioactivity Data for Penta-O-galloyl-glucose (PGG)
| Biological Activity | Assay | Test System | IC50 / EC50 | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | Cell-free | ~1.1 µM | [3] |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production Inhibition (iNOS) | LPS-activated Raw 264.7 macrophages | ~18 µg/mL | [9] |
| Anti-inflammatory Activity | Cyclooxygenase-2 (COX-2) Inhibition (PGE2 production) | LPS-activated Raw 264.7 macrophages | ~8 µg/mL | [9] |
| Anti-inflammatory Activity | Cyclooxygenase-2 (COX-2) Inhibition (PGD2 production) | LPS-activated Raw 264.7 macrophages | ~12 µg/mL | [9] |
This compound: Inferred Activity
-
Antioxidant Potential : The presence of a galloyl moiety, a well-known antioxidant pharmacophore, suggests that this compound can scavenge free radicals. Studies on various galloyl derivatives have consistently demonstrated potent radical scavenging activities.[10][11]
-
Anti-inflammatory Potential : The cinnamoyl group is associated with anti-inflammatory effects. Furthermore, extracts of Rheum palmatum, containing various bioactive compounds including gallic acid esters and tannins, have shown anti-inflammatory properties.[6][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Principle : In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.
-
Reagents :
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound (this compound or Penta-O-galloyl-glucose) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) at various concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
Methanol (or other suitable solvent).
-
-
Procedure :
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well microplate, add a specific volume of the test compound or standard to a fixed volume of the DPPH solution.
-
For the control well, add the solvent instead of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation : The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle : This assay often uses a cell-based model where macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The accumulated nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.
-
Reagents :
-
RAW 264.7 macrophage cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Test compound at various concentrations.
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Sodium nitrite standard solution.
-
-
Procedure :
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for a short period (e.g., 10-15 minutes).
-
Measure the absorbance at approximately 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
-
Calculation : The concentration of nitrite in the samples is determined from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins (B1171923).
-
Principle : The assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by the COX-2 enzyme. The inhibition of this production in the presence of the test compound is quantified, often using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Reagents :
-
Purified COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Reaction buffer.
-
Test compound at various concentrations.
-
Positive control (e.g., Celecoxib, a selective COX-2 inhibitor).
-
PGE2 ELISA kit.
-
-
Procedure :
-
Pre-incubate the COX-2 enzyme with the test compound or vehicle control in the reaction buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a stopping reagent or by changing the pH).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Calculation : The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control reaction. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating the antioxidant and anti-inflammatory activity of the test compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]
- 3. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Psoriatic Effect of Rheum palmatum L. and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 activity by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose in murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Galloyl and Cinnamoyl Glucose Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of galloyl and cinnamoyl glucose analogs, focusing on their anticancer, antidiabetic, and antioxidant properties. The information presented is collated from various experimental studies to aid in the rational design of novel therapeutic agents.
Overview of Biological Activities
Galloyl and cinnamoyl esters of glucose are naturally occurring polyphenolic compounds that have garnered significant interest for their diverse pharmacological activities.[1][2][3] Penta-O-galloyl-β-D-glucose (PGG), a key representative of the galloyl glucose family, has been extensively studied for its anticancer and antidiabetic properties.[2][4] Similarly, cinnamoyl glucose esters have demonstrated potential as antiproliferative and α-glucosidase inhibitory agents.[3][5] The biological efficacy of these analogs is intricately linked to the number, position, and nature of the acyl substituents on the glucose core.
Comparative Anticancer Activity
The anticancer activity of galloyl glucose analogs is significantly influenced by the degree of galloylation. Studies on various human cancer cell lines, including K562 (chronic myeloid leukemia), HL-60 (promyelocytic leukemia), and HeLa (cervical cancer), have shown that analogs with a higher number of galloyl groups tend to exhibit greater cytotoxicity.[6][7]
Table 1: In Vitro Anticancer Activity of Galloyl Glucose Analogs [6]
| Compound | Number of Galloyl Groups | K562 IC₅₀ (µM) | HL-60 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| Methyl 4,6-di-O-galloyl-α-D-glucopyranoside | 2 | 78.5 | 45.3 | 102.8 |
| Methyl 2,3-di-O-galloyl-α-D-glucopyranoside | 2 | 95.2 | 51.7 | 115.4 |
| Methyl 2,3,6-tri-O-galloyl-α-D-glucopyranoside | 3 | 42.1 | 17.2 | 65.9 |
| Methyl 2,3,4-tri-O-galloyl-α-D-glucopyranoside | 3 | 55.8 | 28.9 | 74.3 |
| Penta-O-galloyl-β-D-glucose (PGG) | 5 | Potent | Potent | Potent |
Note: Specific IC₅₀ values for PGG were not provided in this specific study, but it is widely reported as a potent anticancer agent.[2][8]
Similarly, cinnamoyl glucose esters have shown promise as antiproliferative agents, particularly against murine melanoma B16-F10 cells. The substitution pattern on the cinnamic acid moiety plays a crucial role in their activity.
Table 2: Antiproliferative Activity of Cinnamoyl Glucoside Derivatives against B16-F10 Cells [3]
| Compound | Substitution on Cinnamic Acid | IC₅₀ (µM) |
| 1-O-(E)-cinnamoyl-β-D-glucopyranose | None | > 50 |
| 1-O-(E)-4-methoxycinnamoyl-β-D-glucopyranose | 4-methoxy | 17.38 ± 0.07 |
| 1-O-(E)-4-hydroxycinnamoyl-β-D-glucopyranose | 4-hydroxy | 9.87 ± 0.09 |
| 1-O-(E)-3,4-dihydroxycinnamoyl-β-D-glucopyranose | 3,4-dihydroxy | 9.69 ± 0.12 |
Antidiabetic Activity: α-Glucosidase Inhibition
Cinnamoyl sucrose (B13894) esters have been investigated for their potential to manage diabetes by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. The number and position of cinnamoyl moieties on the sucrose core are critical for inhibitory activity.
Table 3: α-Glucosidase and α-Amylase Inhibition by Cinnamoyl Sucrose Esters [5]
| Compound | Number of Cinnamoyl Moieties | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |
| Mono-cinnamoyl Sucrose Ester | 1 | Low | Low |
| Di-cinnamoyl Sucrose Ester | 2 | Moderate | Low |
| Tri-cinnamoyl Sucrose Ester | 3 | High | Moderate |
| Tetra-cinnamoyl Sucrose Ester | 4 | 77 ± 5 | 98 ± 2 |
| Acarbose (Control) | - | 27 ± 4 | 93 ± 2 |
Structure-activity relationship studies on PGG and its analogs have revealed that the galloyl groups at positions 1, 2, 3, and 4 of the glucose core are essential for stimulating glucose transport.[9][10] The galloyl group at position 6 is not necessary for this activity.[9]
Antioxidant Activity
The antioxidant potential of phenolic compounds is a key aspect of their therapeutic effects. For phenolic acid glucosyl esters, their radical scavenging activity has been evaluated using the DPPH assay.
Table 4: Antioxidant Activity of Phenolic Acid Glucosyl Esters [11]
| Compound | Radical Scavenging Activity (% Inhibition) |
| Galloyl Glucose | High |
| Sinapoyl Glucose | High |
| Feruloyl Glucose | Moderate |
| Caffeoyl Glucose | Moderate |
| p-Coumaroyl Glucose | Low |
The high antioxidant activity of galloyl and sinapoyl glucose esters is attributed to the number and arrangement of hydroxyl groups on the aromatic ring, which enhances their ability to donate a hydrogen atom and stabilize free radicals.[11][12]
Experimental Protocols
In Vitro Anticancer Assay (MTT Assay)[6]
-
Cell Culture: Human cancer cell lines (K562, HL-60, HeLa) and murine sarcoma S180 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
α-Glucosidase Inhibition Assay[5]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Incubation: The test compound is pre-incubated with the α-glucosidase solution.
-
Reaction Initiation: The reaction is initiated by adding the pNPG solution.
-
Reaction Termination: The reaction is stopped after a specific time by adding a basic solution (e.g., sodium carbonate).
-
Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of the control.
DPPH Radical Scavenging Assay[11]
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: The test compound is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period.
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at a specific wavelength (e.g., 517 nm).
-
Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance.
Visualizing Structure-Activity Relationships and Workflows
Caption: SAR for anticancer activity of galloyl glucose analogs.
Caption: Workflow for the in vitro MTT anticancer assay.
Caption: Key signaling pathways affected by PGG.
References
- 1. Biological and biomedical functions of Penta-O-galloyl-D-glucose and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopurify.cn [biopurify.cn]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamoyl Sucrose Esters as Alpha Glucosidase Inhibitors for the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and structure-activity relationship study of antidiabetic penta-O-galloyl-D-glucopyranose and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Cytotoxic Effects of Gallotannins: Evaluating 1-O-Galloyl-2-O-cinnamoyl-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo cytotoxic effects of 1-O-Galloyl-2-O-cinnamoyl-glucose and its well-studied structural analog, 1,2,3,4,6-penta-O-galloyl-D-glucose (PGG). Due to the limited direct in vivo data on this compound, this document leverages the extensive research on PGG to infer potential mechanisms and experimental considerations.
Introduction to this compound
This compound is a naturally occurring gallotannin identified in plants such as Rheum palmatum L. While its precise in vivo cytotoxic activities are not extensively documented in publicly available literature, its structural components—a galloyl group and a cinnamoyl group attached to a glucose core—suggest potential for biological activity, including anti-cancer effects, characteristic of polyphenolic compounds.
A Well-Studied Alternative: 1,2,3,4,6-penta-O-galloyl-D-glucose (PGG)
In contrast, 1,2,3,4,6-penta-O-galloyl-D-glucose (PGG), a hydrolyzable tannin, has been the subject of numerous in vitro and in vivo studies demonstrating its anti-cancer properties. PGG has been shown to inhibit the growth of various cancer cell lines and suppress tumor growth in animal models.[1] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][2][3]
Comparative Data on Cytotoxicity of PGG
The following tables summarize the cytotoxic effects of PGG from various studies, providing a benchmark for evaluating novel gallotannins.
Table 1: In Vitro Cytotoxicity of PGG in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Observed Effects |
| DU145 | Prostate Cancer | ~25 | 48 | Induction of apoptosis, S-phase arrest[1] |
| LNCaP | Prostate Cancer | ~30 | 48 | Caspase-mediated apoptosis[1] |
| HepG2 | Hepatocellular Carcinoma | ~50 µg/mL | 48 | Induction of apoptosis, cell cycle arrest[4] |
| B16-F0 | Melanoma | Not specified | Not specified | Inhibition of proliferation, induction of apoptosis[3] |
| A549 | Lung Cancer | Significantly cytotoxic | Not specified | High proliferation inhibition[1] |
| MDA-MB-231 | Breast Cancer | Significantly cytotoxic | Not specified | High proliferation inhibition[1] |
Table 2: In Vivo Anti-Tumor Efficacy of PGG
| Cancer Model | Animal Model | PGG Dosage and Administration | Tumor Growth Inhibition | Reference |
| DU145 Prostate Cancer Xenograft | Athymic Nude Mice | Intraperitoneal injection | Strong growth suppression without adverse effects on body weight | [1] |
| Diet-Induced Obesity | C57/BL6 Mice | 0.1 and 5 mg/kg (oral) | Attenuated adiposity and hepatic steatosis | [2] |
Signaling Pathways in Gallotannin-Induced Cytotoxicity
The anti-cancer effects of gallotannins like PGG are often mediated through the modulation of critical signaling pathways. One of the key pathways implicated is the p53 signaling pathway, which plays a central role in tumor suppression by inducing cell cycle arrest or apoptosis in response to cellular stress.[5][6][7][8] Gallotannins have been observed to activate p53, leading to the upregulation of pro-apoptotic proteins.[4][9]
Caption: The p53 signaling pathway activated by cellular stressors, including gallotannins.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo cytotoxicity. Below are protocols for key experiments.
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.[10][11]
-
Cell Culture: Culture a human cancer cell line (e.g., DU145 prostate cancer cells) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula (Length x Width^2) / 2 is commonly used.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Control Group: Administer the vehicle (e.g., saline or DMSO solution) following the same schedule as the treatment group.
-
Treatment Group: Administer the test compound (e.g., PGG) at a predetermined dose and schedule (e.g., daily intraperitoneal injections).
-
-
Data Collection: Continue treatment for a specified period (e.g., 3-4 weeks), monitoring tumor volume and body weight.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, TUNEL assay).
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[16][17]
-
Tissue Preparation: Fix excised tumor tissue in 10% formalin, embed in paraffin, and cut into thin sections (4-6 µm).[17]
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections with xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) to retrieve antigenic sites.[17]
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[18]
-
Washing and Counterstaining: Wash the sections and counterstain with a nuclear stain like DAPI.
-
Imaging: Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence, while all nuclei will be stained blue by DAPI.
-
Quantification: Determine the apoptotic index by calculating the percentage of TUNEL-positive cells.
This fluorometric assay measures the activity of caspases, key proteases in the apoptotic cascade.[19][20]
-
Lysate Preparation: Lyse cells or homogenized tissue samples in a chilled lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).[21]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[19]
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity in the sample.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a potential anti-cancer compound.
Caption: A generalized workflow for in vivo anti-cancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3,4,6-Penta-O-galloyl-d-glucose Interrupts the Early Adipocyte Lifecycle and Attenuates Adiposity and Hepatic Steatosis in Mice with Diet-Induced Obesity | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro anti-hepatocellular carcinogenesis of 1,2,3,4,6-Penta-O-galloyl-β-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Targeting p53 Signaling Pathway in Cancer Therapy - Creative Diagnostics [creative-diagnostics.com]
- 6. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 9. explorationpub.com [explorationpub.com]
- 10. ijpbs.com [ijpbs.com]
- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Apoptosis assessment using the TUNEL assay [bio-protocol.org]
- 17. antbioinc.com [antbioinc.com]
- 18. clyte.tech [clyte.tech]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 21. media.cellsignal.com [media.cellsignal.com]
"cross-validation of different antioxidant assays for polyphenols"
For researchers, scientists, and professionals in drug development, the accurate assessment of the antioxidant capacity of polyphenols is crucial. This guide provides an objective comparison of common antioxidant assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs. The primary assays covered include 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC).
Antioxidant capacity assays are broadly categorized into two main types based on their chemical reaction mechanisms: electron transfer (ET) and hydrogen atom transfer (HAT).[1] ET-based assays, such as ABTS, DPPH, and FRAP, measure an antioxidant's ability to reduce an oxidant, which results in a color change.[1] In contrast, HAT-based assays, like ORAC, quantify the capacity of an antioxidant to scavenge free radicals by donating a hydrogen atom.[1][2] The choice of assay can significantly influence the determined antioxidant hierarchy of tested compounds, underscoring the importance of understanding the principles behind each method.[3]
Comparative Data of Antioxidant Assays for Polyphenols
The antioxidant capacity of polyphenols can vary significantly depending on the assay used.[3] This is due to the different reaction mechanisms and conditions of each assay.[3][4] The following tables summarize quantitative data from various studies, showcasing the antioxidant activities of different polyphenols as measured by DPPH, ABTS, FRAP, and ORAC assays.
Table 1: Antioxidant Capacity of Apple Polyphenols
| Polyphenol | DPPH (% scavenging) | ORAC (µmol TE/g) | FRAP (µmol TE/g) |
| Phlorizin | 73.54 ± 2.73 | 44.55 ± 3.08 | 0.53 ± 0.37 |
| Protocatechuic acid | - | - | - |
| Hyproside | - | - | - |
| Chlorogenic acid | - | - | - |
| Ellagic acid | Weaker than other polyphenols | - | - |
Source: Adapted from a study on different apple varieties.[5]
Table 2: Antioxidant Capacity of Various Polyphenols
| Polyphenol | DPPH (IC50, µg/mL) | ABTS (IC50, µg/mL) |
| Gallic acid hydrate | - | 1.03 ± 0.25 |
| (+)-Catechin hydrate | - | 3.12 ± 0.51 |
| Caffeic acid | - | 1.59 ± 0.06 |
| Rutin hydrate | - | 4.68 ± 1.24 |
| Hyperoside | - | 3.54 ± 0.39 |
| Quercetin | - | 1.89 ± 0.33 |
| Kaempferol | - | 3.70 ± 0.15 |
Source: Adapted from a study investigating the antioxidant activity of various pure chemical compounds.[6]
Table 3: Antioxidant Activity of Wine Polyphenols
| Wine Type | DPPH (µmol/ml) | FRAP (µmol/ml) |
| White Wines (range) | 0.28 | 1.31 |
| Red Wines (range) | 3.25 | 12.50 |
Source: Adapted from a study on the polyphenol composition and antioxidant activity of wines.[7]
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible results. The following sections provide methodologies for the DPPH, ABTS, FRAP, and ORAC assays.
The DPPH assay is a straightforward and widely used method to assess antioxidant capacity.[8][9] It measures the ability of an antioxidant to scavenge the stable DPPH free radical.[8][10] The reduction of the DPPH radical by an antioxidant leads to a color change from purple to yellow, which is measured spectrophotometrically.[10]
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol (B129727) or ethanol.[11] Before the assay, dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[11]
-
Reaction Setup : Add a small volume of the sample (e.g., 20 µl) to a larger volume of the DPPH working solution (e.g., 200 µl) in a 96-well microplate or a cuvette.[12]
-
Incubation : Incubate the mixture in the dark at room temperature for a specific period, typically 15 to 30 minutes.[10][13]
-
Measurement : Measure the absorbance of the solution at the characteristic wavelength of DPPH, which is around 517 nm.[10][12]
-
Calculation : The antioxidant activity is calculated as the percentage of DPPH radical scavenging using the formula: Antioxidant activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[10] The results can also be expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9]
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[14] This method is applicable to both hydrophilic and lipophilic antioxidants.[15]
-
Reagent Preparation : Generate the ABTS•+ radical by reacting an ABTS stock solution (e.g., 7 mM) with a potassium persulfate solution (e.g., 2.45 mM).[14][16] The mixture is left in the dark at room temperature for 12-16 hours.[14][16]
-
Working Solution Preparation : Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or water) to an absorbance of approximately 0.70 at 734 nm.[14][16]
-
Reaction Setup : Add a small volume of the sample or standard (e.g., 5 µl) to a larger volume of the diluted ABTS•+ solution (e.g., 200 µl).[17]
-
Incubation : Mix and incubate the solution for a specific time (e.g., 5-6 minutes) at a controlled temperature.[6][17]
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[11]
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[18][19] The reduction is monitored by the formation of a colored ferrous-probe complex.[18]
-
Reagent Preparation : Prepare the FRAP working solution fresh by mixing FRAP Reagent A (acetate buffer), Solution B (TPTZ solution), and Solution C (FeCl₃ solution) in a 10:1:1 ratio.[19]
-
Reaction Setup : Add a small volume of the sample or standard (e.g., 10 µl) to a larger volume of the FRAP working solution (e.g., 220 µl).[19]
-
Incubation : Mix and incubate the reaction mixture for a specified time (e.g., 4 minutes) with continuous stirring.[19]
-
Measurement : Measure the absorbance at 593 nm.[19]
-
Calculation : The antioxidant capacity is determined from a standard curve of ferrous sulfate. The results are expressed as FRAP values, which are related to the Fe²⁺ concentration.[19]
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[20]
-
Reagent Preparation : Prepare a fluorescein (B123965) working solution and a free radical initiator solution (AAPH).[21][22]
-
Reaction Setup : In a 96-well microplate, add the fluorescein working solution (e.g., 150 µl) to each well, followed by the sample or Trolox standards (e.g., 25 µl).[21][22]
-
Incubation : Incubate the plate at 37°C for 30 minutes.[21][22]
-
Initiation and Measurement : Add the AAPH solution (e.g., 25 µl) to each well to initiate the reaction.[21][22] Immediately begin reading the fluorescence at an excitation wavelength of 480-485 nm and an emission wavelength of 520 nm, in kinetic mode for 60-180 minutes at 37°C.[22][23]
-
Calculation : The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC).[21] The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox Equivalents (TE).[21]
Visualizing Assay Principles and Workflows
The following diagrams, created using the DOT language, illustrate the classification of antioxidant assays, their experimental workflows, and the underlying chemical principles.
References
- 1. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. mdpi.com [mdpi.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. assaygenie.com [assaygenie.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. polyphenols-biotech.fr [polyphenols-biotech.fr]
- 21. scribd.com [scribd.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. mdpi.com [mdpi.com]
A Comparative Analysis of 1-O-Galloyl-2-O-cinnamoyl-glucose and Established Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitory performance of the natural compound 1-O-Galloyl-2-O-cinnamoyl-glucose with well-established enzyme inhibitors. The data presented is supported by experimental findings to offer a clear perspective on its potential within drug discovery and development.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of this compound against squalene (B77637) epoxidase is presented alongside known inhibitors for other key enzymes. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 Value |
| This compound | Squalene Epoxidase | 0.71 µM |
| Terbinafine | Squalene Epoxidase | 15.8 nM |
| Acarbose | α-Glucosidase | ~5.4 µM - 193.37 µM |
| Allopurinol | Xanthine (B1682287) Oxidase | ~7.2 µM |
| Kojic Acid | Tyrosinase | ~5.23 µM - 30.6 µM |
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays cited in this guide are provided below. These protocols offer a basis for the replication of the presented findings.
Squalene Epoxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of squalene epoxidase, a key enzyme in cholesterol biosynthesis.
-
Enzyme Source: Microsomal fractions from rat liver or specific fungal strains like Trichophyton rubrum are commonly used.
-
Substrate: Radiolabeled [¹⁴C]squalene is often employed.
-
Assay Buffer: A typical buffer would be potassium phosphate (B84403) buffer (pH 7.4) containing necessary cofactors.
-
Procedure:
-
The test compound (e.g., this compound or terbinafine) at various concentrations is pre-incubated with the enzyme solution.
-
The reaction is initiated by the addition of the squalene substrate and NADPH as a cofactor.
-
The mixture is incubated at 37°C for a specified period.
-
The reaction is terminated, and the lipids are extracted.
-
The amount of formed product (2,3-oxidosqualene) is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This colorimetric assay determines the inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Enzyme Source: α-Glucosidase from Saccharomyces cerevisiae is frequently used.
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
Assay Buffer: Phosphate buffer (pH 6.8).
-
Procedure:
-
The test compound (e.g., acarbose) at various concentrations is pre-incubated with the α-glucosidase solution.
-
The reaction is started by adding the pNPG substrate.
-
The reaction mixture is incubated at 37°C.
-
The reaction is stopped by adding a solution of sodium carbonate.
-
The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Xanthine Oxidase Inhibition Assay
This assay measures the inhibition of xanthine oxidase, an enzyme crucial in purine (B94841) metabolism, by monitoring the formation of uric acid.
-
Enzyme Source: Bovine milk xanthine oxidase is commonly used.
-
Substrate: Xanthine.
-
Assay Buffer: Phosphate buffer (pH 7.5).
-
Procedure:
-
The test compound (e.g., allopurinol) at various concentrations is pre-incubated with the xanthine oxidase solution.
-
The reaction is initiated by the addition of the xanthine substrate.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time.
-
-
Data Analysis: The percentage of inhibition is calculated from the reaction rates, and the IC50 value is determined.
Tyrosinase Inhibition Assay
This spectrophotometric assay assesses the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.
-
Enzyme Source: Mushroom tyrosinase is widely used.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).
-
Assay Buffer: Phosphate buffer (pH 6.8).
-
Procedure:
-
The test compound (e.g., kojic acid) at various concentrations is pre-incubated with the tyrosinase solution.
-
The reaction is initiated by adding the L-DOPA substrate.
-
The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm.
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by the inhibition of the respective enzymes and a general workflow for enzyme inhibition assays.
General workflow for in vitro enzyme inhibition assays.
A Researcher's Guide to Enhancing Bioassay Reproducibility for Natural Product Extracts
For researchers, scientists, and drug development professionals, the exploration of natural products for novel therapeutic agents is a promising frontier. However, a significant challenge in this field is the reproducibility of bioassays used for screening and characterizing natural product extracts. The inherent complexity of these extracts can lead to variability in assay performance, making it difficult to compare results across different studies and laboratories. This guide provides an objective comparison of common bioassay methods, supported by experimental data, to aid in the selection of robust and reliable screening strategies.
Key Metrics for Assay Performance
To objectively assess and compare the reproducibility of bioassays, two statistical parameters are crucial: the Z'-factor and the Coefficient of Variation (CV%) .
-
Z'-factor: This dimensionless parameter measures the statistical effect size and is used to evaluate the quality of a high-throughput screening (HTS) assay. It reflects the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation margin and high reproducibility. An assay with a Z'-factor below 0.5 may be prone to false positives and negatives.[1][2]
-
Coefficient of Variation (CV%): The CV is a measure of the relative variability of data points within a sample group (e.g., replicates of a control). It is calculated as the standard deviation divided by the mean, expressed as a percentage. A lower CV% indicates less variability and therefore higher precision. Generally, a CV of less than 20% is considered acceptable for HTS assays.
Comparison of Common Bioassays
The choice of bioassay is dependent on the biological question being addressed. Here, we compare the reproducibility of commonly used assays in natural product screening.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in assessing the potential therapeutic or toxic effects of natural product extracts. The following table summarizes the reproducibility of several common methods.
| Assay Method | Principle | Average Z'-factor | Average CV% | Key Considerations for Natural Product Extracts |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Measures mitochondrial reductase activity in viable cells. | 0.5 - 0.8 | 10 - 15% | Potential for interference from colored compounds in extracts. |
| XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | Similar to MTT, but the formazan (B1609692) product is water-soluble. | 0.6 - 0.9 | 8 - 12% | Less interference from colored compounds compared to MTT. |
| LDH (Lactate Dehydrogenase) Release | Measures the release of LDH from damaged cells into the culture medium. | 0.4 - 0.7 | 15 - 25% | Can be less sensitive for early-stage cytotoxicity. |
| Resazurin (B115843) (AlamarBlue®) | Measures the reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells. | 0.7 - 0.9 | 5 - 10% | High sensitivity and low interference from colored compounds. |
Note: Z'-factor and CV% values are approximate and can vary depending on the cell line, extract properties, and assay conditions. One study reported Z'-factors between 0.44 and 0.91 and CVs between 6.9% and 12.4% for cytotoxicity assays in a high-throughput screening platform.[1]
Antimicrobial Assays
Determining the antimicrobial activity of natural product extracts is a common screening objective. The reproducibility of these assays is critical for identifying promising leads.
| Assay Method | Principle | Typical CV% | Key Considerations for Natural Product Extracts |
| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) in a liquid culture format. | 10 - 20% | Can be affected by the solubility and color of the extract. |
| Agar (B569324) Disk Diffusion | Measures the zone of inhibition around a disk impregnated with the extract on an agar plate. | 15 - 30% | Less quantitative than broth microdilution and can be influenced by the diffusion properties of the extract components. |
A study comparing broth microdilution and agar disk diffusion methods found that the overall agreement between the two methods was fair, highlighting the potential for variability.[3] The reproducibility of antibacterial activity from plant extracts has been noted as a challenge, with one study observing low reproducibility of previously reported activities.[4]
Antioxidant Assays
The antioxidant capacity of natural product extracts is a frequently studied bioactivity.
| Assay Method | Principle | Typical CV% | Key Considerations for Natural Product Extracts |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the scavenging of the DPPH radical by antioxidants. | 5 - 15% | The assay is performed in an organic solvent, which is better suited for hydrophobic antioxidants.[5] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the scavenging of the ABTS radical cation. | < 5% | Applicable to both hydrophilic and lipophilic antioxidants and is generally considered more sensitive than the DPPH assay.[5][6] |
One study reported a within-day CV of 4.72% for the ABTS assay.
Experimental Protocols
Detailed and standardized protocols are essential for improving the reproducibility of bioassays.
DPPH Radical Scavenging Assay
1. Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).
-
Store the solution in a dark bottle at 4°C.
2. Assay Procedure:
-
Add 100 µL of the natural product extract (at various concentrations) to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
3. Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
ABTS Radical Cation Decolorization Assay
1. Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the complete generation of the radical cation.
2. Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.
3. Assay Procedure:
-
Add 10 µL of the natural product extract (at various concentrations) to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Trolox is commonly used as a positive control.
4. Calculation:
-
The percentage of inhibition of the ABTS•+ radical is calculated using the following formula:
α-Glucosidase Inhibition Assay
1. Reagents:
-
α-Glucosidase enzyme from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
Acarbose as a positive control
2. Assay Procedure:
-
Add 20 µL of the natural product extract (at various concentrations) to the wells of a 96-well plate.
-
Add 20 µL of α-glucosidase enzyme solution (e.g., 2 U/mL) and incubate at 37°C for 5 minutes. [3] - Add 20 µL of 1 mM pNPG to initiate the reaction. [3] - Incubate the mixture at 37°C for 20 minutes. [3] - Stop the reaction by adding 50 µL of 1 M Na2CO3. [3] - Measure the absorbance of the released p-nitrophenol at 405 nm.
3. Calculation:
-
The percentage of α-glucosidase inhibition is calculated as follows:
where A_control is the absorbance of the control (enzyme and substrate without extract) and A_sample is the absorbance of the sample.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in natural product research can significantly enhance understanding and reproducibility.
Bioassay-Guided Fractionation Workflow
This workflow illustrates the iterative process of isolating bioactive compounds from a natural product extract.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Safety Operating Guide
Personal protective equipment for handling 1-O-Galloyl-2-O-cinnamoyl-glucose
Disclaimer: No specific Safety Data Sheet (SDS) for 1-O-Galloyl-2-O-cinnamoyl-glucose was located. The following guidance is based on general laboratory safety principles for handling naturally derived, solid chemical compounds of low to moderate toxicity and should be supplemented by a thorough risk assessment conducted by qualified personnel.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a natural compound found in Rheum palmatum L.[1][2][3]. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The minimum required PPE for handling this compound is outlined below. All personnel must be trained in the proper use and disposal of their PPE.
| Protection Type | Specific Equipment | Purpose | Standard |
| Eye and Face | Safety glasses with side shields or safety goggles. A face shield should be worn over safety glasses or goggles when a splash hazard exists.[4][5] | Protects against splashes, dust, and flying particles.[4][5] | ANSI Z87.1 marked[4] |
| Hand | Disposable nitrile gloves.[4][6] Consider double gloving for added protection.[4][6][7] | Prevents skin contact with the chemical.[5] | Follow manufacturer's specifications for chemical resistance. |
| Body | A buttoned, long-sleeved laboratory coat.[5][6][7] | Protects clothing and skin from spills and contamination.[5][8] | N/A |
| Foot | Closed-toe shoes that fully cover the feet.[4][8] | Protects against spills and falling objects. | N/A |
| Respiratory | Not generally required if handled in a well-ventilated area or a chemical fume hood.[7] If aerosols may be generated, use an appropriate respirator after a formal risk assessment.[8] | Protects against inhalation of airborne particles. | Follow NIOSH guidelines. |
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe handling of this compound from receipt to use in experiments.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name and any hazard information.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] According to one supplier, it should be stored at -20°C for long-term stability.[2]
2. Preparation and Weighing:
-
Perform all manipulations that may generate dust, such as weighing, in a chemical fume hood or other ventilated enclosure.[7]
-
Before handling, ensure all required PPE is donned correctly.
-
Use a spatula or other appropriate tool to transfer the solid compound. Avoid creating dust clouds.
-
Close the container tightly after use.
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this step in a chemical fume hood.
-
Ensure the chosen solvent is compatible with the compound and other reagents in the experiment.
4. Experimental Use:
-
Handle all solutions containing this compound with the same precautions as the solid material.
-
Keep containers closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[9]
-
In case of accidental contact, follow the first aid measures outlined in the table below.
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do.[9] Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be handled as chemical waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Use clearly labeled, leak-proof containers for solid and liquid waste.
2. Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and paper towels should be placed in a designated solid chemical waste container.
3. Liquid Waste:
-
Unused solutions and rinse water from cleaning contaminated glassware should be collected in a designated liquid chemical waste container.
-
Do not pour chemical waste down the drain.[9]
4. Disposal:
-
Arrange for the disposal of chemical waste through your institution's environmental health and safety office.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
